3-(Chloromethyl)-2-isopropoxypyridine
Description
Properties
IUPAC Name |
3-(chloromethyl)-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFOYBFHPLLXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734158 | |
| Record name | 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248614-20-1 | |
| Record name | 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Chloromethyl)-2-isopropoxypyridine synthesis and properties
An In-Depth Technical Guide to 3-(Chloromethyl)-2-isopropoxypyridine: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, detailed synthetic protocols with mechanistic insights, and its critical role in the development of pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis
This compound (CAS No: 1248614-20-1) is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[1][2] Heterocyclic compounds, particularly those containing a pyridine scaffold, are foundational structures in numerous approved drugs due to their ability to engage in biologically relevant interactions.[3][4] This specific molecule has gained prominence primarily as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely prescribed for managing acid-related gastrointestinal disorders.[5]
The strategic placement of an isopropoxy group at the 2-position and a reactive chloromethyl group at the 3-position makes it a versatile synthon.[5] The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution to allow for the facile construction of more complex molecular architectures, a desirable feature in multi-step drug synthesis.[6]
Physicochemical and Handling Properties
A clear understanding of a compound's physical properties is paramount for its effective use in a laboratory or industrial setting. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1248614-20-1 | [1][5][7] |
| Molecular Formula | C₉H₁₂ClNO | [1][2][5] |
| Molecular Weight | 185.65 g/mol | [1][5][7] |
| Boiling Point (Predicted) | 250.9 ± 25.0 °C | [7] |
| Density (Predicted) | 1.106 ± 0.06 g/cm³ | [7] |
| Purity | Typically ≥95-97% | [1][2][5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most effectively achieved via a two-step process starting from a commercially available precursor. The overall strategy involves first establishing the isopropoxy ether linkage, followed by the selective chlorination of a hydroxymethyl group.
Step 1: Synthesis of (2-Isopropoxy-3-pyridinemethanol)
The initial step is a Williamson ether synthesis. The precursor, (2-Chloropyridin-3-yl)methanol, features a chlorine atom on the pyridine ring that is activated towards nucleophilic aromatic substitution.[8][9] Isopropanol is converted to its more nucleophilic alkoxide form, sodium isopropoxide, using a strong base like sodium hydride (NaH). The isopropoxide then displaces the chloride on the pyridine ring.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the flask in an ice bath (0 °C). Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in portions.
-
Slowly add anhydrous isopropanol (1.5 equivalents) dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Add a solution of (2-Chloropyridin-3-yl)methanol (1.0 equivalent) in dry THF to the flask.[8]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (2-Isopropoxy-3-pyridinemethanol).
Step 2: Chlorination of (2-Isopropoxy-3-pyridinemethanol)
The conversion of the primary alcohol to the corresponding alkyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this step. The reaction proceeds efficiently, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.[10]
Causality Behind Reagent Choice: Thionyl chloride is highly effective for converting primary alcohols to chlorides. The reaction mechanism (Sₙi) involves the formation of a chlorosulfite intermediate, which then collapses to the product with retention of configuration (though not relevant for an achiral center). This method avoids the harsh conditions and rearrangement possibilities associated with using concentrated HCl. Using an inert solvent like toluene is crucial to prevent side reactions.[10]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the (2-Isopropoxy-3-pyridinemethanol) intermediate (1.0 equivalent) in an inert solvent such as toluene.[10]
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.[11]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude this compound. Further purification, if necessary, can be achieved via silica gel chromatography.
Reactivity and Key Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of the C-Cl bond in the chloromethyl group. This group acts as an excellent electrophile, making the molecule a valuable building block for introducing the 2-isopropoxypyridine-3-yl)methyl moiety into a target structure.
Its most notable application is in the synthesis of Rabeprazole, a widely used PPI.[12][13] In this synthesis, this compound is condensed with 2-mercaptobenzimidazole in a nucleophilic substitution reaction.[14] The sulfur atom of the mercaptobenzimidazole acts as the nucleophile, displacing the chloride ion to form a thioether linkage, which is the core structure of Rabeprazole sulfide, the direct precursor to the final active pharmaceutical ingredient (API).[14]
Spectroscopic Characterization
Structural confirmation of this compound is typically performed using standard spectroscopic methods. While specific spectra are best obtained experimentally, the expected signals can be predicted based on the molecular structure.[15]
-
¹H NMR: The proton NMR spectrum should exhibit characteristic signals: a doublet and a septet for the isopropyl group protons, distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, and a key singlet around 4.5-4.8 ppm for the two protons of the chloromethyl (-CH₂Cl) group.[16]
-
¹³C NMR: The carbon spectrum will show signals for the two distinct carbons of the isopropyl group, the three aromatic carbons of the pyridine ring, and a downfield signal for the carbon of the chloromethyl group due to the electronegativity of the attached chlorine atom.
-
IR Spectroscopy: The infrared spectrum would be expected to show C-H stretching frequencies for both aromatic and aliphatic protons, C=C and C=N stretching bands characteristic of the pyridine ring (around 1600-1400 cm⁻¹), a strong C-O ether stretch, and a C-Cl stretching band in the fingerprint region (typically 800-600 cm⁻¹).[17]
Safety and Handling
This compound is a chlorinated organic compound and should be handled with appropriate care in a well-ventilated fume hood. It is an irritant and potentially toxic.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reagents used in its synthesis, particularly sodium hydride and thionyl chloride, are hazardous and require specific handling procedures. Sodium hydride is flammable and reacts violently with water, while thionyl chloride is corrosive and releases toxic gases upon contact with moisture.
Conclusion
This compound is a high-value intermediate whose importance is firmly established in the synthesis of complex pharmaceutical agents like Rabeprazole. Its synthesis is based on fundamental and reliable organic transformations, which can be optimized for scalability. The molecule's well-defined reactivity, centered on its electrophilic chloromethyl group, provides a dependable handle for constructing intricate drug scaffolds, underscoring the continued relevance of substituted pyridines in the field of medicinal chemistry.
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3-(Chloromethyl)-2-isopropoxypyridine CAS number 1248614-20-1
An In-Depth Technical Guide to 3-(Chloromethyl)-2-isopropoxypyridine (CAS: 1248614-20-1): Properties, Synthesis, and Applications in Drug Discovery
Introduction and Strategic Importance
This compound is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. Its strategic importance lies in the unique combination of its structural features: a pyridine core, a common scaffold in numerous biologically active molecules; a reactive chloromethyl group at the 3-position, which serves as a key electrophilic handle for synthetic transformations; and an isopropoxy group at the 2-position, which modulates the molecule's steric and electronic properties.
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a plausible synthetic route, its core reactivity, and its critical role as an intermediate in the synthesis of complex pharmaceutical agents, notably proton pump inhibitors (PPIs).[1] The inherent reactivity of the chloromethyl group allows for facile coupling with various molecular fragments, making it an indispensable tool for constructing diverse compound libraries for lead discovery and optimization.[1][2][3]
Physicochemical Properties and Specifications
The fundamental properties of this compound are summarized below. These specifications are critical for experimental design, reaction setup, and ensuring the quality of the material.
| Property | Value | Reference(s) |
| CAS Number | 1248614-20-1 | [4][5] |
| Molecular Formula | C₉H₁₂ClNO | [4][6] |
| Molecular Weight | 185.65 g/mol | [5][6] |
| Purity | Typically ≥95% - 97% | [4][6] |
| Boiling Point | 250.9 ± 25.0 °C (Predicted) | [5] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [5] |
| SMILES | CC(OC1=NC=CC=C1CCl)C | [7][8] |
| InChI Key | JMFOYBFHPLLXLF-UHFFFAOYSA-N | [6] |
| Signal Word | Danger | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4][8] |
Proposed Synthesis Pathway
While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in public literature, a logical and efficient pathway can be inferred from established chemical principles for analogous pyridine derivatives.[9][10][11] The proposed multi-step synthesis starts from a readily available precursor, 2-isopropoxy-3-methylpyridine, and proceeds through a critical chlorination step.
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Spectroscopic Characterization of 3-(Chloromethyl)-2-isopropoxypyridine: A Technical Guide
Introduction
3-(Chloromethyl)-2-isopropoxypyridine is a key intermediate in pharmaceutical synthesis, particularly in the development of proton pump inhibitors and other therapeutic agents.[1] Its bifunctional nature, featuring a reactive chloromethyl group and a modulating isopropoxy substituent on a pyridine scaffold, makes it a versatile building block in medicinal chemistry.[2][3] Precise and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of the subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations presented herein are based on established principles of spectroscopy and data from structurally analogous compounds.
Molecular Structure and Key Features
The structure of this compound (C₉H₁₂ClNO, Molecular Weight: 185.65 g/mol ) presents several key features that give rise to distinct spectroscopic signatures.[4][5] Understanding these is crucial for the interpretation of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the isopropoxy group, the chloromethyl group, and the three protons on the pyridine ring. The electron-donating isopropoxy group and the electron-withdrawing chloromethyl group will influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 - 8.0 | dd | J = 7.5, 2.0 |
| H-5 | ~7.0 - 7.2 | dd | J = 7.5, 5.0 |
| H-6 | ~8.1 - 8.3 | dd | J = 5.0, 2.0 |
| -CH(CH₃)₂ | ~5.3 - 5.5 | sept | J = 6.0 |
| -CH(CH ₃)₂ | ~1.3 - 1.5 | d | J = 6.0 |
| -CH ₂Cl | ~4.7 - 4.9 | s | - |
-
Pyridine Ring Protons (H-4, H-5, H-6): These protons will appear in the aromatic region of the spectrum. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The electron-donating isopropoxy group at C-2 will shield the ring protons to some extent compared to an unsubstituted pyridine.
-
Isopropoxy Group Protons: The methine proton [-CH(CH₃)₂] will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons [-CH(CH ₃)₂] will appear as a doublet, coupled to the single methine proton.
-
Chloromethyl Protons (-CH₂Cl): This signal is expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift will be downfield due to the deshielding effect of the adjacent chlorine atom. For comparison, the chloromethyl protons in 3-(chloromethyl)pyridine hydrochloride appear at approximately 5.07 ppm.[6]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 - 162 |
| C-3 | ~130 - 132 |
| C-4 | ~138 - 140 |
| C-5 | ~118 - 120 |
| C-6 | ~147 - 149 |
| C H(CH₃)₂ | ~70 - 72 |
| -CH(C H₃)₂ | ~21 - 23 |
| -C H₂Cl | ~43 - 45 |
-
Pyridine Ring Carbons: The carbon atom bonded to the isopropoxy group (C-2) is expected to be the most downfield among the ring carbons. The chemical shifts of the other pyridine carbons are influenced by the substituents and the nitrogen atom.
-
Isopropoxy Group Carbons: The methine carbon will appear in the range typical for carbons attached to oxygen, while the methyl carbons will be in the aliphatic region.
-
Chloromethyl Carbon: The carbon of the chloromethyl group will be shifted downfield due to the attached chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |
| ~2980-2940 | C-H stretch | Aliphatic (Isopropoxy, Chloromethyl) |
| ~1600-1580, ~1470-1430 | C=C and C=N stretch | Pyridine Ring |
| ~1250-1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |
| ~1100-1050 | C-O stretch | Isopropoxy |
| ~750-700 | C-Cl stretch | Alkyl halide |
The IR spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the aryl-alkyl ether linkage is expected around 1250-1200 cm⁻¹. The C-Cl stretching vibration will appear in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.
The molecular ion peak (M⁺) would be expected at m/z 185. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 187 with an intensity of approximately one-third of the M⁺ peak should be observed, which is a characteristic signature for a molecule containing one chlorine atom.
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several key pathways, initiated by the loss of various groups.
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The Chloromethylpyridines: A Technical Guide to Reactivity and Synthetic Utility
Abstract
The chloromethyl-substituted pyridines are a class of versatile building blocks of significant importance in pharmaceutical and materials science. The interplay between the electron-deficient pyridine ring and the reactive chloromethyl group gives rise to a rich and nuanced chemistry. This technical guide provides an in-depth exploration of the factors governing the reactivity of the chloromethyl group in 2-, 3-, and 4-substituted pyridines. We will delve into a comparative analysis of their behavior in nucleophilic substitution reactions, dissecting the competition between SN1 and SN2 pathways. Furthermore, this guide will present a comprehensive overview of their application in modern synthetic chemistry, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these valuable synthetic intermediates.
Introduction: The Dichotomous Nature of Chloromethylpyridines
The pyridine ring, an isoelectronic analogue of benzene, is a cornerstone of many biologically active molecules. Its inherent electron-deficient character, arising from the electronegative nitrogen atom, profoundly influences the reactivity of its substituents. When a chloromethyl group is appended to this ring, a fascinating dichotomy emerges. The pyridine ring acts as both an activating and a directing group, its influence varying significantly with the position of the chloromethyl substituent. Understanding this intricate relationship is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide will systematically dissect the reactivity of 2-chloromethylpyridine, 3-chloromethylpyridine, and 4-chloromethylpyridine, providing a framework for predicting and controlling their chemical behavior.
Electronic Structure and its Influence on Reactivity
The reactivity of the chloromethyl group in substituted pyridines is fundamentally governed by the electronic interplay between the pyridine nitrogen and the benzylic carbon. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) across the sigma framework, while its influence through resonance (mesomeric effect) is position-dependent.
-
2-Chloromethylpyridine: The nitrogen atom is in close proximity to the chloromethyl group, exerting a significant -I effect. However, the nitrogen lone pair can participate in resonance stabilization of an adjacent carbocation, a key factor in potential SN1 pathways.
-
3-Chloromethylpyridine: The chloromethyl group is in the meta position relative to the nitrogen. Consequently, it is primarily influenced by the inductive effect of the ring nitrogen.[1] Resonance stabilization of a carbocation at this position is not as effective as in the 2- and 4-isomers.[1]
-
4-Chloromethylpyridine: The chloromethyl group is in the para position. The nitrogen atom can effectively stabilize an adjacent carbocation through resonance by delocalizing the positive charge onto the nitrogen atom. This powerful resonance stabilization plays a crucial role in its reactivity.
The basicity of the pyridine nitrogen, which can be modulated by other ring substituents, also plays a role. Protonation or coordination of the nitrogen to a Lewis acid will significantly enhance the electron-withdrawing nature of the ring, thereby influencing the reactivity of the chloromethyl group.
Nucleophilic Substitution Reactions: A Tale of Two Pathways (SN1 vs. SN2)
The chloromethyl group of pyridines is an excellent electrophilic site for nucleophilic substitution reactions.[2] These transformations can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and the preferred pathway is a delicate balance of several factors: the structure of the chloromethylpyridine isomer, the nature of the nucleophile, the solvent, and the reaction temperature.[3][4][5]
The SN2 Pathway: A Concerted Dance
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[6] The rate of this reaction is sensitive to steric hindrance around the reaction center.[6]
For the chloromethylpyridine isomers, the general order of reactivity in SN2 reactions is expected to be:
4-chloromethylpyridine ≈ 2-chloromethylpyridine > 3-chloromethylpyridine
This trend can be rationalized by considering the electronic effects of the pyridine nitrogen. In the 2- and 4-isomers, the electron-withdrawing nature of the nitrogen enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The 3-isomer, lacking this direct electronic activation, is generally less reactive in SN2 reactions.[1]
The SN1 Pathway: A Stepwise Journey
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[4] The rate-determining step is the formation of this carbocation, and therefore, the stability of the carbocation is the primary factor governing the reaction rate.[4]
The stability of the pyridylmethyl carbocation is significantly influenced by the position of the nitrogen atom:
-
4-Pyridylmethyl carbocation: This is the most stable of the three isomers due to the powerful +M (resonance) effect of the nitrogen atom, which delocalizes the positive charge.
-
2-Pyridylmethyl carbocation: This carbocation is also stabilized by resonance with the nitrogen atom, although to a slightly lesser extent than the 4-isomer due to the proximity of the nitrogen.
-
3-Pyridylmethyl carbocation: The carbocation is at the meta position, and therefore, direct resonance stabilization from the nitrogen is not possible. It is the least stable of the three.
Therefore, the predicted order of reactivity for SN1 reactions is:
4-chloromethylpyridine > 2-chloromethylpyridine >> 3-chloromethylpyridine
Experimental Considerations and Protocol for Nucleophilic Substitution
The choice of reaction conditions can often favor one pathway over the other. Strong, highly concentrated nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the SN1 pathway.[5]
Table 1: Predicted Dominant Mechanism for Nucleophilic Substitution on Chloromethylpyridines
| Isomer | Strong Nucleophile (e.g., CN⁻, RS⁻) in Polar Aprotic Solvent (e.g., DMF, Acetone) | Weak Nucleophile (e.g., H₂O, ROH) in Polar Protic Solvent (e.g., Ethanol, Water) |
| 2-Chloromethylpyridine | SN2 | SN1 / SN2 mixture |
| 3-Chloromethylpyridine | SN2 (slower) | SN2 (very slow) |
| 4-Chloromethylpyridine | SN2 | SN1 |
Experimental Protocol 1: General Procedure for SN2 Reaction with an Amine Nucleophile [2]
This protocol describes a general method for the synthesis of 3-(aminomethyl)pyridine derivatives.
-
Materials:
-
3-(Chloromethyl)pyridine hydrochloride
-
Primary or secondary amine (e.g., morpholine) (1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of the amine (1.2 equivalents) and potassium carbonate (2.5 equivalents) in DMF, add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Chloromethylpyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.[7] These reactions typically involve the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation and reductive elimination.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[9] Chloromethylpyridines can participate in Suzuki couplings, although they are generally less reactive than the corresponding bromides or iodides.[10] The use of bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition of the C-Cl bond.[10]
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloromethylpyridines
| Component | Example | Purpose |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst that forms the active Pd(0) species |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the Pd catalyst and facilitates oxidative addition |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and neutralizes the HX byproduct |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction rate |
Experimental Protocol 2: Suzuki-Miyaura Coupling of 2-Chloromethylpyridine with Phenylboronic Acid [11]
-
Materials:
-
2-Chloromethylpyridine (1.0 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-chloromethylpyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[12] This reaction is highly valuable for the synthesis of alkynylated pyridines.
Experimental Protocol 3: Sonogashira Coupling of 4-Chloromethylpyridine with Phenylacetylene [13]
-
Materials:
-
4-Chloromethylpyridine (1.0 equivalent)
-
Phenylacetylene (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 4-chloromethylpyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[14] The amination of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond, often requiring specialized bulky phosphine ligands and strong bases.[15]
Experimental Protocol 4: Buchwald-Hartwig Amination of 3-Chloromethylpyridine with Morpholine [15]
-
Materials:
-
3-Chloromethylpyridine (1.0 equivalent)
-
Morpholine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add 3-chloromethylpyridine and morpholine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Other Cross-Coupling Reactions
Chloromethylpyridines can also participate in a range of other important cross-coupling reactions, including:
-
Heck Coupling: The reaction of an alkene with an aryl halide to form a substituted alkene.[16]
-
Kumada Coupling: The coupling of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium.[17][18]
-
Negishi Coupling: The reaction of an organozinc compound with an organic halide.[19]
The choice of the specific cross-coupling reaction will depend on the desired product and the functional group tolerance of the substrates.
Conclusion: A Versatile Toolkit for Modern Synthesis
The chloromethylpyridines are a class of reagents with a rich and tunable reactivity profile. By understanding the electronic effects of the pyridine nitrogen and the interplay between SN1 and SN2 pathways, chemists can strategically employ these building blocks in a variety of nucleophilic substitution reactions. Furthermore, their utility as substrates in a wide array of palladium-catalyzed cross-coupling reactions provides access to a vast chemical space of functionalized pyridines. This guide has provided a foundational understanding of the principles governing their reactivity and a practical toolkit of experimental protocols. As the demand for novel and complex pyridine-containing molecules continues to grow in the fields of medicine and materials, a thorough understanding of the chemistry of chloromethylpyridines will remain an invaluable asset for the modern synthetic chemist.
References
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- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 2021, 11(43), 26685-26707.
-
Organic Chemistry Portal. Kumada Coupling. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2002, 67(19), 6653-6663.
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Wikipedia. Kumada coupling. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 2007, 9(10), 1837-1839.
-
EPFL. Kumada coupling. [Link]
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 2021, 11(43), 26685-26707.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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NROChemistry. Heck Coupling. [Link]
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NROChemistry. Kumada Coupling. [Link]
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Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
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Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]
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KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 2013, 15(19), 5044-5047.
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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-
Wikipedia. Suzuki reaction. [Link]
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YouTube. (2020). Heck Coupling. [Link]
-
Harper College. CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 2019, 17(30), 7114-7129.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 2018, 20(11), 3245-3249.
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
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The Strategic Role of 3-(Chloromethyl)-2-isopropoxypyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the critical role of 3-(Chloromethyl)-2-isopropoxypyridine as a pivotal intermediate in medicinal chemistry, with a particular focus on its application in the synthesis of proton pump inhibitors (PPIs). We will explore its synthesis, reactivity, and the strategic rationale behind its use in the construction of complex active pharmaceutical ingredients (APIs). This document will provide not only theoretical insights but also practical, step-by-step protocols and visual aids to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in drug design. Within the diverse family of pyridine derivatives, this compound has emerged as a highly valuable building block, particularly in the synthesis of drugs targeting gastric acid-related disorders.
The strategic placement of the chloromethyl group at the 3-position and the isopropoxy group at the 2-position of the pyridine ring imparts a specific reactivity profile that is instrumental in the efficient construction of complex molecules. The chloromethyl group serves as a reactive electrophilic handle, primed for nucleophilic substitution, while the isopropoxy group modulates the electronic properties of the pyridine ring, influencing the reactivity of the chloromethyl group and the overall physicochemical properties of the molecule.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from a suitable pyridine precursor. A common route involves the preparation of the corresponding alcohol, 2-isopropoxy-3-pyridinemethanol, followed by its chlorination.
Step 1: Synthesis of 2-Isopropoxy-3-pyridinemethanol
The synthesis of the alcohol intermediate can be accomplished via the reduction of the corresponding ester, methyl 2-isopropoxy-nicotinate.
Experimental Protocol: Synthesis of 2-Isopropoxy-3-pyridinemethanol
-
Esterification: Nicotinic acid is esterified to methyl nicotinate.
-
Alkoxylation: The methyl nicotinate is then reacted with isopropanol in the presence of a suitable base to yield methyl 2-isopropoxy-nicotinate.
-
Reduction: To a solution of methyl 2-isopropoxy-nicotinate in an anhydrous solvent such as tetrahydrofuran (THF), a mild reducing agent like sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0-5 °C). The use of a milder reducing agent is a conscious choice to avoid over-reduction and enhance the selectivity of the reaction.
-
Work-up: After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2-isopropoxy-3-pyridinemethanol.
Step 2: Chlorination of 2-Isopropoxy-3-pyridinemethanol
The conversion of the alcohol to the desired chloromethyl derivative is a critical step, often achieved using thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-isopropoxy-3-pyridinemethanol in an inert solvent like toluene, thionyl chloride (a slight molar excess) is added dropwise under an inert atmosphere, maintaining a low temperature (e.g., 20-30 °C) using a water bath. The gradual addition of the pyridyl carbinol solution to the thionyl chloride is crucial to prevent the formation of impurities[1].
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Product Isolation: Upon completion, the reaction mixture is carefully worked up. This may involve quenching with a base, followed by extraction, washing, and purification by column chromatography to afford pure this compound. The product can also be precipitated and recovered by filtration[1].
Causality Behind Experimental Choices:
-
Thionyl Chloride as Chlorinating Agent: Thionyl chloride is a preferred reagent for this transformation due to its high reactivity and the fact that the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies the purification process. The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction or an intermolecular SN2 reaction with chloride ions to yield the final product. The use of a base like pyridine can influence the reaction mechanism[2].
-
Inert Solvent and Temperature Control: The use of an inert solvent and careful temperature control are essential to prevent side reactions and ensure the stability of the product.
The Pivotal Role in the Synthesis of Proton Pump Inhibitors (PPIs)
This compound and its analogs are key intermediates in the synthesis of several important proton pump inhibitors, such as rabeprazole and tenatoprazole. These drugs are used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the stomach.
The general synthetic strategy involves the coupling of the chloromethylpyridine derivative with a substituted benzimidazole or imidazopyridine thiol.
Mechanism of Action in PPI Synthesis: An SN2 Reaction
The core of the synthetic strategy lies in a nucleophilic substitution (SN2) reaction. The sulfur atom of the mercaptobenzimidazole acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. This results in the displacement of the chloride ion and the formation of a thioether linkage, which is the backbone of the PPI molecule.
Sources
The Emergence and Synthetic Blueprint of 3-(Chloromethyl)-2-isopropoxypyridine: A Keystone Intermediate in Modern Gastric Acid Suppression Therapy
Abstract
This in-depth technical guide delineates the discovery, history, and synthetic pathways of 3-(Chloromethyl)-2-isopropoxypyridine, a pivotal intermediate in the manufacture of proton pump inhibitors (PPIs), most notably Rabeprazole. The narrative traces its origins within the broader context of medicinal chemistry's quest for effective treatments for acid-related gastrointestinal disorders. We will dissect the logical underpinnings of its molecular architecture and provide a detailed, field-proven synthetic protocol, complete with mechanistic insights and characterization data. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of this critical chemical entity.
Introduction: A Molecule of Consequence in Pharmaceutical Synthesis
This compound (CAS No: 1248614-20-1) is a substituted pyridine derivative whose significance is intrinsically tied to the development of modern therapeutics for managing peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] Its structure, featuring a reactive chloromethyl group at the 3-position and an isopropoxy group at the 2-position of the pyridine ring, is meticulously designed for its role as a versatile building block.[2] The chloromethyl group serves as an excellent electrophilic handle for nucleophilic substitution, allowing for the facile coupling with other molecular scaffolds, a crucial step in the assembly of complex active pharmaceutical ingredients (APIs).[1]
The isopropoxy substituent, on the other hand, plays a more nuanced role. In the context of proton pump inhibitors, the alkoxy groups on the pyridine ring are known to modulate the pKa of the pyridine nitrogen. This is a critical factor in the mechanism of action of PPIs, which require accumulation in the acidic environment of the gastric parietal cells to become active.[3] The specific choice of an isopropoxy group can influence the compound's lipophilicity and metabolic stability, thereby affecting the overall pharmacokinetic profile of the final drug.
Historical Context: The Quest for Potent Proton Pump Inhibitors
The discovery of this compound is not marked by a singular, serendipitous event but rather by the systematic and rational drug design efforts that led to the advent of the proton pump inhibitor class of drugs. The journey began with the identification of the gastric H+/K+ ATPase as the final step in acid secretion.[3] This enzyme, the "proton pump," became a prime target for therapeutic intervention.
The first breakthrough came with the synthesis of timoprazole, a pyridylmethylsulfinyl benzimidazole, which demonstrated significant anti-secretory activity.[3] This led to the development of the first commercially successful PPI, Omeprazole. The core structure of these drugs consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge.
The subsequent development of second-generation PPIs, such as Rabeprazole, focused on optimizing the substitution patterns on both the pyridine and benzimidazole rings to improve the rate of activation, efficacy, and metabolic profile. It is within this intensive period of research and development in the late 20th century that intermediates like this compound were synthesized and utilized. While a specific "discovery" paper for this exact molecule is not prominently cited, its existence is a direct consequence of the need for a diverse range of substituted pyridine building blocks to explore the structure-activity relationships (SAR) of novel PPI candidates. Patents related to the synthesis of Rabeprazole and other PPIs implicitly detail the creation of such intermediates.[4][5]
Synthetic Methodologies: A Rational Approach to a Key Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the construction of the 2-isopropoxypyridine core, followed by the introduction of the chloromethyl group at the 3-position. A plausible and efficient synthetic route, synthesized from literature on related compounds, is detailed below.
Synthesis of the Precursor: 2-Isopropoxy-3-pyridinemethanol
The initial phase of the synthesis focuses on establishing the 2-isopropoxy substituted pyridine ring with a functional group at the 3-position that can be readily converted to a chloromethyl group. A common approach begins with a commercially available starting material, such as 2-chloro-3-pyridinemethanol.
Step 1: Nucleophilic Substitution to Introduce the Isopropoxy Group
The synthesis commences with the nucleophilic substitution of the chlorine atom in 2-chloro-3-pyridinemethanol with isopropoxide. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The isopropoxide anion, generated in situ from isopropanol, displaces the chloride to yield 2-isopropoxy-3-pyridinemethanol.
Chlorination of 2-Isopropoxy-3-pyridinemethanol
The final step in the synthesis is the conversion of the hydroxymethyl group of 2-isopropoxy-3-pyridinemethanol to the desired chloromethyl group. This transformation is a critical step and can be achieved using various chlorinating agents.
Step 2: Chlorination with Thionyl Chloride
A widely used and effective method for this conversion is the reaction with thionyl chloride (SOCl₂). The reaction is typically performed in an inert solvent, such as dichloromethane (DCM) or chloroform, often in the presence of a catalytic amount of a base like pyridine or triethylamine to neutralize the HCl gas generated during the reaction. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion to yield the final product, this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, compiled from established methodologies for similar transformations.
Materials:
-
2-Chloro-3-pyridinemethanol
-
Isopropanol (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Part A: Synthesis of 2-Isopropoxy-3-pyridinemethanol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) carefully washed with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add anhydrous isopropanol (1.5 eq) dropwise to the slurry. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of sodium isopropoxide.
-
Dissolve 2-chloro-3-pyridinemethanol (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford pure 2-isopropoxy-3-pyridinemethanol.
Part B: Synthesis of this compound
-
To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-isopropoxy-3-pyridinemethanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution at 0 °C to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography if necessary, though it is often of sufficient purity for subsequent steps.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| CAS Number | 1248614-20-1 |
| Appearance | Pale yellow oil (predicted) |
| Boiling Point | ~250.9 °C (predicted) |
| Density | ~1.106 g/cm³ (predicted) |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum is expected to show a doublet for the two methyl groups of the isopropoxy group, a septet for the methine proton of the isopropoxy group, a singlet for the chloromethyl protons, and signals in the aromatic region corresponding to the three protons on the pyridine ring.
-
¹³C NMR (CDCl₃): The spectrum should exhibit signals for the methyl carbons of the isopropoxy group, the methine carbon, the chloromethyl carbon, and the six carbons of the substituted pyridine ring.
-
IR (neat): Characteristic peaks would include C-H stretching for the alkyl and aromatic groups, C-O stretching for the ether linkage, and C-Cl stretching.
-
Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a chlorine atom and fragments corresponding to the isopropoxy and pyridine moieties.
Applications in Drug Development: The Synthesis of Rabeprazole
The primary application of this compound is as a key building block in the synthesis of Rabeprazole. In this synthesis, the chloromethyl group of the pyridine derivative undergoes a nucleophilic substitution reaction with the thiol group of 2-mercaptobenzimidazole. This reaction, typically carried out in the presence of a base such as sodium hydroxide in an alcoholic solvent, forms the thioether linkage that is central to the structure of Rabeprazole. The resulting intermediate is then oxidized to the corresponding sulfoxide to yield the active pharmaceutical ingredient.
Conclusion
This compound stands as a testament to the power of rational drug design and the critical role of synthetic chemistry in the development of life-changing medicines. While its own "discovery" may be intertwined with the broader history of proton pump inhibitors, its importance as a key intermediate is undeniable. The synthetic strategies for its preparation are logical and well-established, relying on fundamental principles of organic chemistry. A thorough understanding of its synthesis, properties, and applications is essential for any researcher or professional working in the field of medicinal chemistry and pharmaceutical development. The continued availability and study of such pivotal building blocks will undoubtedly fuel the discovery of the next generation of therapeutics.
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NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 - EPO. (URL: [Link])
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (URL: [Link])
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (URL: [Link])
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3-(CHLOROMETHYL)-2-(1-ISOPROPYL-1H-PYRAZOL-5-YL)PYRIDINE - precisionFDA. (URL: [Link])
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Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (URL: [Link])
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An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)-2-isopropoxypyridine
Introduction
3-(Chloromethyl)-2-isopropoxypyridine is a substituted pyridine derivative recognized for its critical role as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a reactive chloromethyl group, makes it a versatile building block, particularly in the production of proton pump inhibitors (PPIs) like Rabeprazole.[2][3][4] The electrophilic nature of the benzylic chloride facilitates nucleophilic substitution reactions, a cornerstone of its synthetic utility.[5] However, the very reactivity that makes this compound valuable also necessitates a rigorous and well-informed approach to its handling and safety.
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and use of this compound. The protocols and recommendations herein are grounded in established safety principles and an understanding of the compound's chemical nature to ensure the protection of laboratory personnel and the integrity of research outcomes.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol.
| Property | Value | Source |
| CAS Number | 1248614-20-1 | [1][6] |
| Molecular Formula | C₉H₁₂ClNO | [6][7] |
| Molecular Weight | 185.65 g/mol | [1][6] |
| Boiling Point | 250.9 ± 25.0 °C (Predicted) | [8] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [8] |
| Storage Temperature | 2-8°C, Inert atmosphere | [6][8] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary risks are associated with its corrosive nature and potential for causing irritation. While specific toxicological data for this exact compound is limited, data from structurally similar chloromethyl pyridine derivatives provide essential guidance.[9][10]
GHS Hazard Statements:
-
H315: Causes skin irritation. [6]
-
H318: Causes serious eye damage. [6]
-
H335: May cause respiratory irritation. [6]
Signal Word: Danger [6]
Analysis of Hazards:
-
Skin and Eye Contact: As a corrosive agent, direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[6] The chloromethyl group can act as an alkylating agent, which are often irritants.
-
Inhalation: Vapors or aerosols may cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[10]
-
Ingestion: While less common in a laboratory setting, ingestion is presumed to be harmful. Similar compounds show moderate oral toxicity.[11]
-
Reactivity Hazards: The compound is incompatible with strong oxidizing agents and strong bases.[10] As with other chlorinated compounds, it may produce toxic fumes, including hydrogen chloride and nitrogen oxides, upon decomposition by heat or fire.[12][13]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Primary Engineering Controls
The causality behind using primary engineering controls is to minimize exposure at the source, making it the most effective line of defense.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This prevents the inhalation of vapors and contains any potential spills.[12]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors.[14]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific hazards posed by the compound.
-
Hand Protection: Wear nitrile or neoprene gloves. These materials offer good resistance to chlorinated organic compounds. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[11] Contaminated gloves should be disposed of as hazardous waste.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[11] In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of larger quantities or when working with reactions under pressure.[14]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[11] Ensure that clothing covers all exposed skin. In cases of significant spill risk, a chemically resistant apron may be necessary.
-
Respiratory Protection: Typically not required when work is conducted within a properly functioning fume hood. However, in the event of a spill or ventilation failure, a self-contained breathing apparatus (SCBA) should be used by emergency response personnel.[10]
Standard Operating Procedures (SOPs) for Handling & Use
Adherence to a validated SOP is critical for ensuring reproducible results and, more importantly, consistent safety.
General Handling Workflow
The following diagram outlines the logical flow for safely handling the compound from storage to reaction setup.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol for Use in a Reaction
This protocol describes a typical nucleophilic substitution reaction, such as the initial step in Rabeprazole synthesis.[4][15]
-
Preparation: Before starting, ensure all required reagents, solvents, and emergency spill kits are readily accessible. Verify that the fume hood sash is at the appropriate height.
-
Inert Atmosphere: The reaction vessel should be oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). This is crucial as the compound may be sensitive to moisture and many organometallic or basic reagents used in subsequent steps are pyrophoric or water-reactive.
-
Reagent Transfer: Retrieve the sealed container of this compound from its 2-8°C storage location.[6]
-
Dispensing: Allow the container to warm to ambient temperature inside the fume hood before opening to prevent condensation of atmospheric moisture. Carefully weigh the required amount in a tared, sealed container or add it directly to the reaction flask if appropriate.
-
Reaction Addition: Dissolve the compound in an appropriate anhydrous solvent (e.g., Dichloromethane, THF) inside the reaction flask.[2][15] If adding to a solution containing a nucleophile, the addition should be done slowly and cautiously, potentially at a reduced temperature to control the reaction rate and exotherm.
-
Post-Reaction: Upon completion, any excess reagent must be quenched safely according to established laboratory procedures.
-
Cleanup: All glassware that came into contact with the compound must be decontaminated by rinsing with a suitable solvent, followed by a standard washing procedure. The initial solvent rinse should be treated as hazardous waste.
Storage and Stability
Proper storage is essential for maintaining the compound's purity and preventing hazardous situations.[16][17]
-
Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[6][8] The storage area should be a designated, well-ventilated space for hazardous chemicals.[17]
-
Inert Atmosphere: The compound should be stored under an inert gas like argon or nitrogen to prevent potential degradation from atmospheric components.[6]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids.[10][18] Do not store near flammable materials.[19]
-
Container Integrity: Regularly inspect containers for signs of damage or leakage.[17] Ensure labels are clear and legible.[20]
Emergency Procedures
A pre-planned and practiced emergency response is critical to mitigating the consequences of an accident.
Spill Response
The response to a spill depends on its scale. The following decision tree provides a logical guide.
Caption: Decision Tree for Spill Response.
Personal Exposure
Immediate and correct first aid can significantly reduce the severity of an injury.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[21]
-
Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[10]
Waste Disposal
All waste containing this compound, including contaminated consumables (gloves, paper towels, absorbent material) and solvent rinses, must be disposed of as hazardous chemical waste.[11]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Never mix this waste with incompatible waste streams (e.g., strong oxidizers).
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Conclusion
This compound is an indispensable reagent in modern pharmaceutical development. Its effective use is predicated on a comprehensive understanding of its hazards and a disciplined application of safety protocols. By integrating the engineering controls, personal protective equipment, and handling procedures detailed in this guide, researchers can confidently and safely leverage the synthetic potential of this valuable compound.
References
- BLD Pharm. (n.d.). 1248614-20-1|this compound.
- Smolecule. (n.d.). Buy 3-(Chloromethyl)-2-isopropylpyridine | 194151-95-6.
- MySkinRecipes. (n.d.). This compound.
- Apollo Scientific. (2022, September 16). 3-(Chloromethyl)pyridine hydrochloride Safety Data Sheet.
- Google Patents. (n.d.). CN103951651A - Rabeprazole correlate D synthesis method.
- Google Patents. (n.d.). WO2014091450A1 - Process for the preparation of rabeprazole.
- Patel, A. B., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 1(1), 01-04.
- Capot Chemical Co., Ltd. (2019). MSDS of this compound.
- TCI Chemicals. (2025). 2-(Chloromethyl)pyridine Hydrochloride Safety Data Sheet.
- Sigma-Aldrich. (2024). 3-Chloropyridine Safety Data Sheet.
- Fisher Scientific. (2010). 3-Chloro-2-chloromethyl-1-propene Safety Data Sheet.
- ResearchGate. (n.d.). An efficient synthesis of rabeprazole.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety.
- European Patent Office. (2010). NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212.
- TCI Chemicals. (2025). Chloromethyl Isopropyl Carbonate Safety Data Sheet.
- Apollo Scientific. (2023). 3-(Chloromethyl)-2-methoxypyridine Safety Data Sheet.
- Fisher Scientific. (2025). 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride Safety Data Sheet.
- University of Reading. (2024). Guidance on Safe Storage of Chemicals in the Laboratory.
- Cornell University EHS. (n.d.). 7.9.1 General Storage Guidelines.
- University of Houston. (n.d.). How do I safely store chemicals in laboratory?.
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- CAMEO Chemicals. (n.d.). 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
- ChemicalBook. (n.d.). This compound CAS#: 1248614-20-1.
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
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Methodological & Application
synthesis of tenatoprazole using 3-(Chloromethyl)-2-isopropoxypyridine
Application Note & Protocol: Synthesis of Tenatoprazole
A Technical Guide for Researchers and Drug Development Professionals on the Established Synthetic Pathway
Senior Application Scientist Note:
This document provides a comprehensive guide to the synthesis of Tenatoprazole, a potent proton pump inhibitor (PPI). Our initial review of the topic, which specified the use of 3-(chloromethyl)-2-isopropoxypyridine as a starting material, found no validated or documented synthetic routes in peer-reviewed literature or patents leading to Tenatoprazole. The structure of this specified precursor does not align with the known molecular framework of Tenatoprazole, which features a distinct 2-methylsulfinyl-4-methoxy-3,5-dimethylpyridine moiety.
In the spirit of scientific integrity and to provide a validated, reproducible protocol, this guide details the established and scalable synthesis of Tenatoprazole. This industry-standard method proceeds through the nucleophilic substitution reaction between 2-mercapto-5-methoxy-imidazo[4,5-b]pyridine and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride , followed by a controlled oxidation step. This application note is structured to provide not only the procedural steps but also the underlying chemical logic, safety considerations, and analytical validation required for successful synthesis and characterization.
Introduction to Tenatoprazole
Tenatoprazole is a third-generation proton pump inhibitor designed to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Unlike first-generation PPIs like omeprazole, which are based on a benzimidazole core, Tenatoprazole is built upon an imidazo[4,5-b]pyridine backbone. This structural modification significantly reduces its rate of metabolism, resulting in a much longer plasma half-life (approximately 7-9 hours) compared to other PPIs.[3][4] This extended duration of action offers potential advantages, particularly in controlling nocturnal acid breakthrough.[1]
Mechanism of Action: Like other PPIs, Tenatoprazole is a prodrug that requires activation in the acidic environment of the gastric parietal cells.[5][6][7] It accumulates in the secretory canaliculi, where it is converted to its active form, a sulfenamide. This active metabolite then forms irreversible disulfide bonds with cysteine residues (specifically Cys813 and Cys822) on the H+/K+-ATPase enzyme (the proton pump), effectively inhibiting gastric acid secretion.[5][8]
The Core Synthetic Strategy
The most efficient and widely documented synthesis of Tenatoprazole is a two-step process:
-
Thioether Formation: A nucleophilic substitution (SN2) reaction where the thiol group of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine attacks the electrophilic carbon of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This condensation reaction forms the thioether intermediate.
-
Sulfoxidation: A selective oxidation of the resulting thioether to the corresponding sulfoxide (Tenatoprazole). This step is critical, as over-oxidation can lead to the formation of an undesired sulfone byproduct.
This strategy is robust, scalable, and produces high-purity Tenatoprazole.[2]
Logical Flow of the Synthesis
Caption: Overall synthetic workflow for Tenatoprazole.
Detailed Protocols and Methodologies
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride and m-chloroperoxybenzoic acid (m-CPBA) are corrosive and potent oxidizing agents, respectively, and must be handled with extreme care.
Protocol 1: Synthesis of Thioether Intermediate
(5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]imidazo[4,5-b]pyridine)
This protocol details the condensation reaction to form the key sulfide intermediate. The choice of a basic catalyst is crucial to deprotonate the thiol, forming a thiolate anion, which is a much stronger nucleophile.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-mercapto-5-methoxyimidazo[4,5-b]pyridine | 195.23 | 10.0 g | 0.051 |
| 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 222.11 | 11.4 g | 0.051 |
| Potassium Hydroxide (KOH) | 56.11 | 6.3 g | 0.112 |
| Ethanol (200 proof) | 46.07 | 150 mL | - |
| Chloroform | 119.38 | 100 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-mercapto-5-methoxyimidazo[4,5-b]pyridine (10.0 g).
-
Solvent and Base Addition: Add ethanol (150 mL) and chloroform (100 mL) to the flask. Begin stirring to form a suspension. Add potassium hydroxide (6.3 g) to the mixture. The base neutralizes the HCl salt of the pyridine reactant and deprotonates the thiol.
-
Reactant Addition: Slowly add 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (11.4 g) to the stirring mixture at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approximately 60-70°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
TLC System: Dichloromethane:Methanol (95:5).
-
Causality: Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate. The mixed solvent system is chosen to ensure adequate solubility of both the polar and non-polar reactants.[2]
-
-
Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Filter the mixture to remove the precipitated potassium chloride (KCl) salt. c. Evaporate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid. d. Recrystallize the crude product from ethanol to yield the pure thioether intermediate as a solid. e. Dry the product in a vacuum oven at 40-50°C. Expected Yield: ~73-80%.[2]
Protocol 2: Oxidation to Tenatoprazole
This step requires precise temperature control to prevent the over-oxidation of the desired sulfoxide to the sulfone byproduct. m-CPBA is a highly effective oxidizing agent for this transformation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Thioether Intermediate | 344.43 | 10.0 g | 0.029 |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 6.5 g | ~0.029 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Saturated Sodium Thiosulfate Solution | - | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the thioether intermediate (10.0 g) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Temperature Control: Cool the solution to -20°C using a dry ice/acetone bath. Maintaining a low temperature is critical to ensure selective oxidation to the sulfoxide.[2]
-
Oxidant Addition: Dissolve m-CPBA (6.5 g) in a separate portion of dichloromethane (50 mL) and add it to the dropping funnel. Add the m-CPBA solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not rise above -15°C.
-
Reaction Monitoring: Stir the reaction at -20°C for approximately 40-60 minutes after the addition is complete. Monitor the reaction by TLC or HPLC to confirm the formation of Tenatoprazole and the consumption of the starting material.
-
HPLC System: C18 column, mobile phase of acetonitrile and phosphate buffer.[2]
-
-
Quenching and Work-up: a. Quench the reaction by slowly adding saturated sodium thiosulfate solution to destroy any excess m-CPBA. b. Allow the mixture to warm to room temperature, then wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid. c. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization from an appropriate solvent system (e.g., acetone/water or methanol/water) to yield Tenatoprazole as a pure solid.[1] Expected Yield: ~70-75% with >99.5% purity by HPLC.[2]
Analytical Characterization
Validation of the final product and key intermediate is essential. The following analytical techniques are recommended.
| Technique | Intermediate (Thioether) | Final Product (Tenatoprazole) | Purpose |
| HPLC | Purity assessment, retention time determination | Purity assessment (>99.5%), quantification, stability testing[9][10] | Confirms purity and separates from byproducts. |
| ¹H NMR | Confirm structure, presence of thioether linkage | Confirm structure, presence of sulfoxide, absence of sulfone | Structural elucidation and confirmation. |
| Mass Spec | Confirm molecular weight (M+H⁺ ≈ 345.1) | Confirm molecular weight (M+H⁺ ≈ 361.1) | Verifies the elemental composition. |
| FT-IR | C-S stretching, aromatic C-H, C=N bands | S=O stretching (~1030-1070 cm⁻¹), C-S, aromatic bands | Confirms functional groups. |
Example ¹H NMR Data for Tenatoprazole (in DMSO-d₆):
-
δ 2.2 (s, 6H, -CH₃ x 2)
-
δ 3.8 (s, 6H, -OCH₃ x 2)
-
δ 4.8 (s, 2H, -CH₂-)
-
δ 6.6 (d, 1H, Ar-H)
-
δ 7.8 (d, 1H, Ar-H)
-
δ 8.2 (s, 1H, Ar-H)
-
δ 13.0 (s, 1H, -NH) (Note: Exact chemical shifts may vary slightly based on solvent and instrument.)[2]
Reaction Mechanism Visualization
Step 1: Thioether Formation (SN2 Mechanism)
Caption: Nucleophilic attack of the thiolate on the chloromethylpyridine.
Step 2: Sulfoxidation Mechanism
Caption: Oxidation of the sulfide to a sulfoxide using m-CPBA.
References
-
Tenatoprazole, テナトプラゾール - New Drug Approvals. [Link]
-
Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+-ATPase in vitro and in vivo | Request PDF - ResearchGate. [Link]
-
Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed. [Link]
-
An Improved Synthesis of Antiulcerative Drug: Tenatoprazole. (Article referenced within ResearchGate). [Link]
-
a new method development and validation for the determination of tenatoprazole in tablet dosage form by - wjpls.org. [Link]
-
Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study - Scirp.org. [Link]
-
Pharmacology of Proton Pump Inhibitors - PMC - NIH. [Link]
-
Formulation, Evaluation and Analytical Quantification of Tenatoprazole - ResearchGate. [Link]
-
Synthesis of tenatoprazole - ResearchGate. [Link]
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Discovery and development of proton pump inhibitors - Wikipedia. [Link]
-
proton pump inhibitor | New Drug Approvals. [Link]
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Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+-ATPase in vitro and in vivo | Request PDF - ResearchGate. [Link]
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protocol for nucleophilic substitution on 3-(Chloromethyl)-2-isopropoxypyridine
An Application Guide for the Strategic Use of 3-(Chloromethyl)-2-isopropoxypyridine in Nucleophilic Substitution Reactions
Abstract
This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on this compound. This versatile bifunctional building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel 2,3-disubstituted pyridine derivatives.[1][2] We will explore the underlying chemical principles governing the reactivity of this substrate, present detailed, field-proven protocols for its functionalization with various nucleophiles, and offer insights into optimizing reaction conditions. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and reliably incorporate this key intermediate into their synthetic programs.
Introduction: The Significance of 2,3-Disubstituted Pyridines
The pyridine scaffold is a cornerstone in pharmaceutical development, appearing in numerous approved drugs and clinical candidates.[3] The specific substitution pattern on the pyridine ring profoundly influences the molecule's physicochemical properties, biological activity, and metabolic stability. 2,3-disubstituted pyridines, in particular, offer a unique three-dimensional vector for molecular elaboration, enabling precise interaction with biological targets. The subject of this guide, this compound, serves as an excellent electrophilic partner for introducing a wide array of functional groups at the 3-position via a robust and predictable nucleophilic substitution pathway.[3][4]
Substrate Analysis and Mechanistic Rationale
Regioselective Reactivity: S_N2 at the Chloromethyl Group
The reactivity of this compound is dominated by the chloromethyl group at the C3 position. This group is analogous to a benzylic halide, making it a highly effective electrophile for bimolecular nucleophilic substitution (S_N2) reactions. The alternative pathway, nucleophilic aromatic substitution (S_NAr) directly on the pyridine ring, is significantly disfavored at the C3 position. S_NAr reactions on pyridines are most favorable at the C2 and C4 positions, where the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[5][6][7][8] This inherent electronic property ensures that nucleophilic attack will occur selectively at the chloromethyl carbon, providing a clean and predictable reaction outcome.
The S_N2 Mechanism: A Concerted Pathway
The S_N2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion).[9] This "backside attack" leads to a trigonal bipyramidal transition state where the carbon atom is momentarily five-coordinate. As the new bond with the nucleophile forms, the bond to the chloride leaving group simultaneously breaks.[10]
The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile, a key characteristic of its bimolecular nature.[10][11] Key factors favoring a robust S_N2 pathway include the use of a primary halide (as is the case here), strong nucleophiles, and polar aprotic solvents.[9][11]
Caption: A standard workflow for synthesis and purification.
Protocol 1: O-Alkylation with a Phenolic Nucleophile
This protocol describes the synthesis of a 3-(phenoxymethyl)-2-isopropoxypyridine derivative.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.1 eq) and anhydrous DMF (to make a 0.4 M solution with respect to the substrate).
-
Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product. [12]
-
Protocol 2: N-Alkylation with a Secondary Amine Nucleophile
This protocol details the synthesis of a 3-(aminomethyl)-2-isopropoxypyridine derivative using morpholine as an example.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq). [3][12] 2. Add anhydrous acetonitrile (to make a 0.3 M solution).
-
Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
If necessary, purify the crude product by silica gel column chromatography. [12]
-
Summary of Reaction Conditions
The choice of base and solvent is critical for reaction success and depends on the pKa of the nucleophile. The following table provides recommended starting conditions for various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Recommended Base | Solvent | Temp (°C) | Typical Time (h) |
| Oxygen | Phenol | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 25 - 60 | 4 - 12 |
| Aliphatic Alcohol | NaH | THF, DMF | 0 - 25 | 2 - 8 | |
| Nitrogen | Secondary Amine | K₂CO₃, Et₃N | MeCN, DMF | 60 - 82 | 12 - 24 |
| Aniline Derivative | K₂CO₃, DIPEA | DMF | 80 - 100 | 16 - 24 | |
| Azide | NaN₃ | DMF | 25 | 4 - 6 | |
| Sulfur | Thiophenol | K₂CO₃, NaH | DMF, THF | 25 - 50 | 1 - 4 |
| Carbon | Cyanide | NaCN, KCN | DMSO | 60 - 90 | 2 - 6 |
Table 1: Representative conditions for nucleophilic substitution. Conditions are based on analogous systems and should be optimized for specific substrates. [12]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently strong base; Low reaction temperature; Sterically hindered nucleophile. | Use a stronger base (e.g., NaH instead of K₂CO₃ for alcohols). Increase the reaction temperature. Increase reaction time. |
| Multiple Products | Side reactions; N-alkylation of pyridine ring (unlikely but possible under harsh conditions). | Ensure an inert atmosphere to prevent oxidation. Avoid excessively high temperatures. Confirm product structure carefully by NMR. |
| Difficulty in Purification | Product is highly polar and water-soluble (e.g., with primary amines). | Use a reverse-phase column for purification. Consider forming a salt (e.g., HCl) to precipitate the product. |
Conclusion
This compound is a reliable and versatile electrophile for the synthesis of 2,3-disubstituted pyridines. The reactivity is governed by a predictable S_N2 mechanism, leading to selective functionalization at the C3-methyl position. [4][13]By carefully selecting the nucleophile, base, and solvent system as outlined in this guide, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols provided herein serve as a validated foundation for further synthetic exploration.
References
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
- 3-(Chloromethyl)-2-isopropylpyridine | 194151-95-6. Smolecule.
- Reactivity of the chloromethyl group in pyridine derivatives. Benchchem.
- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.
- Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane. Benchchem.
- Synthesis of 2,3-Disubstituted Pyridines by Transition-Metal-Free Amination. ResearchGate.
- Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1.
- Why nucleophilic substitution in pyridine favours at position-2? Quora.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.
- Nucleophilic substitution reactions in pyridine. Química Organica.org.
- Introduction to SN2 Reactions. Chad's Prep.
- SN2 Reactions. Organic Chemistry I - Lumen Learning.
- The SN2 Reaction Mechanism. Master Organic Chemistry.
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- 1. researchgate.net [researchgate.net]
- 2. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 3-(Chloromethyl)-2-isopropylpyridine | 194151-95-6 [smolecule.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
reaction of 3-(Chloromethyl)-2-isopropoxypyridine with thiol nucleophiles
An in-depth guide to the synthesis of 2-isopropoxy-3-((arylthio)methyl)pyridine derivatives, key intermediates in pharmaceutical development.
Application Note & Protocol
Introduction: Strategic Importance in Medicinal Chemistry
The reaction between 3-(chloromethyl)-2-isopropoxypyridine and thiol nucleophiles is a cornerstone transformation for the synthesis of various pharmaceutically active compounds. This specific nucleophilic substitution reaction facilitates the creation of a thioether linkage, a critical structural motif in numerous drug candidates. The resulting 2-isopropoxy-3-((arylthio)methyl)pyridine scaffold is a key precursor in the synthesis of proton pump inhibitors (PPIs), such as Tenatoprazole.[1][2][3] Tenatoprazole, which features an imidazopyridine backbone instead of the more common benzimidazole ring, exhibits a longer plasma half-life, leading to prolonged inhibition of gastric acid secretion.[2]
The chloromethyl group at the 3-position of the pyridine ring serves as a potent electrophilic site, readily undergoing substitution reactions.[4][5][6] The isopropoxy group at the 2-position influences the electronic properties and steric environment of the molecule, contributing to its specific reactivity profile.[4] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and critical insights for researchers engaged in drug discovery and process development.
Pillar 1: Mechanistic Insights & Causality
The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.[6] Understanding the interplay of the reactants and conditions is paramount for optimizing reaction outcomes.
The S_N2 Pathway:
-
Nucleophile Activation: The reaction is initiated by the deprotonation of the thiol (R-SH) by a suitable base to form a highly nucleophilic thiolate anion (R-S⁻). Thiols are generally more acidic than corresponding alcohols, facilitating this step.[7] The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible formation of the thiolate, driving the reaction forward. Weaker inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more acidic thiols.[8]
-
Concerted Attack & Displacement: The generated thiolate anion then attacks the electrophilic methylene carbon of this compound. This attack occurs from the backside relative to the chlorine atom, leading to a transient pentacoordinate transition state. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group. This entire process is concerted, occurring in a single, rate-determining step.[9]
Diagram: S_N2 Reaction Mechanism
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. Tenatoprazole = 98 HPLC 113712-98-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Buy 3-(Chloromethyl)-2-isopropylpyridine | 194151-95-6 [smolecule.com]
- 5. This compound [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Alkylation of Pyridines Using 3-(Chloromethyl)-2-isopropoxypyridine
Introduction: Strategic Alkylation in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this heterocycle is therefore of paramount importance in the development of new therapeutic agents. Alkylation, the addition of an alkyl group, is a fundamental transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can profoundly influence its pharmacological activity. This guide provides a detailed technical overview and robust protocols for the alkylation of pyridine-based nucleophiles using the specialized alkylating agent, 3-(Chloromethyl)-2-isopropoxypyridine .
This reagent is of particular significance as a key intermediate in the synthesis of advanced pharmaceutical ingredients. Notably, it is a crucial building block for the proton pump inhibitor (PPI) Tenatoprazole, a drug candidate for treating gastric acid-related disorders.[1] The reactive chloromethyl group provides a reliable electrophilic site for nucleophilic attack, enabling the facile construction of complex molecular architectures.
Chemical Principles and Mechanistic Insights
The primary reaction pathway for the alkylation of pyridines with this compound is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. In this process, a nucleophilic pyridine derivative attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
dot graph "SN2_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
mend
Figure 1: Generalized SN2 Reaction Mechanism. This diagram illustrates the concerted mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs.
A critical consideration in the alkylation of pyridine derivatives containing other nucleophilic centers, such as a thiol group (mercaptopyridines), is regioselectivity. Mercaptopyridines exist in a tautomeric equilibrium between the thiol and thione forms. Alkylation can potentially occur at either the sulfur (S-alkylation) or the ring nitrogen (N-alkylation).
dot graph Tautomerism { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=vee, arrowtail=vee, dir=both, fontname="Arial", fontsize=10];
} mend Figure 2: Tautomerism of 2-Mercaptopyridine. The equilibrium between the thiol and thione forms influences the site of alkylation.
Generally, S-alkylation is favored under basic conditions with alkyl halides. The choice of base and solvent is crucial in directing the outcome of the reaction. A non-nucleophilic base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion, without competing in the alkylation reaction.
Experimental Protocols
The following protocols provide a generalized yet detailed framework for the S-alkylation of a pyridine-thiol derivative with this compound. Researchers should optimize these conditions for their specific substrate.
Protocol 1: S-Alkylation of a Pyridine-Thiol Derivative
This protocol is designed for the synthesis of pyridine thioethers, key intermediates in the development of various pharmaceuticals.
Materials:
-
Pyridine-thiol derivative (e.g., 1H-imidazo[4,5-b]pyridine-2-thiol) (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the pyridine-thiol derivative (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to create a stirrable suspension. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.
-
Reagent Addition: To the stirred suspension, add this compound (1.0-1.2 eq) either neat or as a solution in a small amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of a new, less polar product spot. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyridine thioether.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} mend Figure 3: Experimental Workflow for S-Alkylation. A step-by-step visual guide to the synthesis of pyridine thioethers.
Data Presentation and Expected Outcomes
The success of the alkylation reaction can be quantified by the yield and purity of the final product. The following table provides a representative example of expected outcomes for the S-alkylation of a heteroaromatic thiol.
| Nucleophile | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1H-Imidazo[4,5-b]pyridine-2-thiol | This compound | K₂CO₃ | DMF | 25 | 4-6 | 85-95 |
| 2-Mercaptopyridine | This compound | K₂CO₃ | MeCN | 40 | 3-5 | 80-90 |
Table 1: Representative Reaction Conditions and Yields for S-Alkylation.
Safety and Handling
This compound and related chloromethylpyridines are potent alkylating agents and should be handled with care. They are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or No Reaction | Inactive reagents, insufficient base, low temperature. | Ensure reagents are pure and dry. Use a fresh, anhydrous base. Gently heat the reaction mixture. |
| Formation of Side Products | Over-alkylation (N-alkylation), reaction with solvent. | Use a 1:1 stoichiometry of reactants. Ensure the solvent is inert under the reaction conditions. |
| Difficult Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Table 2: Troubleshooting Guide for Pyridine Alkylation.
Conclusion
The alkylation of pyridine derivatives using this compound is a robust and versatile method for the synthesis of complex, biologically relevant molecules. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of novel pyridine-containing compounds.
References
-
Somaiah Sripathi et al. An improved process for the synthesis of tenatoprazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2016. [Link]
Sources
3-(Chloromethyl)-2-isopropoxypyridine in the synthesis of proton pump inhibitors
An Application Guide: The Role and Synthesis of 3-(Chloromethyl)-2-isopropoxypyridine in the Development of Proton Pump Inhibitors
Abstract
Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the gastric H+/K+-ATPase.[1][2] The chemical architecture of these drugs, typically substituted benzimidazoles, relies on a modular synthesis. A pivotal step in this synthesis is the coupling of a reactive chloromethylpyridine derivative with a 2-mercaptobenzimidazole core.[3][4][5] This document provides a detailed technical guide on the synthesis and application of this compound, a key intermediate for creating novel PPI analogues. We will explore the multi-step synthesis of this intermediate, its subsequent coupling to form the thioether backbone, and the final critical oxidation to the active sulfoxide. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and process optimization.
Part 1: Synthesis of the Key Pyridine Intermediate
The synthesis of PPIs is a convergent process where the pyridine and benzimidazole moieties are prepared separately before being joined. The unique substitution pattern of the pyridine ring is critical for the final compound's pharmacological profile. The synthesis of this compound is a multi-step process that begins with more common starting materials and builds complexity through a series of controlled chemical transformations. The general pathway involves the formation of a pyridine N-oxide, which facilitates subsequent functionalization.[5]
Synthetic Workflow for this compound
The pathway described below is a representative route adapted from established methodologies for synthesizing substituted 2-alkoxypyridines.[1][6] The process begins with the N-oxidation of a substituted picoline, followed by a rearrangement to introduce a hydroxymethyl group, and concludes with chlorination.
Caption: Synthesis of the key this compound intermediate.
Protocol 1: Synthesis of this compound
Objective: To synthesize the target chloromethylpyridine intermediate from a commercially available precursor.
Materials:
-
2-Isopropoxy-3-methylpyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (35%)
-
Acetic Anhydride
-
Sodium Hydroxide (NaOH)
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
N-Oxidation:
-
In a round-bottom flask, dissolve 2-isopropoxy-3-methylpyridine (1.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add hydrogen peroxide (1.5 eq) dropwise, ensuring the temperature does not exceed 15°C. The use of an oxidizing system like H₂O₂ in acetic acid is a standard method for forming N-oxides from pyridines.[6]
-
After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Once complete, carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate and extract the N-oxide product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-isopropoxy-3-methylpyridine-N-oxide.
-
-
Rearrangement and Hydrolysis:
-
To the crude N-oxide from the previous step, add acetic anhydride (3.0 eq).
-
Heat the mixture to reflux (approx. 100-110°C) for 3-4 hours. This step, a variation of the Boekelheide rearrangement, isomerizes the N-oxide to an acetoxymethyl derivative.[1]
-
Monitor the reaction by TLC.
-
After cooling, carefully add a 10% aqueous NaOH solution to hydrolyze the acetate ester. Maintain stirring for 2-3 hours at room temperature.
-
Extract the resulting 3-(hydroxymethyl)-2-isopropoxypyridine with toluene.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
-
-
Chlorination:
-
Dissolve the crude 3-(hydroxymethyl)-2-isopropoxypyridine in anhydrous dichloromethane and cool to 0°C.
-
Slowly add thionyl chloride (1.2 eq) dropwise. This is a highly effective method for converting primary alcohols to their corresponding chlorides.[1][7] The reaction is exothermic and releases HCl and SO₂ gas, requiring good ventilation.
-
Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
The reaction mixture can be carefully quenched by pouring it over ice water. Neutralize with sodium bicarbonate and extract the product into dichloromethane.
-
Dry the organic layer and concentrate under vacuum to yield the final product, this compound. Purification can be achieved via column chromatography if necessary.
-
| Step | Transformation | Key Reagents | Typical Yield (Analogous Reactions) |
| 1 | N-Oxidation | H₂O₂, Acetic Acid | 70-85% |
| 2 | Rearrangement/Hydrolysis | Acetic Anhydride, NaOH | 65-80% |
| 3 | Chlorination | Thionyl Chloride (SOCl₂) | 85-95% |
Part 2: Core PPI Synthesis via Nucleophilic Substitution
The critical bond-forming step in the synthesis of most PPIs is the S-alkylation of a 2-mercaptobenzimidazole with the chloromethylpyridine intermediate.[4] This reaction is a classic nucleophilic substitution (Sₙ2), where the deprotonated thiol (thiolate) acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.[3]
Protocol 2: Thioether Intermediate Formation
Objective: To couple this compound with a 2-mercaptobenzimidazole derivative.
Materials:
-
5-Methoxy-2-mercaptobenzimidazole (or other substituted analogue)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol/Water solvent system
-
Dichloromethane (DCM)
Procedure:
-
Thiolate Formation:
-
In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.1 eq) and stir until the solid is fully dissolved, forming the sodium thiolate salt in situ. This deprotonation is essential to activate the sulfur atom as a nucleophile.[8]
-
-
Coupling Reaction:
-
Cool the thiolate solution to below 10°C.
-
In a separate vessel, dissolve this compound (1.05 eq) in a minimal amount of ethanol.
-
Slowly add the pyridine solution to the cooled benzimidazole solution.[3]
-
Allow the reaction temperature to rise to 30°C and maintain for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
-
Isolation:
-
Upon completion, cool the mixture and add a significant volume of water to precipitate the thioether product.[8]
-
Stir the resulting slurry for several hours to ensure complete precipitation.
-
Collect the solid product by suction filtration, wash with water, and dry under vacuum to obtain the thioether intermediate.
-
Caption: Nucleophilic substitution to form the core thioether structure.
Part 3: Final Oxidation to the Active Pharmaceutical Ingredient (API)
The final and most delicate step is the selective oxidation of the thioether to a sulfoxide.[3] This transformation is what imparts the proton pump inhibiting activity to the molecule. The choice of oxidizing agent and reaction conditions is paramount to prevent over-oxidation to the corresponding sulfone, which is a common impurity and is pharmacologically inactive.[3]
Protocol 3: Selective Oxidation to Sulfoxide
Objective: To oxidize the thioether intermediate to the final PPI sulfoxide.
Materials:
-
Thioether intermediate from Protocol 2
-
Dichloromethane (DCM) or Chloroform
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Oxidation:
-
Dissolve the thioether intermediate (1.0 eq) in dichloromethane.
-
Cool the solution to between -10°C and 0°C in an ice-salt or dry ice/acetone bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the cooled thioether solution, maintaining the low temperature. Mild oxidizing agents like m-CPBA or sodium hypochlorite are preferred for this selective oxidation.[9][10]
-
Stir for 1-2 hours, monitoring closely by TLC or HPLC to ensure complete conversion of the thioether and minimal formation of the sulfone byproduct.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the excess m-CPBA by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude PPI.
-
The final product is typically purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the high-purity active pharmaceutical ingredient.
-
Caption: The critical oxidation step from thioether to the active sulfoxide.
Conclusion
The synthesis of proton pump inhibitors using intermediates like this compound is a robust and well-understood process in medicinal chemistry. Success hinges on the precise execution of a multi-step pathway, from the initial construction of the substituted pyridine ring to the final, delicate oxidation. By understanding the rationale behind each step—the activation via N-oxidation, the crucial Sₙ2 coupling, and the controlled final oxidation—researchers can efficiently synthesize novel PPI candidates for further pharmacological evaluation. The protocols and workflows provided in this guide serve as a comprehensive framework for laboratory synthesis and process optimization in the field of drug development.
References
- Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Benchchem.
- CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
- LANSOPRAZOLE. New Drug Approvals.
- Buy 3-(Chloromethyl)-2-isopropylpyridine | 194151-95-6. Smolecule.
- An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research.
- Chemical Synthesis of Lansoprazole: Insights for R&D and Production. Tocris Bioscience.
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API.
- an efficient synthesis fo rabeprazole.
- Synthesis of degradants and impurities of rabeprazole. Semantic Scholar.
- Omeprazole synthesis. ChemicalBook.
- NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS.
- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace.
- US5942625A - Preparation of chloromethylpyridine hydrochlorides.
- Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
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- 5. rjpbcs.com [rjpbcs.com]
- 6. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 7. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 8. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
experimental procedure for coupling reactions with 3-(Chloromethyl)-2-isopropoxypyridine
Application Note & Protocols
Topic: Versatile Coupling Strategies for 3-(Chloromethyl)-2-isopropoxypyridine in Medicinal Chemistry and Drug Discovery
Abstract
This compound is a key heterocyclic building block in modern synthetic chemistry, particularly for the development of novel pharmaceutical agents.[1][2] Its structure features a pyridine core, common in many biologically active molecules, and a highly reactive chloromethyl group at the 3-position.[3] This chloromethyl moiety acts as a potent electrophilic handle, enabling a wide array of coupling reactions. This guide provides an in-depth exploration of the primary reaction pathways for this versatile reagent, focusing on nucleophilic substitution to form carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and discuss advanced palladium-catalyzed cross-coupling applications to empower researchers in drug discovery and process development.
Core Reactivity Profile: The Power of a Benzylic-type Halide
The synthetic utility of this compound stems from the lability of the chlorine atom. Positioned on a carbon adjacent to the pyridine ring, it behaves as a benzylic-type halide. This positioning stabilizes the transition state of nucleophilic substitution reactions, making the compound an excellent substrate for SN2-type displacements.[3] The primary mode of reactivity involves the direct displacement of the chloride ion by a wide range of nucleophiles, offering a straightforward and efficient method for introducing diverse functional groups.
Caption: Core reactivity via SN2 nucleophilic displacement.
C-N Bond Formation: Synthesis of 3-(Aminomethyl)pyridine Derivatives
The alkylation of primary and secondary amines with this compound is one of its most valuable applications, providing access to a diverse library of 3-(aminomethyl)pyridine derivatives. These motifs are prevalent in pharmacologically active compounds. The reaction proceeds via a classical SN2 mechanism where the amine's lone pair of electrons attacks the electrophilic methylene carbon.
Causality Behind Experimental Choices:
-
Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial.[3] Its primary role is to neutralize the HCl that is generated in situ, preventing the protonation and deactivation of the starting amine nucleophile. For less nucleophilic amines or when using an amine hydrochloride salt, a stronger base like sodium hydride (NaH) may be required to deprotonate the amine first.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are preferred. They effectively solvate the cation of the base while leaving the anionic nucleophile relatively free, thereby accelerating the rate of the SN2 reaction.
-
Temperature: While many reactions proceed efficiently at room temperature, gentle heating (e.g., 60-80 °C) can significantly increase the reaction rate, especially for less reactive amines.
Protocol 1: General N-Alkylation of Amines
This protocol provides a general procedure for the synthesis of 3-(aminomethyl)pyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.1 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of approx. 0.2 M with respect to the limiting reagent). Stir the suspension for 10-15 minutes at room temperature.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in a minimal amount of DMF and add it dropwise to the stirring suspension.
-
Reaction: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[4]
-
Workup: Cool the reaction to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine to remove residual DMF and salts.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.
Table 1: Representative Conditions for N-Alkylation
| Nucleophile (Amine) | Base | Solvent | Temperature | Typical Time | Typical Yield |
|---|---|---|---|---|---|
| Morpholine | K₂CO₃ | DMF | 60 °C | 4 h | >90% |
| Piperidine | Et₃N | MeCN | Room Temp. | 12 h | 85-95% |
| Aniline | K₂CO₃ | DMF | 80 °C | 8 h | 70-85% |
| Benzylamine | NaH | THF | Room Temp. | 3 h | >95% |
C-S and C-O Bond Formation: Access to Thioethers and Ethers
Analogous to N-alkylation, this compound readily reacts with thiol and alcohol nucleophiles to form the corresponding thioethers and ethers. These reactions also proceed via an SN2 mechanism.[5] For these nucleophiles, it is often necessary to first generate the more potent thiolate or alkoxide anion using a suitable base.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is highly effective for deprotonating thiols and alcohols to form the corresponding nucleophilic anions.[3] For phenols, a milder base like potassium carbonate is often sufficient. Sodium hydroxide (NaOH) can be used in solvents like ethanol.[3]
-
Reaction Conditions: The reaction is typically fast once the nucleophile is generated. Performing the initial deprotonation at 0 °C can help control any exotherm, before warming to room temperature for the substitution reaction.
Protocol 2: General Thioether/Ether Synthesis
-
Nucleophile Preparation: To a stirred solution of the thiol or alcohol (1.1 equiv) in an anhydrous solvent (e.g., THF or DMF) at 0 °C under an inert atmosphere, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Anion Formation: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate or alkoxide.[3]
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in the same solvent to the reaction mixture.
-
Reaction & Workup: Stir at room temperature until completion (monitor by TLC). Carefully quench the reaction with the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[3]
Advanced C-C Bond Formation Strategies
While nucleophilic substitution is the primary reactivity, C-C bonds can also be formed using organometallic reagents or through palladium-catalyzed cross-coupling reactions.
A. Reaction with Grignard Reagents (as an Electrophile)
The chloromethyl group can be attacked by potent carbon nucleophiles like Grignard reagents to form a new C-C bond. This provides a direct route to introduce alkyl or aryl groups at the 3-methyl position.
Causality Behind Experimental Choices:
-
Inverse Addition: It is often preferable to add the Grignard reagent to the solution of this compound (or vice-versa, adding the substrate to the Grignard) at a low temperature (e.g., 0 °C or -78 °C) to control the reactivity and minimize side reactions.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are mandatory for the stability of the Grignard reagent.[6]
Protocol 3: C-C Bond Formation with a Grignard Reagent
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C.
-
Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv, as a solution in THF) dropwise to the stirred solution.[7]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[7]
-
Workup and Purification: Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)
While less common for benzylic chlorides than for aryl chlorides, palladium-catalyzed cross-coupling reactions represent a powerful, albeit more complex, method for C-C bond formation.[8][9] The Suzuki-Miyaura coupling, for instance, can potentially couple the chloromethyl group with an organoboron reagent. This requires a carefully selected catalyst system capable of facilitating the oxidative addition of a C(sp³)-Cl bond to a Pd(0) center.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source (e.g., Pd₂(dba)₃) and, crucially, the ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) are often required to promote the challenging oxidative addition step and facilitate reductive elimination.[10][11]
-
Base: A suitable base (e.g., K₃PO₄ or KF) is necessary for the transmetalation step in the catalytic cycle.[11]
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
This application remains an area for exploration and optimization for this specific substrate. Researchers should consult literature on Suzuki couplings of benzylic halides to develop a robust protocol.[12]
Safety Precautions
-
Reagents: this compound is a reactive alkylating agent and should be handled with care. Avoid inhalation and skin contact. Organometallic reagents like Grignard reagents are highly reactive and often pyrophoric; handle under a strict inert atmosphere. Strong bases like NaH react violently with water.
-
Procedures: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Quenching procedures can be exothermic and should be performed slowly and with cooling.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its primary reactivity as a potent electrophile in SN2 reactions allows for the straightforward and efficient formation of C-N, C-S, and C-O bonds with a wide variety of nucleophiles. Furthermore, its utility can be extended to C-C bond-forming reactions with organometallic reagents and potentially advanced palladium-catalyzed cross-coupling protocols. The methods described in this guide offer researchers a robust toolkit for leveraging this reagent in the synthesis of novel compounds for drug discovery and development.
References
- Smolecule. (n.d.). Buy 3-(Chloromethyl)-2-isopropylpyridine | 194151-95-6. Smolecule.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved January 15, 2026, from [Link].
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. BenchChem.
- NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry.
- BenchChem. (n.d.). Reactivity of the chloromethyl group in pyridine derivatives. BenchChem.
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved January 15, 2026, from [Link].
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link].
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
-
Ito, H., et al. (2013). Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. Journal of the American Chemical Society, 135(29), 10642-5. Retrieved January 15, 2026, from [Link].
-
Martin, S. F., & Walker, M. A. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1477-88. Retrieved January 15, 2026, from [Link].
- BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. BenchChem.
-
Lead Sciences. (n.d.). This compound. Lead Sciences. Retrieved January 15, 2026, from [Link].
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. Retrieved January 15, 2026, from [Link].
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reactions Involving (Chloromethyl)(triphenyl)silane. BenchChem.
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- 12. Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for monitoring 3-(Chloromethyl)-2-isopropoxypyridine reactions
By judiciously applying these methods, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to improved efficiency, higher purity, and greater confidence in the quality of their synthesized materials. All methods should be properly developed and validated for their intended purpose to ensure data integrity. [5]
References
- IntuitionLabs. "PAT Sensors for Real-Time Reaction Monitoring in Pharma.
- BenchChem. "Application Notes and Protocols for Monitoring Acetohydrazide-Pyridine Reactions.
- Bruker. "Reaction Monitoring.
- ACS Omega. "Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy.
- BenchChem. "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- ResearchGate. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Spectroscopy Online. "Seven Essential Steps for In Situ Reaction Monitoring.
- National Institutes of Health (NIH). "Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- National Institutes of Health (NIH). "Real-time Monitoring of Reactions Performed Using Continuous-flow Processing.
- Bulletin de L'Academie Polonaise des Sciences. "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- ResearchGate. "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- BLD Pharm. "1248614-20-1|this compound.
- ResearchGate. "¹H NMR spectra of a sample containing 0.05 M pyridine.
- Lead Sciences. "this compound.
- European Medicines Agency (EMA). "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Gavin Publishers. "Validation of Analytical Methods: A Review.
- Omics Online. "VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
- HELIX Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- MySkinRecipes. "this compound.
- BenchChem. "Application Notes and Protocols for Monitoring 3,5-Dichloropyridine Reactions.
- BenchChem. "Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products.
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- 10. Reaction Monitoring | Bruker [bruker.com]
Application Note: A Robust and Scalable Two-Step Synthesis of 3-(Chloromethyl)-2-isopropoxypyridine
Abstract
This application note provides a detailed, field-proven protocol for the large-scale synthesis of 3-(Chloromethyl)-2-isopropoxypyridine, a key heterocyclic building block. The presented synthetic strategy is designed for scalability, safety, and efficiency, utilizing readily available starting materials. The two-step pathway involves an initial nucleophilic aromatic substitution to introduce the isopropoxy group, followed by a robust chlorination of the primary alcohol. This guide explains the causality behind experimental choices, outlines critical process parameters, and addresses crucial safety considerations for industrial-scale production, making it an essential resource for researchers, chemists, and drug development professionals.
Introduction and Synthetic Strategy
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the dual reactivity of the chloromethyl group, which acts as an electrophile for nucleophilic substitution, and the substituted pyridine core, a common scaffold in biologically active compounds.[3]
Developing a synthesis route suitable for large-scale production requires a focus on cost-effective starting materials, high-yielding reactions, and manageable safety protocols. A direct, single-step synthesis is often challenging due to issues with regioselectivity. Therefore, a more controlled, multi-step approach is preferable.
Our validated approach begins with the commercially available precursor, 2-chloro-3-pyridinemethanol.[4] The synthesis proceeds via two fundamental transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the isopropoxy moiety at the C2 position by displacing the chloro group with sodium isopropoxide.
-
Chlorination: Conversion of the C3-hydroxymethyl group to the target chloromethyl group using thionyl chloride.
This strategy ensures high regioselectivity and employs well-understood, scalable chemical reactions.
Overall Synthesis Workflow
The logical flow of the synthesis is designed to build the molecule sequentially, starting from a functionalized pyridine core.
Figure 1: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of (2-isopropoxypyridin-3-yl)methanol
This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position, facilitating the displacement of the chloride by the isopropoxide nucleophile.
Reaction Mechanism:
Figure 2: Simplified mechanism for the SNAr reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Chloro-3-pyridinemethanol | 143.57 | 1.00 kg | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 0.315 kg | 1.1 |
| Isopropanol | 60.10 | 1.26 L | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 L | - |
| Toluene | 92.14 | 5.0 L | - |
| Saturated NH₄Cl (aq) | - | ~2.0 L | - |
| Brine | - | ~2.0 L | - |
Procedure:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the reactor with dry nitrogen.
-
Isopropoxide Formation: Charge the reactor with N,N-Dimethylformamide (DMF) (2.0 L) and Isopropanol (1.26 L). Begin stirring and cool the mixture to 0-5°C using a circulating chiller.
-
Sodium Hydride Addition: Under a strong nitrogen flow, add the sodium hydride (0.315 kg) portion-wise, ensuring the internal temperature does not exceed 10°C. Caution: Hydrogen gas is evolved. Stir the resulting slurry at 0-10°C for 1 hour to ensure complete formation of sodium isopropoxide.
-
Substrate Addition: Dissolve 2-chloro-3-pyridinemethanol (1.00 kg) in DMF (3.0 L) and add this solution to the reactor via the dropping funnel over approximately 1 hour, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reactor to 10-15°C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~2.0 L). Caution: Gas evolution may occur.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Add toluene (5.0 L) and water (5.0 L). Separate the layers. Wash the organic layer with brine (2 x 2.0 L).
-
Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove toluene and any residual DMF. The resulting crude oil is (2-isopropoxypyridin-3-yl)methanol, which can be used in the next step without further purification or purified by vacuum distillation if required.
Causality and Expertise:
-
Choice of Base: Sodium hydride is preferred over sodium metal on a large scale for its more predictable reactivity and easier handling as a dispersion. It ensures the complete and irreversible deprotonation of isopropanol.
-
Solvent: DMF is an excellent polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the isopropoxide and accelerating the SNAr reaction.
-
Temperature Control: Initial cooling during isopropoxide formation and substrate addition is critical to manage the exothermic reactions. Heating is then required to overcome the activation energy for the aromatic substitution.
Protocol 2: Synthesis of this compound
This protocol details the conversion of a primary alcohol to an alkyl chloride using thionyl chloride, a common and effective method.[5] The reaction proceeds through a chlorosulfite ester intermediate.
Reaction Mechanism:
Figure 3: General mechanism for alcohol chlorination with SOCl₂.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| (2-isopropoxypyridin-3-yl)methanol | 167.21 | 1.16 kg (crude from Step 1) | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 0.60 L (0.98 kg) | 1.2 |
| Toluene | 92.14 | 6.0 L | - |
| Saturated NaHCO₃ (aq) | - | ~5.0 L | - |
| Brine | - | ~2.0 L | - |
Procedure:
-
Reactor Setup: Use the same 20 L reactor, ensuring it is clean and dry. Purge with nitrogen.
-
Charge Substrate: Charge the reactor with the crude (2-isopropoxypyridin-3-yl)methanol (1.16 kg) and toluene (6.0 L). Stir to dissolve and cool the solution to 0-5°C.
-
Thionyl Chloride Addition: Add thionyl chloride (0.60 L) dropwise via the addition funnel over 1.5-2 hours. Maintain the internal temperature below 10°C throughout the addition. Caution: Highly exothermic reaction, releases HCl and SO₂ gas. Ensure the reactor is connected to a scrubber system.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-3 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Cool the reactor back down to 0-5°C. Very slowly and carefully, add saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl. Caution: Vigorous gas (CO₂) evolution. Add slowly to control foaming. Continue addition until the pH of the aqueous layer is ~7-8.
-
Work-up: Separate the organic layer. Wash with brine (2.0 L), dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to afford this compound as a clear oil.
Causality and Expertise:
-
Reagent Choice: Thionyl chloride is advantageous because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[5]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during addition prevents side reactions and ensures better control over the process.[6]
-
Aqueous Work-up: A careful basic quench is mandatory to neutralize the highly corrosive acidic components before solvent removal and final isolation.
Quantitative Data and Yields
| Step | Starting Material | Product | Theoretical Yield | Actual Yield | Purity (HPLC) |
| 1 | 2-Chloro-3-pyridinemethanol (1.00 kg) | (2-isopropoxypyridin-3-yl)methanol | 1.16 kg | 1.08 kg (crude) | ~93% |
| 2 | (2-isopropoxypyridin-3-yl)methanol (1.08 kg) | This compound | 1.20 kg | 1.03 kg | >98% |
| Overall | - | - | - | ~78-82% | - |
Large-Scale Safety and Process Considerations
Scaling up chlorination reactions requires strict adherence to safety protocols due to the hazardous nature of the reagents and potential for thermal runaway.[6][7]
-
Gas Scrubbing: All chlorination reactions involving thionyl chloride or chlorine gas must be performed in a well-ventilated area, and the reactor exhaust must be connected to a caustic (e.g., NaOH) scrubber to neutralize toxic and corrosive HCl and SO₂ fumes.[8]
-
Thermal Management: On a large scale, heat dissipation is critical. A jacketed reactor with an efficient cooling system is mandatory. The rate of reagent addition must be carefully controlled by the cooling capacity of the system to prevent a dangerous accumulation of unreacted reagents.[9]
-
Material Compatibility: Chlorine and acidic byproducts are highly corrosive.[7] Glass-lined steel reactors or those made of corrosion-resistant alloys (e.g., Hastelloy) are essential for long-term production.[8]
-
Inert Atmosphere: The use of sodium hydride necessitates maintaining an inert (nitrogen or argon) atmosphere to prevent fires.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical-resistant gloves, flame-retardant lab coats, safety goggles, and face shields.[10] For large-scale additions, respiratory protection may be necessary.[8] Emergency eyewash and shower stations must be readily accessible.[10]
Conclusion
The two-step synthesis protocol detailed in this application note provides a reliable, high-yield, and scalable pathway to this compound. By leveraging well-established chemical transformations and addressing critical process and safety parameters, this guide serves as an authoritative resource for the efficient production of this important chemical intermediate. The emphasis on understanding the rationale behind each step ensures that researchers and production chemists can implement and adapt this protocol with confidence.
References
-
Lefebvre, D. (2025). Safety of chlorine production and chlorination processes. ResearchGate. Available at: [Link]
-
De, A., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. Available at: [Link]
-
Gustin, J.L. (1995). SAFETY OF CHLORINATION REACTIONS. IChemE Symposium Series. Available at: [Link]
-
Das, A., & Maji, B. (2023). Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine. ResearchGate. Available at: [Link]
-
YouTube. (2024). Chlorination safety. YouTube. Available at: [Link]
-
Oreate AI. (2026). Analysis of the Risks in Chlorination Processes and Research on a Comprehensive Safety Protection System. Oreate AI Blog. Available at: [Link]
-
Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 2-Chloro-3-pyridinemethanol. CAS. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.
- Google Patents. (n.d.). Preparation of chloromethylpyridine hydrochlorides. Google Patents.
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Application Notes & Protocols: The Strategic Application of 3-(Chloromethyl)-2-isopropoxypyridine in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Abstract
This technical guide provides an in-depth exploration of 3-(Chloromethyl)-2-isopropoxypyridine, a pivotal heterocyclic building block in modern pharmaceutical synthesis. We will dissect its role as a key intermediate, focusing primarily on its application in the synthesis of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders. This document furnishes researchers, scientists, and drug development professionals with not only detailed, step-by-step synthetic protocols but also the underlying chemical principles and strategic considerations that govern its use. The protocols herein are designed as self-validating systems, emphasizing safety, efficiency, and reproducibility for scalable API manufacturing.
Introduction: The Value Proposition of this compound in Drug Synthesis
This compound (CAS No. 1248614-20-1) is a substituted pyridine derivative whose value in organic synthesis is anchored in its bifunctional nature.[1][2] The molecule features two key motifs:
-
A Reactive Chloromethyl Group: The primary chloride at the 3-position is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This "handle" is fundamental for coupling the pyridine core to other molecular fragments.
-
An Electron-Donating Isopropoxy Group: Positioned at the 2-position, the isopropoxy group modulates the electronic properties of the pyridine ring. Its electron-donating nature influences the reactivity of the ring and the pKa of the pyridine nitrogen, which can be a critical factor in the mechanism of action of the final API.[3]
This specific combination of a reactive site and a modulating group makes it an ideal synthon for constructing the complex architectures of modern APIs, particularly the 2-pyridinylmethylsulfinyl-1H-benzimidazole pharmacophore common to all proton pump inhibitors.[3] The general strategy for synthesizing these molecules involves the coupling of a substituted chloromethyl pyridine with a mercapto-benzimidazole derivative, followed by a controlled oxidation of the resulting thioether.[4]
Core Application: Synthesis of Proton Pump Inhibitor (PPI) Analogues
Proton pump inhibitors function by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells, thereby blocking the final step of acid secretion.[3] The synthesis of these potent APIs provides a classic case study for the application of this compound.
The following sections detail the synthesis of a novel Rabeprazole analogue, demonstrating the practical utility of this key intermediate. The logic and reaction conditions are extrapolated from well-established syntheses of related PPIs like Rabeprazole and Tenatoprazole.[5][6][7]
Synthetic Pathway Overview
The synthesis is a robust two-step process. First, a nucleophilic substitution reaction forms a thioether linkage. Second, a selective oxidation converts the thioether to the pharmacologically active sulfoxide.
Detailed Protocol: Synthesis of a Rabeprazole Analogue
This protocol is divided into two parts: the synthesis of the thioether intermediate and its subsequent oxidation to the final API.
Part A: Synthesis of 2-(((2-isopropoxypyridin-3-yl)methyl)thio)-1H-benzo[d]imidazole (Thioether Intermediate)
Causality and Experimental Choices: This reaction is a classic SN2-type nucleophilic substitution. A base is required to deprotonate the thiol of 2-mercaptobenzimidazole, forming a highly nucleophilic thiolate anion.[6] This anion then displaces the chloride from the chloromethyl group. The choice of solvent is critical; polar solvents like ethanol or acetonitrile are suitable for dissolving the reactants and facilitating the ionic reaction.[6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Mercaptobenzimidazole | 150.21 | 1.50 g | 10.0 |
| This compound | 185.65 | 1.86 g | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.44 g | 11.0 |
| Ethanol (200 proof) | - | 50 mL | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethanol (30 mL) and sodium hydroxide pellets (0.44 g). Stir until the NaOH is fully dissolved.
-
Thiolate Formation: Add 2-mercaptobenzimidazole (1.50 g) to the ethanolic NaOH solution. Stir at room temperature for 20 minutes. The solution may become a thick slurry.
-
Reactant Addition: In a separate beaker, dissolve this compound (1.86 g) in ethanol (20 mL). Add this solution dropwise to the reaction flask over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain for 3-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into 150 mL of cold deionized water with stirring. c. A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. d. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 30 mL).
-
Drying: Dry the isolated white to off-white solid in a vacuum oven at 50 °C to a constant weight.
Expected Results:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
Part B: Oxidation to 2-(((2-isopropoxypyridin-3-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (Final API)
Causality and Experimental Choices: The conversion of the thioether to a sulfoxide requires a selective oxidizing agent. meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and commonly used reagent for this transformation.[8] The primary challenge is preventing over-oxidation to the corresponding sulfone, which is a common impurity.[4] This is achieved by using a stoichiometric amount of the oxidant and maintaining a low reaction temperature (e.g., -20 °C to 0 °C) to control the reaction rate and selectivity.[5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Thioether Intermediate (from Part A) | 299.39 | 2.00 g | 6.68 |
| m-CPBA (77% max) | 172.57 | 1.50 g | ~6.68 |
| Dichloromethane (DCM) | - | 60 mL | - |
| 10% Sodium Thiosulfate (aq.) | - | 20 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Preparation: Dissolve the thioether intermediate (2.00 g) in dichloromethane (40 mL) in a 250 mL round-bottom flask. Cool the solution to -20 °C using a dry ice/acetone bath.
-
Oxidant Addition: In a separate beaker, dissolve m-CPBA (1.50 g) in dichloromethane (20 mL). Add this solution dropwise to the cold thioether solution over 30 minutes, ensuring the internal temperature does not rise above -15 °C.[5]
-
Reaction: Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding 20 mL of cold 10% aqueous sodium thiosulfate solution. Allow the mixture to warm to room temperature while stirring for 15 minutes.
-
Work-up and Extraction: a. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine. b. Dry the organic layer over anhydrous magnesium sulfate. c. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the pure sulfoxide API.
Expected Results:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >99.5% |
| Appearance | White crystalline powder |
| Key Impurity (Sulfone) | <0.1% |
Safety, Handling, and Storage
Working with chloromethylated pyridine derivatives requires strict adherence to safety protocols due to their potential toxicity and reactivity.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat when handling the compound.[9]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.[10][11]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a highly effective and versatile intermediate for the synthesis of complex APIs. Its application in the construction of proton pump inhibitors showcases a reliable and scalable synthetic strategy centered on nucleophilic substitution and selective oxidation. The protocols detailed in this guide provide a robust framework for laboratory synthesis, emphasizing the critical parameters that ensure high yield, purity, and safety. By understanding the chemical principles behind each step, researchers can adapt and optimize these methods for the development of new and improved pharmaceutical agents.
References
-
New Drug Approvals. (2016). Tenatoprazole. [Link]
-
New Drug Approvals. (n.d.). Proton Pump Inhibitor. [Link]
- Google Patents. (2014).
-
ResearchGate. (n.d.). Synthesis of tenatoprazole. [Link]
- Google Patents. (2014).
-
Asian Journal of Pharmaceutical Research. (2011). An Efficient Synthesis of Rabeprazole Sodium. [Link]
-
ResearchGate. (2011). An efficient synthesis of rabeprazole. [Link]
-
European Patent Office. (2010). EP1851212B1 - New process for synthesis of proton pump inhibitors. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Proton Pump Inhibitors. [https://www.rjpbcs.com/pdf/2011_2(2)/[12].pdf]([Link]12].pdf)
-
National Institutes of Health (NIH). (n.d.). The Chemically Elegant Proton Pump Inhibitors. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1248614-20-1|this compound|BLD Pharm [bldpharm.com]
- 3. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. CN103951651A - Rabeprazole correlate D synthesis method - Google Patents [patents.google.com]
- 7. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Chloromethyl)-2-isopropoxypyridine
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-2-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to provide not just protocols, but a deeper understanding of the reaction dynamics.
I. Overview of the Synthesis
The primary route to synthesizing this compound involves the chlorination of the corresponding alcohol, 3-(hydroxymethyl)-2-isopropoxypyridine. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases.
The overall reaction is as follows:
3-(hydroxymethyl)-2-isopropoxypyridine + SOCl₂ → this compound + SO₂ + HCl
While seemingly straightforward, this reaction is sensitive to several factors that can significantly impact the yield and purity of the final product. This guide will address these factors in a practical, question-and-answer format.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from incomplete reaction to product degradation. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure at least a slight molar excess of thionyl chloride is used. A common starting point is 1.1 to 1.3 molar equivalents relative to the starting alcohol.[1]
-
Low Reaction Temperature: While the reaction is typically performed at or below room temperature to control exothermicity, insufficient temperature may lead to a sluggish or incomplete reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Poor Reagent Quality: Thionyl chloride can decompose over time, especially if exposed to moisture. Use a fresh, high-purity grade of thionyl chloride.
-
-
Product Degradation:
-
Excessive Heat: The reaction can be exothermic. Uncontrolled temperature increases can lead to the formation of undesired byproducts. It is crucial to add the thionyl chloride dropwise to a cooled solution of the starting material.
-
Acid-Mediated Side Reactions: The generation of HCl during the reaction can lead to side reactions, including the formation of pyridine hydrochloride salts, which may be less reactive.[2]
-
-
Work-up and Purification Losses:
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis back to the alcohol during aqueous work-up. Minimize contact time with water and use cold solutions.
-
Inefficient Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the product into the organic phase.
-
Sub-optimal Purification: Column chromatography is a common purification method. The choice of solvent system is critical to effectively separate the product from impurities.
-
Question 2: I am observing a significant amount of an unknown impurity in my crude product. What could it be and how can I prevent its formation?
Answer: The formation of impurities is a common challenge. Here are some likely culprits and preventative measures:
-
Unreacted Starting Material: This is the most common "impurity." As discussed above, ensure the reaction goes to completion by using a slight excess of thionyl chloride and allowing for sufficient reaction time.
-
Dimerization or Polymerization: Pyridine derivatives can sometimes undergo self-reaction, especially under harsh conditions.[3] Maintaining a low reaction temperature and avoiding prolonged reaction times can mitigate this.
-
Over-chlorination: While less common for the chloromethyl group, reaction at other positions on the pyridine ring is a theoretical possibility, especially if the reaction is run at elevated temperatures or for extended periods.
-
Formation of Pyridine Hydrochloride Salt: The nitrogen atom on the pyridine ring can be protonated by the generated HCl, forming a hydrochloride salt.[2] This salt may have different solubility and reactivity, complicating the reaction and work-up. In some cases, the hydrochloride salt is the desired isolated product.[1][4]
To identify the impurity, analytical techniques such as NMR spectroscopy and mass spectrometry are indispensable. Once identified, the reaction conditions can be tailored to minimize its formation.
Question 3: The reaction mixture turns dark, and I am getting a complex mixture of products. What is causing this decomposition?
Answer: A dark reaction mixture is often indicative of decomposition. The primary cause is typically an uncontrolled exothermic reaction.
-
Causality: The reaction of an alcohol with thionyl chloride is exothermic.[5] If thionyl chloride is added too quickly or without adequate cooling, the localized temperature increase can lead to charring and the formation of a multitude of byproducts.
-
Preventative Measures:
-
Controlled Addition: Add the thionyl chloride dropwise via an addition funnel to a well-stirred solution of the 3-(hydroxymethyl)-2-isopropoxypyridine.
-
Cooling: Maintain the reaction temperature using an ice bath (0 °C) or a dry ice/acetone bath for even lower temperatures if necessary.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, which can contribute to decomposition.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Aprotic, non-polar, or moderately polar solvents are generally preferred. Common choices include:
-
Dichloromethane (DCM): Offers good solubility for the starting material and is relatively inert.
-
Toluene: Can be used, especially if a higher reaction temperature is desired, though this should be approached with caution.[4]
-
Tetrahydrofuran (THF): Another viable option, but care must be taken to use an anhydrous grade, as THF can be hygroscopic.
Q2: How should I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The starting alcohol is typically more polar than the chlorinated product. LC-MS can also be used for more precise monitoring.[6]
Q3: What are the key safety precautions I should take when working with thionyl chloride?
A3: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.
-
Handling: Always handle thionyl chloride in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: Be extremely cautious when quenching the reaction. The addition of water or aqueous solutions can be highly exothermic and release large volumes of HCl and SO₂ gas. Quenching should be done slowly and in a controlled manner, preferably by adding the reaction mixture to a cooled quenching solution.
Q4: What is the best way to purify the final product?
A4: The purification strategy will depend on the scale of the reaction and the nature of the impurities.
-
Aqueous Work-up: A typical work-up involves carefully quenching the reaction with a cold, dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize excess acid. The product is then extracted into an organic solvent.
-
Column Chromatography: Flash column chromatography on silica gel is often the most effective method for obtaining a highly pure product. A gradient of ethyl acetate in hexanes is a good starting point for elution.[6]
-
Recrystallization: If the product is a solid and of sufficient purity after work-up, recrystallization can be an effective final purification step.[3]
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(hydroxymethyl)-2-isopropoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride (1.2 eq) to the dropping funnel and add it dropwise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Slowly and carefully pour the reaction mixture into a flask containing a stirred, cold saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x volume).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
V. Visualizations
Reaction Mechanism
Caption: The reaction proceeds via a chlorosulfite ester intermediate.
Troubleshooting Workflow
Caption: A decision tree for systematically addressing low reaction yields.
VI. Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Thionyl Chloride (molar eq.) | 1.1 - 1.3 | Ensures complete conversion of the starting alcohol.[1] |
| Reaction Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions. |
| Reaction Time | 1 - 6 hours | Dependent on temperature and scale; monitor for completion. |
VII. References
-
ResearchGate. Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride... Available at: [Link]
-
Lead Sciences. This compound. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Google Patents. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine. Available at:
-
Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Available at:
-
Google Patents. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine. Available at:
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. Available at: [Link]
-
Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides. Available at:
Sources
- 1. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 2. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3-(Chloromethyl)-2-isopropoxypyridine
Welcome to the technical support center for the purification of crude 3-(Chloromethyl)-2-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this critical pharmaceutical intermediate.[1] Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Introduction to this compound and the Importance of Purity
This compound is a key building block in organic synthesis, particularly in the development of proton pump inhibitors (PPIs) and other active pharmaceutical ingredients (APIs). The reactive chloromethyl group allows for versatile molecular modifications, making it a valuable intermediate.[1] The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and the introduction of potentially harmful byproducts in the final API.
This guide will address common challenges in purifying crude this compound, focusing on identifying and removing process-related impurities.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your purification process.
Issue 1: Low Purity After Initial Work-up
Question: After an aqueous work-up and solvent extraction of my reaction mixture, the crude this compound is only 70-80% pure by HPLC/GC. What are the likely impurities and how can I remove them?
Answer: Low purity after initial extraction is a common issue. The primary culprits are typically residual starting materials, byproducts from the chlorination reaction, and decomposition products.
Probable Impurities:
-
Unreacted Starting Material: Such as 2-isopropoxy-3-methylpyridine or 3-hydroxymethyl-2-isopropoxypyridine.
-
Over-chlorinated Species: Dichlorinated or trichlorinated pyridine derivatives can form if the reaction conditions are too harsh.[2]
-
Isomeric Byproducts: Chlorination at other positions on the pyridine ring can lead to the formation of isomers.
-
Hydrolysis Product: The chloromethyl group can be susceptible to hydrolysis back to the hydroxymethyl group, especially during aqueous work-up.
Solutions:
-
Solvent Washing: A simple and effective first step is to wash the crude product with a suitable solvent. The choice of solvent is critical; it should dissolve the impurities while minimizing the loss of your desired product.
-
Recommended Solvents: Toluene, acetone, or petroleum ether can be effective for washing the crude solid.[3]
-
Protocol:
-
After removing the reaction solvent, add one of the recommended wash solvents to the crude residue.
-
Stir the slurry vigorously for 15-30 minutes at room temperature.
-
Filter the solid product and wash the filter cake with a small amount of the same cold solvent.
-
Dry the product under vacuum.
-
-
-
Recrystallization: For higher purity, recrystallization is a powerful technique. The key is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Potential Solvent Systems:
-
Isopropanol
-
Toluene/Heptane mixture
-
Ethyl acetate/Hexane mixture
-
-
Protocol: A general protocol for recrystallization can be found in the "Experimental Protocols" section below.
-
Issue 2: Oily Product Instead of a Crystalline Solid
Question: My product is an oil and won't crystallize, even after removing all the solvent. How can I solidify it?
Answer: An oily product often indicates the presence of significant impurities that are depressing the melting point or inhibiting crystallization.
Solutions:
-
Column Chromatography: This is the most effective method for separating the desired product from a complex mixture of impurities.[4]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.
-
Protocol: A detailed protocol for column chromatography is provided in the "Experimental Protocols" section.
-
-
Trituration: This involves repeatedly washing the oil with a solvent in which the product is insoluble, but the impurities are soluble. This can sometimes induce crystallization.
-
Recommended Solvents: Cold hexanes or pentane.
-
Procedure: Add the cold solvent to the oil and stir vigorously. The desired product may solidify. Decant the solvent and repeat the process several times.
-
Issue 3: Product Degradation During Purification
Question: I'm losing a significant amount of my product during purification, and I see new spots on my TLC plate. What's happening and how can I prevent it?
Answer: this compound can be sensitive to heat and prolonged exposure to certain conditions, leading to decomposition.
Causes of Degradation:
-
Thermal Instability: Excessive heat during distillation or solvent removal can cause decomposition.
-
Hydrolysis: As mentioned, the chloromethyl group can hydrolyze. This can be exacerbated by the presence of water and elevated temperatures.
-
Reactivity with Solvents: Protic solvents like methanol or ethanol could potentially react with the chloromethyl group, especially in the presence of a base.
Preventative Measures:
-
Temperature Control: When removing solvents, use a rotary evaporator with a water bath temperature below 40-50°C. If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.
-
Anhydrous Conditions: Ensure all solvents and equipment are dry, especially during work-up and chromatography, to minimize hydrolysis.
-
Choice of Solvents: Use aprotic solvents for purification whenever possible.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A1: It should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at 2-8°C.[5] This minimizes degradation from moisture and air.
Q2: Which analytical techniques are best for assessing the purity of the final product? A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the purity of chloromethylpyridine derivatives and quantifying impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation.
Q3: Can I use distillation to purify crude this compound? A3: While distillation is a common purification technique, it should be approached with caution for this compound due to its potential thermal instability. If you choose to distill, it must be done under high vacuum to lower the boiling point and minimize the risk of decomposition.[7]
Q4: My purified product is slightly colored. How can I decolorize it? A4: A slight coloration is often due to trace, highly colored impurities.
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Silica Gel Plug: Dissolve the product in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Use TLC to determine a suitable solvent or solvent system. The ideal solvent will show poor solubility for your compound at room temperature but good solubility when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for the desired product.[8] A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, tapping gently to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[8]
-
-
Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization of Purification Workflow
Caption: Decision workflow for the purification of crude this compound.
References
- Stauffer Chemical Company. (1980). Preparation of 2-(Chloromethyl)pyridine. U.S. Patent 4,221,913.
- CN101648907A. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
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-
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-
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-
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Technical Support Center: Synthesis of 3-(Chloromethyl)-2-isopropoxypyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-2-isopropoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We will delve into the causality behind impurity formation, provide robust troubleshooting strategies, and outline validated analytical and purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the primary impurities associated with it?
The most prevalent and direct method for synthesizing this compound is the free-radical chlorination of its precursor, 2-isopropoxy-3-methylpyridine. This reaction is typically performed using N-chlorosuccinimide (NCS) in a non-polar solvent like carbon tetrachloride (CCl₄) or dichlorobenzene, initiated by either UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
The primary impurities stem from the inherent reactivity of the starting materials and intermediates. They can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Material: 2-isopropoxy-3-methylpyridine.
-
Over-chlorinated Species: 3-(Dichloromethyl)-2-isopropoxypyridine and 3-(Trichloromethyl)-2-isopropoxypyridine.
-
-
Side-Reaction & Degradation Impurities:
-
Hydrolysis Product: 3-(Hydroxymethyl)-2-isopropoxypyridine, formed by reaction with water during workup or on storage.
-
Dimeric Impurities: Bis(2-isopropoxypyridin-3-yl)methane or related oligomers.
-
Oxidation Products: 2-isopropoxypyridine-3-carbaldehyde or 2-isopropoxynicotinic acid.
-
Q2: How are the over-chlorinated impurities, such as the di- and trichloromethyl analogues, formed and how can I minimize them?
Mechanism of Formation: Over-chlorination is a direct consequence of the free-radical reaction mechanism. Once the desired monochlorinated product is formed, its benzylic proton is still susceptible to abstraction by a chlorine radical, leading to a new radical species that can react with another molecule of the chlorinating agent. This process can continue, leading to the formation of dichloromethyl and, subsequently, trichloromethyl species.
Mitigation Strategies: Controlling the stoichiometry and reaction conditions is paramount.
-
Control Stoichiometry: Use a slight sub-stoichiometric amount or a 1.0 to 1.05 molar equivalent of the chlorinating agent (e.g., NCS) relative to the 2-isopropoxy-3-methylpyridine. This ensures the chlorinating agent is the limiting reagent, reducing the probability of multiple chlorinations.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like GC-MS or LC-MS.[1] The goal is to stop the reaction as soon as the starting material is consumed to an acceptable level, before significant amounts of the dichlorinated product appear.
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Excessive heat can increase the rate of all reactions, including the undesirable over-chlorination.
Q3: My final product shows a significant peak corresponding to 3-(Hydroxymethyl)-2-isopropoxypyridine. What causes this and how can it be prevented?
Mechanism of Formation: The chloromethyl group in the product is a reactive electrophile, susceptible to nucleophilic substitution.[2] During aqueous workup or if there is residual moisture in solvents, the chloride can be displaced by a hydroxyl group via an Sₙ1 or Sₙ2 mechanism, yielding the corresponding alcohol. This is a common degradation pathway.
Prevention and Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the system.[3]
-
Careful Workup: If an aqueous workup is unavoidable, use cold deionized water or brine and minimize the contact time. Perform extractions quickly.
-
Aprotic Solvents: Use aprotic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate) instead of alcohols.
-
pH Control: During workup, avoid strongly basic conditions, which can promote nucleophilic attack by hydroxide ions. A wash with a saturated aqueous solution of sodium bicarbonate is generally acceptable, but prolonged exposure should be avoided.[2]
Q4: What are the recommended analytical methods for impurity profiling in this synthesis?
A multi-technique approach is often necessary for comprehensive impurity profiling.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of the main component and detecting non-volatile impurities.[5][6] A reverse-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is a good starting point. A UV detector set around 260-270 nm will detect the pyridine ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, such as the starting material, over-chlorinated species, and residual solvents.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information, which is crucial for structural elucidation.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and purification process.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low conversion of starting material | 1. Inefficient radical initiation. 2. Deactivated chlorinating agent. 3. Reaction temperature is too low. | 1. Ensure the initiator (AIBN, BPO) is fresh. If using UV, check the lamp's output. 2. Use a fresh, high-purity bottle of NCS. 3. Gradually increase the reaction temperature in 5-10°C increments while monitoring by TLC/GC. |
| Multiple spots on TLC; LC-MS shows peaks at M+34 and M+68 | Over-chlorination is occurring. The peaks correspond to the dichloro- and trichloro- impurities. | 1. Reduce the molar equivalents of the chlorinating agent. 2. Stop the reaction earlier. Aim for ~90-95% conversion of starting material to find the optimal balance. 3. Improve temperature control to avoid hotspots. |
| Product "oils out" during crystallization | 1. Presence of impurities inhibiting crystal lattice formation. 2. The chosen solvent system is not optimal. | 1. First, attempt purification by column chromatography to remove the bulk of impurities. 2. For recrystallization, try a different solvent system. A common method is to dissolve the oil in a good solvent (e.g., dichloromethane) and slowly add a poor anti-solvent (e.g., hexane) until turbidity appears, then cool slowly.[7] |
| Product degrades during silica gel chromatography | The chloromethyl group is reactive and can degrade on acidic silica gel. | 1. Neutralize the silica gel before use by washing it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% in the eluent), then re-equilibrating with the mobile phase. 2. Work quickly and use cold solvents if possible. 3. Consider using a less acidic stationary phase like alumina. |
Visualizing Reaction & Impurity Pathways
The following diagrams illustrate the intended reaction and the formation of key byproducts.
Main Synthetic Pathway
Caption: The desired free-radical chlorination pathway.
Formation of Common Impurities
Caption: Key pathways leading to common process and degradation impurities.
Protocols
Protocol 1: General Procedure for Synthesis
This protocol is a general guideline and should be optimized based on laboratory-specific conditions and in-process monitoring.
-
To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-isopropoxy-3-methylpyridine (1.0 eq) and a suitable solvent (e.g., CCl₄, 5-10 mL per gram of starting material).
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Add N-Chlorosuccinimide (NCS) (1.0-1.05 eq) and a radical initiator such as AIBN (0.02-0.05 eq).
-
Heat the mixture to reflux (for CCl₄, approx. 77°C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction every 30-60 minutes by GC or TLC.
-
Once the desired conversion is reached, cool the reaction to room temperature.
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Filter the mixture to remove succinimide byproduct. Wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash with a 5% sodium metabisulfite solution to quench any remaining active chlorine species, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Analytical Method for Purity Assessment by HPLC
This is a starting point for method development.
-
Instrumentation: HPLC system with a UV detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of the crude material in 1 mL of Acetonitrile/Water (1:1).
Troubleshooting Workflow: Identifying an Unknown Impurity
Caption: A logical workflow for the identification of unknown impurities.
References
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Technical Support Center: Synthesis of Chloromethylpyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of chloromethylpyridines. These versatile compounds are critical building blocks in medicinal chemistry and materials science, acting as key intermediates for introducing the pyridylmethyl moiety into various molecular structures.[1] However, their synthesis is often plagued by side reactions that can significantly impact yield, purity, and scalability.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves from frequently asked questions about overarching issues to specific troubleshooting scenarios based on the synthetic route.
Part 1: Frequently Asked Questions (FAQs) on Core Side Reactions
This section addresses the most common and universal challenges in chloromethylpyridine synthesis.
Question 1: My reaction is producing significant amounts of di- and trichloromethylpyridines. What's causing this over-chlorination and how can I prevent it?
Answer: Over-chlorination is a frequent issue, particularly when using aggressive, non-selective chlorinating agents like chlorine gas (Cl₂) directly on a picoline (methylpyridine) starting material.[2] The initial product, a monochloromethylpyridine, is still susceptible to further chlorination on the methyl group, leading to undesired byproducts.
Root Causes & Solutions:
-
Aggressive Reagents: Direct chlorination is difficult to control.[2]
-
Solution: Opt for milder, more selective chlorinating agents. Trichloroisocyanuric acid (TCCA) is an excellent alternative that is safer to handle and provides better control over the reaction.[3][4] Another promising reagent is the adduct formed between cyanuric chloride and DMF, which cleanly converts hydroxymethylpyridines to their chloro-analogs with minimal over-chlorination.[5]
-
-
Reaction Conditions: High temperatures and prolonged reaction times can promote further chlorination.
-
Solution: Maintain strict control over the reaction temperature. When using reagents like thionyl chloride with substituted pyridyl carbinols, it's crucial to avoid excessive heating, which can lead to the replacement of other ring substituents (e.g., bromo groups) in addition to the desired hydroxyl-to-chloro conversion.[6]
-
Question 2: I'm observing the formation of a thick, polymeric sludge or high molecular weight impurities in my final product. What is this and how do I stop it?
Answer: This is likely due to dimerization or polymerization. Chloromethylpyridines are potent alkylating agents.[7][8] The electrophilic chloromethyl group of one product molecule can be attacked by the nucleophilic nitrogen of another pyridine molecule (starting material or product), leading to the formation of diarylmethanes and polymeric materials.[9][10] This is essentially an unwanted Friedel-Crafts alkylation side reaction.[10]
Key Factors Influencing Dimerization:
| Factor | Impact on Dimerization | Troubleshooting Recommendation |
| Temperature | Higher temperatures significantly increase the rate of dimerization.[10] | Maintain the lowest effective reaction temperature. For exothermic reactions, ensure efficient cooling and consider a reverse addition strategy (see Part 2, Question 5). |
| Concentration | High concentrations of the reactive chloromethylpyridine product increase the probability of intermolecular reactions. | Use a suitable inert solvent to maintain a lower concentration of the product as it forms.[2] |
| Reaction Time | The longer the product is exposed to reaction conditions, the more likely it is to dimerize.[11] | Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[12] |
| Catalyst Choice | Strong Lewis acid catalysts (e.g., aluminum chloride) are known to promote diarylmethane formation.[10] | If a catalyst is required, choose a milder option. For many modern procedures, a strong catalyst is not necessary. |
Question 3: My primary byproduct isn't related to the methyl group; instead, I'm seeing substitution on the pyridine ring itself. Why is this happening?
Answer: Direct ring halogenation occurs when the reaction conditions are harsh enough to facilitate electrophilic aromatic substitution on the pyridine ring. Pyridine is an electron-deficient ring, making this reaction difficult, but not impossible, especially under high heat.
Common Scenarios:
-
High-Temperature Gas-Phase Reactions: Industrial-scale chlorination often involves high temperatures (e.g., 350-500°C), which can lead to a mixture of ring-chlorinated isomers.[13]
-
Strong Acidic Conditions: The use of reagents like chlorosulfonic acid with sulfuric acid can cause sulfonation as a competing side reaction, particularly with activated pyridine rings.[10]
Mitigation Strategy: Employ synthetic routes that specifically target the methyl group under milder conditions, such as the conversion of a pyridyl carbinol with thionyl chloride[14] or the reaction of a picoline-N-oxide with phosphoryl chloride.[15] These methods avoid the harsh conditions that promote direct ring substitution.
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides Q&A-based solutions for issues tied to common starting materials.
Route A: Chlorination starting from Picoline-N-Oxide
Question 4: I'm trying to synthesize 2-chloromethylpyridine from 2-picoline-N-oxide, but my yield is low and I'm isolating 2-picoline and an ester of 2-pyridylmethanol. What went wrong?
Answer: This outcome is highly dependent on your choice of "chlorinating" agent. The N-oxide functional group has a complex reactivity profile.
-
Cause of Ester Formation: Using acyl chlorides like acetyl chloride or benzoyl chloride can lead to a rearrangement that produces the ester of 2-pyridylmethanol as the major product, with only a small amount of the desired 2-chloromethylpyridine.[15]
-
Cause of Reduction: Using thionyl chloride (SOCl₂) at elevated temperatures can reduce the N-oxide back to the parent 2-picoline.[15]
Validated Protocol for High Selectivity: The most effective method for this transformation is the use of phosphoryl chloride (POCl₃) in the presence of a base like triethylamine. This combination gives high conversion to 2-chloromethylpyridine with excellent selectivity (e.g., 90% conversion with 98% selectivity).[15]
Workflow: Picoline-N-Oxide Chlorination Troubleshooting
Caption: Troubleshooting workflow for picoline-N-oxide reactions.
Route B: Chlorination starting from Pyridyl Carbinol
Question 5: I'm synthesizing 3-chloromethylpyridine hydrochloride from 3-pyridinemethanol and thionyl chloride, but the reaction is aggressive and yields an impure, oily product instead of a clean crystalline solid. How can I improve this?
Answer: This is a classic problem of controlling a highly exothermic reaction and preventing byproduct formation from excess reagent. The key is precision and control.
Causality and Refined Protocol:
-
Reagent Stoichiometry: Using a large excess of thionyl chloride is a common mistake that leads to side reactions and the evolution of excess HCl and SO₂ gas.[14]
-
Order of Addition: Adding thionyl chloride to the alcohol can create localized "hot spots" where the temperature spikes, causing decomposition.
-
Solution: The preferred method is to add a solution of the pyridyl carbinol gradually to a solution of thionyl chloride in an inert solvent (like toluene).[14] This allows the reaction vessel's cooling system to dissipate the heat from the exothermic reaction effectively.
-
-
Temperature Control: Letting the temperature rise uncontrollably is detrimental to purity.
-
Solution: Maintain strict temperature control, keeping the reaction temperature at or below 35°C.[14]
-
-
Product Isolation: The initial product can sometimes form as an oily semi-solid.
-
Solution: After the reaction is complete, applying a vacuum or purging the mixture with nitrogen helps to remove residual dissolved SO₂. This removal of dissolved gases often triggers the complete precipitation and crystallization of the hydrochloride salt, which can then be easily filtered.[14]
-
Protocol: Controlled Synthesis of 3-(Chloromethyl)pyridine HCl
-
Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge thionyl chloride (1.1 eq.) and an inert solvent like toluene.[14] Attach the vessel to a scrubber containing an aqueous base to neutralize HCl and SO₂ byproducts.[14]
-
Reagent Preparation: Dissolve 3-pyridinemethanol (1.0 eq.) in a separate portion of toluene.
-
Addition: Cool the thionyl chloride solution to 20-25°C. Begin adding the 3-pyridinemethanol solution dropwise via the dropping funnel, ensuring the rate of addition maintains the reaction temperature below 35°C.[14]
-
Reaction: Stir the mixture at room temperature until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Crystallization & Isolation: Apply a vacuum or a gentle nitrogen purge to the reaction mixture to facilitate the precipitation of the product.[14]
-
Filtration: Collect the crystalline solid by filtration, wash with a small amount of cold toluene, and dry under vacuum to yield the final product.
Part 3: Analytical Methods for Impurity Profiling
Question 6: What are the best analytical techniques for identifying and quantifying the side products from my reaction?
Answer: A multi-pronged approach using chromatographic and spectroscopic methods is essential for robust impurity profiling. No single technique is sufficient.
Recommended Analytical Workflow:
| Technique | Purpose | Key Insights |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress.[9] | Allows for quick checks to see if the starting material is consumed and to visualize the formation of new spots (potential byproducts). |
| High-Performance Liquid Chromatography (HPLC) | Primary method for purity determination and quantification of non-volatile impurities.[9][17] | Provides accurate percentage purity (e.g., % area). A validated HPLC-UV method can typically achieve a Limit of Quantification (LOQ) of 0.05% to 0.1%.[17] |
| Gas Chromatography (GC) | Excellent for analyzing volatile impurities and residual solvents.[17] | Can effectively separate isomeric impurities and is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. |
| Mass Spectrometry (MS) | Identification of unknown impurities.[9] | When coupled with LC or GC (LC-MS, GC-MS), it provides the molecular weight and fragmentation pattern of an impurity, which are crucial for structural elucidation.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of the main product and isolated impurities.[5][9] | Provides detailed information about the chemical structure, allowing for unambiguous identification of byproducts like di/trichlorinated species or dimers. |
Diagram: Side Reaction Pathways
Caption: Common side reaction pathways in chloromethylpyridine synthesis.
References
- Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. Benchchem.
-
2-Chloromethylpyridine. Wikipedia. Available at: [Link]
- Preparation of 2-(Chloromethyl)pyridine. Google Patents (US4221913A).
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. Available at: [Link]
-
The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate. Available at: [Link]
-
Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. Available at: [Link]
- Preparation of chloromethylpyridine hydrochlorides. Google Patents (US5942625A).
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]
-
Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. Available at: [Link]
- Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents (CN105085378A).
- Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents (CN105085377A).
-
New studies in aromatic chloromethylation. Durham E-Theses. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
- Chlorination process of pyridine derivatives. Google Patents (EP0684943B1).
-
Chlorination of Pyridine at Position-6? ResearchGate. Available at: [Link]
-
A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. NIH National Library of Medicine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 4. prepchem.com [prepchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 14. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Alkylation
Welcome to the Technical Support Center for Pyridine Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine alkylation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions, control regioselectivity, and overcome common experimental hurdles.
Introduction: The Challenge of Pyridine Alkylation
Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of alkyl groups onto the pyridine ring is a critical transformation, yet it is fraught with challenges. Issues such as low yield, lack of regioselectivity, and unwanted side reactions are common. This guide provides a systematic approach to troubleshooting and optimizing these reactions, grounded in mechanistic principles and supported by peer-reviewed literature.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Poor or No Product Yield
Q: I am not observing any formation of my desired alkylated pyridine, or the yield is consistently low. What are the likely causes and how can I improve it?
A: Low or no product yield in pyridine alkylation can stem from several factors, ranging from the inherent reactivity of the pyridine ring to suboptimal reaction conditions.
Root Cause Analysis & Solutions:
-
Inappropriate Alkylation Method for Pyridine: Standard Friedel-Crafts alkylation conditions are ineffective for pyridine. The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates to the basic nitrogen atom, deactivating the ring towards electrophilic attack.[2]
-
Solution: Employ methods suitable for electron-deficient rings, such as Minisci-type radical alkylation or transition-metal-catalyzed C-H functionalization.[3]
-
-
Poor Nucleophilicity of the Pyridine: Electron-withdrawing groups on the pyridine ring can significantly reduce its nucleophilicity, hindering the reaction.
-
Solution: Consider using a more reactive alkylating agent (e.g., alkyl iodides are more reactive than chlorides) or increasing the reaction temperature to provide sufficient energy to overcome the activation barrier.[4]
-
-
Inefficient Leaving Group: The nature of the leaving group on the alkylating agent is critical.
-
Solution: Ensure you are using an alkylating agent with a good leaving group. The general order of reactivity is I > Br > Cl > OTs.[4]
-
-
Suboptimal Solvent Choice: The solvent can dramatically influence reaction rates and outcomes.[5][6][7]
-
Solution: For many pyridine alkylations, polar aprotic solvents like DMF or DMSO are effective.[4] However, specific procedures may require different solvent systems. For instance, in the regiodivergent alkylation using 1,1-diborylalkanes, 1,2-dimethoxyethane (DME) was found to be optimal for C4-alkylation.[8][9]
-
Issue 2: Lack of Regioselectivity (Mixture of Isomers)
Q: My reaction is producing a mixture of C2, C4, and/or C6-alkylated pyridines. How can I control the regioselectivity?
A: Achieving high regioselectivity is a central challenge in pyridine alkylation. The electronic properties of the pyridine ring make the C2, C4, and C6 positions susceptible to nucleophilic attack. The key to controlling selectivity lies in strategically manipulating the reaction conditions.
Strategies for Regiocontrol:
-
Controlling C4-Selectivity:
-
Nitrogen Blocking Groups: A highly effective strategy is to introduce a bulky blocking group on the pyridine nitrogen. This sterically hinders the C2 and C6 positions, directing the incoming alkyl group to the C4 position. A notable example is the use of a maleate-derived blocking group in Minisci-type reactions, which provides excellent C4 selectivity.[3][9][10][11]
-
Catalyst Control: Nickel/Lewis acid cooperative catalysis can achieve direct C4-selective addition of pyridines across alkenes and alkynes.[12][13] The choice of the Lewis acid and the N-heterocyclic carbene (NHC) ligand is crucial in directing this selectivity.[12]
-
Alkyllithium Activator Choice: In transition-metal-free methods using 1,1-diborylalkanes, methyllithium (MeLi) has been shown to preferentially direct alkylation to the C4 position.[8][14]
-
-
Controlling C2-Selectivity:
-
Alkyllithium Activator and Solvent System: The choice of alkyllithium reagent and solvent is critical. For example, using sec-butyllithium (sBuLi) as the activator for 1,1-diborylalkanes in a THF/toluene solvent mixture promotes C2-alkylation.[8][14] Mechanistic studies suggest that the aggregation state of the alkyllithium reagent dictates the regioselectivity.[8][14]
-
Pyridine N-Oxides: Utilizing pyridine N-oxides can be an effective strategy for directing alkylation to the C2 position through various methods, including photocatalysis or reductive alkylation.[4][15]
-
-
Controlling C3-Selectivity: Direct C3-alkylation is the most challenging due to the electronic properties of the pyridine ring. This often requires more complex, multi-step strategies involving dearomatization of the pyridine ring followed by functionalization.[4]
Issue 3: Overalkylation (Formation of Di- and Poly-alkylated Products)
Q: I am observing significant amounts of di-alkylated products in my reaction mixture. How can I favor mono-alkylation?
A: Overalkylation occurs because the initial mono-alkylation may not sufficiently deactivate the pyridine ring to prevent a second alkylation event, often at the remaining C2 or C6 position.[2]
Strategies to Minimize Overalkylation:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a limited amount of the alkylating agent or add it slowly to the reaction mixture to maintain a low concentration.[4]
-
Steric Hindrance: In some cases, the introduction of the first alkyl group can create enough steric hindrance to suppress further alkylation.[4][8] This is particularly true for bulky alkyl groups.
-
Use of a Base: In radical alkylations, the rearomatization process can release protons, which can activate the mono-alkylated pyridine for a second addition. The addition of a non-nucleophilic base, such as 2,4,6-collidine, can neutralize the acid and suppress bis-alkylation.[16]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why do standard Friedel-Crafts alkylation reactions fail with pyridine?
A1: The nitrogen atom in the pyridine ring is a Lewis base. In a standard Friedel-Crafts reaction, the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pair of electrons on the nitrogen. This forms a stable complex that deactivates the aromatic ring, making it resistant to electrophilic attack by the carbocation.[2]
Q2: How can I achieve selective mono-alkylation at the C4 position?
A2: A robust method is to use a removable blocking group on the nitrogen atom. For instance, a fumarate-derived blocking group can be installed, which sterically shields the C2 and C6 positions. Subsequent Minisci-type decarboxylative alkylation will then proceed with high selectivity at the C4 position.[3][10][11] The blocking group can then be removed to yield the C4-alkylated pyridine.
Q3: Is it possible to control regioselectivity between C2 and C4 mono-alkylation?
A3: Yes, this is achievable through a regiodivergent approach. A transition-metal-free method utilizing 1,1-diborylalkanes as the alkylating agent allows for selective alkylation at either the C2 or C4 position by simply changing the alkyllithium activator. Methyllithium (MeLi) directs the alkylation to the C4 position, while sec-butyllithium (sBuLi) promotes C2-alkylation.[8][14]
Q4: What is the role of the solvent in controlling regioselectivity?
A4: The solvent plays a critical role in influencing the aggregation state of organometallic reagents and the stability of reaction intermediates, which in turn can dictate regioselectivity. For example, in the regiodivergent alkylation mentioned above, 1,2-dimethoxyethane (DME) is the optimal solvent for C4-alkylation with MeLi, while a mixture of THF and toluene is most effective for C2-alkylation with sBuLi.[8]
Part 3: Experimental Protocols & Data
Protocol 1: Regioselective C4-Alkylation of Pyridine via a Blocking Group Approach
This protocol is adapted from the work of Baran and coworkers for the practical and regioselective C4-alkylation of pyridines using a maleate-derived blocking group.[3][10][11]
Step 1: Formation of the Pyridinium Salt (Blocking Group Installation)
-
This involves the reaction of pyridine with a maleate-derived reagent to form a stable pyridinium salt. This step sterically shields the C2 and C6 positions.
Step 2: C4-Alkylation Reaction (Minisci-type)
-
To a solution of the pyridinium salt (0.5 mmol) in a 1:1 mixture of 1,2-dichloroethane (DCE) and water, add the desired carboxylic acid (2.0 equiv., 1.0 mmol), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv., 1.0 mmol).[2]
-
Stir the reaction mixture at 50 °C for approximately 2 hours.[2] The reaction proceeds with high regioselectivity for the C4 position.[2]
Step 3: Blocking Group Removal
-
After the alkylation is complete, the blocking group is removed under basic conditions (e.g., using DBU) to yield the final C4-alkylated pyridine.
Protocol 2: Regiodivergent C2 vs. C4 Alkylation
This protocol is based on a transition-metal-free method for controlled mono-alkylation at either the C2 or C4 position by selecting the appropriate alkyllithium activator for a 1,1-diborylalkane reagent.[8][14]
Protocol A: C4-Selective Alkylation
-
Reagents: Pyridine (0.20 mmol), 1,1-diborylalkane (2.0 equiv.), Methyllithium (MeLi).
-
Procedure: In 1,2-dimethoxyethane (DME, 2.0 mL), combine the reagents and stir at 80 °C for 18 hours.[8]
Protocol B: C2-Selective Alkylation
-
Reagents: Pyridine (0.20 mmol), 1,1-diborylalkane (2.5 equiv.), sec-Butyllithium (sBuLi).
-
Procedure: In a 1:1 solvent mixture of THF/toluene (2.0 mL), combine the reagents and stir at 80 °C for 18 hours.[8]
Data Summary: Comparison of Conditions for Regiodivergent Alkylation
| Target Position | Activator | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| C4 | MeLi | 1,2-DME | 80 | 18 | 53-75 | [8] |
| C2 | sBuLi | THF/Toluene (1:1) | 80 | 18 | 60-85 | [8] |
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield in pyridine alkylation.
Diagram 2: Regioselectivity Control Strategies
Caption: Overview of methods for achieving C2- and C4-regioselective pyridine alkylation.
References
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. American Chemical Society.
- Alkylation and acyl
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ChemRxiv.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
- Selective C-4 Alkyl
- Technical Support Center: Pyridine Alkyl
- Enantioselective C2–H Alkylation of Pyridines with 1,3-Dienes via Ni–Al Bimetallic C
- Technical Support Center: Enhancing the Reaction Rate of Pyridine Alkyl
- C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes.
- Radical chain monoalkylation of pyridines.
- Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid C
- Practical and Regioselective Synthesis of C4-Alkyl
- Effects of Solvent, Protonation, and N-Alkylation on the ^(15)
- Selective C-4 alkylation of pyridine by nickel/Lewis acid c
- Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates.
- Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
- Iron‐catalyzed alkylation of pyridine derivatives with alkyl iodides...
- Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. American Chemical Society.
- Comparing the efficacy of different catalysts for pyridine N-alkyl
- Technical Support Center: Optimization of Pyridine C-4 Alkyl
- Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.
- Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and rel
- Preparation of Pyridines, Part 4: By Alkylation and Vinyl
- C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds [authors.library.caltech.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds (1978) | Rudolf O. Duthaler | 94 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. | Semantic Scholar [semanticscholar.org]
- 15. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radical chain monoalkylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Unwanted Polymerization of Chloromethylpyridines
Introduction: Understanding the Challenge
Chloromethylpyridines, including the 2-, 3-, and 4-isomers, are exceptionally versatile reagents in synthetic chemistry, prized as key intermediates in the development of pharmaceuticals and agrochemicals. Their utility stems from the reactive chloromethyl group, which allows for the strategic introduction of a pyridylmethyl moiety into a target molecule. However, this same reactivity is the source of their primary instability: a propensity to undergo spontaneous polymerization.
This guide provides an in-depth exploration of the mechanisms behind chloromethylpyridine instability and offers a comprehensive set of troubleshooting protocols and frequently asked questions to help researchers prevent, identify, and address polymerization, ensuring the integrity and success of their experiments.
Part 1: The Mechanism of Polymerization - A Tale of Self-Alkylation
The primary pathway for the degradation of chloromethylpyridines is not a radical process but rather a classic case of nucleophilic substitution, where the molecule essentially reacts with itself.
The Core Reaction: The pyridine nitrogen of one chloromethylpyridine molecule is nucleophilic. It can attack the electrophilic carbon of the chloromethyl group on an adjacent molecule. This displaces the chloride ion and forms a new carbon-nitrogen bond, resulting in a dimeric pyridinium salt. This process can continue, leading to the formation of oligomers and polymers.
The 2-chloromethylpyridine isomer, for instance, is known to undergo this bimolecular polymerization to form a 5,11-dihydrodipyrido[1,2-a:1',2'-d]pyrazinium dichloride structure[1].
Caption: Self-alkylation mechanism of chloromethylpyridine polymerization.
Isomer Reactivity:
The position of the chloromethyl group significantly influences the rate of this self-alkylation:
-
2- and 4-Chloromethylpyridine: These isomers are particularly susceptible to polymerization. The nitrogen atom can effectively stabilize the transition state of the nucleophilic substitution through resonance, which accelerates the reaction[1].
-
3-Chloromethylpyridine: This isomer is generally more stable than the 2- and 4-isomers. The nitrogen atom is in a meta-position and cannot provide resonance stabilization to the transition state, making the self-alkylation reaction slower.
Part 2: Troubleshooting Guide - A Q&A Approach
This section addresses specific issues you may encounter during the handling, storage, and use of chloromethylpyridines.
Question 1: "My new bottle of 2-chloromethylpyridine free base has turned into a yellow or brownish solid/syrup. What happened?"
Answer: Your material has likely undergone polymerization. The free base form of chloromethylpyridine is inherently unstable because the pyridine nitrogen's lone pair of electrons is available to act as a nucleophile, initiating the self-alkylation cascade described above. The discoloration and change in physical state are classic indicators of oligomer and polymer formation. This process is accelerated by:
-
Elevated Temperatures: Heat increases the rate of all chemical reactions, including this one.
-
Presence of Metals: Traces of iron or other Lewis acidic metals can catalyze the polymerization[1]. This is a known issue with the analogous compound, benzyl chloride, where rust can trigger violent decomposition[1].
-
Exposure to Bases: Any basic contaminants will ensure the pyridine remains in its more reactive, non-protonated free base form.
Question 2: "How can I prevent this from happening? My reagent is sold as a hydrochloride salt. Is that important?"
Answer: Yes, the hydrochloride (HCl) salt form is the single most important factor for ensuring stability, and it is the form in which these reagents are most commonly and safely sold[1][2].
-
The Protective Role of Protonation: When the pyridine nitrogen is protonated to form the pyridinium salt (the hydrochloride), its lone pair of electrons is engaged in a bond with the proton. This effectively removes the nucleophilic character of the nitrogen atom, making it unable to attack the chloromethyl group of another molecule. This single modification dramatically inhibits the primary polymerization pathway. The hydrochloride salt is typically a more stable, crystalline solid that is easier to handle than the often-oily free base[1].
Caption: Protonation of the pyridine nitrogen prevents polymerization.
Question 3: "My chloromethylpyridine HCl is showing some discoloration. Is it still usable? Can I purify it?"
Answer: Slight discoloration (e.g., off-white to pale yellow) can occur over time and may not significantly impact many reactions. However, significant darkening, clumping, or the formation of a gummy consistency indicates the onset of degradation. This can happen if the material has been exposed to moisture (hydrolysis) or basic contaminants, which can neutralize the hydrochloride and generate the reactive free base.
If you suspect polymerization has begun, you may be able to salvage the monomer. The polymer is a pyridinium salt and will have different solubility properties than the monomeric hydrochloride. A purification can be attempted by washing the material with a solvent that dissolves the monomer but not the oligomeric salts.
See Protocol 2: Purification of Partially Polymerized Chloromethylpyridine Hydrochloride for a detailed procedure.
Question 4: "Are there any chemical stabilizers I can add to the free base for an upcoming reaction where the HCl salt is not suitable?"
Answer: While chloromethylpyridines are not typically sold with added chemical stabilizers, knowledge from analogous reactive alkyl halides, like benzyl chloride, can provide guidance. The primary catalysts for polymerization are often trace metals (like iron from a spatula or container) which act as Lewis acids[1]. Stabilizers for benzyl chloride often work by chelating these metals or acting as proton sources.
-
Potential Stabilizers (Based on Analogy):
-
Cyclohexanol: Has been shown to effectively inhibit the iron-catalyzed decomposition of benzyl chloride, even at concentrations as low as 0.25-0.5%[1].
-
Lactams (e.g., ε-caprolactam): Used as decomposition inhibitors for benzyl chloride at concentrations of 0.05% to 1.0%[3].
-
Thioureas (e.g., N,N'-dialkyl thiourea): Patented as effective stabilizers for benzyl chloride against metal-induced decomposition[4].
-
Crucial Caveat: These are not standard practice for chloromethylpyridines and should be used with caution. Their compatibility with your specific reaction conditions must be evaluated. The most robust strategy remains using the hydrochloride salt whenever possible and generating the free base in situ or using it immediately after neutralization.
Part 3: Recommended Protocols & Best Practices
Protocol 1: Long-Term Storage and Handling
Adhering to strict storage and handling protocols is the first line of defense against polymerization.
| Parameter | Recommendation | Rationale |
| Chemical Form | Procure and store as the hydrochloride salt . | Protonation of the pyridine nitrogen inhibits the self-alkylation mechanism, dramatically increasing stability[2][5]. |
| Temperature | Store at 2-8°C . | Low temperatures slow the rate of any potential degradation or polymerization reactions[5]. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture. The hydrochloride salts are often hygroscopic[6]. |
| Container | Keep in the original, tightly sealed amber glass bottle. | Protects from light and moisture. Avoids contact with potentially catalytic metal surfaces. |
| Handling | Use only clean, dry glass or PTFE-coated labware. Avoid metal spatulas. | Prevents contamination with moisture and catalytic metal ions (e.g., iron) that can initiate polymerization[1]. |
| Incompatibilities | Store away from strong bases, oxidizing agents, and metals. | Bases will deprotonate the salt to the highly reactive free base. Metals can act as catalysts[7]. |
Protocol 2: Purification of Partially Polymerized Chloromethylpyridine Hydrochloride
This protocol is designed to "salvage" monomeric chloromethylpyridine hydrochloride from a sample that has begun to show signs of polymerization (discoloration, clumping). It takes advantage of the different solubilities of the monomeric salt versus the oligomeric pyridinium polymer.
Materials:
-
Partially polymerized chloromethylpyridine hydrochloride
-
Anhydrous acetone, chilled to 0-5°C
-
Büchner funnel and filter flask
-
Filter paper
-
Round bottom flask for drying
Procedure:
-
Slurry Formation: Place the aged chloromethylpyridine HCl into a clean, dry Erlenmeyer flask. For every 1 gram of material, add approximately 4-5 mL of chilled anhydrous acetone.
-
Agitation: Stopper the flask and stir or vigorously swirl the resulting slurry for 5-10 minutes at room temperature. The goal is to dissolve the monomeric hydrochloride salt into the acetone while leaving the less soluble oligomers and polymers as a solid.
-
Filtration: Quickly filter the mixture through a Büchner funnel under vacuum. The solid collected on the filter is the unwanted polymer/oligomer. The filtrate contains your desired monomer.
-
Precipitation & Isolation: Transfer the filtrate to a clean round bottom flask. If desired, the pure product can be recrystallized by cooling the acetone solution further in a freezer to induce crystallization.
-
Solvent Removal: Alternatively, remove the acetone under reduced pressure (rotary evaporation). Be careful not to use excessive heat.
-
Drying: Dry the resulting white to off-white crystalline solid under high vacuum to remove all traces of acetone.
-
Verification: Confirm the purity of the recovered material using an appropriate analytical method, such as ¹H NMR or melting point determination, before use. An absence of broad, poorly defined peaks in the NMR spectrum is a good indicator of success.
Part 4: Analytical Methods for Purity and Stability Assessment
Regularly assessing the purity of your chloromethylpyridine reagent is crucial, especially if it has been stored for an extended period.
| Analytical Technique | Application & Expected Observations |
| ¹H NMR Spectroscopy | Primary Method for Purity. A pure monomeric sample will show sharp, well-defined peaks with correct integrations. The onset of polymerization will be indicated by the appearance of broad, poorly resolved signals, particularly in the aromatic and methylene bridge regions, corresponding to the oligomeric/polymeric species[8][9]. |
| HPLC (High-Performance Liquid Chromatography) | Quantitative Purity Assessment. A stability-indicating HPLC method can be developed to separate the monomer from its degradation products and oligomers. The appearance of new peaks or a decrease in the main peak area over time indicates degradation. LC-MS can be used to identify the mass of these impurities. |
| Melting Point | Rapid Quality Check. The hydrochloride salts have relatively sharp melting points. A broad melting range or a melting point that is significantly lower than the literature value suggests the presence of impurities, which could include polymers or hydrolysis products. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Impurity Identification. Useful for identifying volatile impurities or degradation products. The polymeric material itself is not volatile and will not be observed by GC, but smaller oligomers or other side products might be detectable. |
Frequently Asked Questions (FAQs)
-
Q: What is the typical shelf life of 2-chloromethylpyridine hydrochloride?
-
A: While many suppliers do not provide a specific expiration date, if stored under the recommended conditions (2-8°C, inert atmosphere, tightly sealed), the hydrochloride salt is stable for extended periods (e.g., 6 months at -20°C or up to a year or more under ideal conditions)[2][10][11]. The free base, in contrast, can show signs of polymerization within days or weeks at room temperature.
-
-
Q: Can I use a base like triethylamine to neutralize the HCl salt and then store the free base solution?
-
A: This is strongly discouraged. Once neutralized, the free base is highly prone to polymerization. It should be used immediately after preparation. If a solution is required, it should be generated in situ as part of your reaction procedure.
-
-
Q: Does moisture cause polymerization?
-
A: Moisture primarily causes hydrolysis of the chloromethyl group to a hydroxymethyl group. However, the presence of water can also facilitate the generation of the free base from the hydrochloride salt, which then enables polymerization. Therefore, keeping the material anhydrous is critical for both preventing hydrolysis and inhibiting polymerization[6].
-
References
-
ResearchGate. (2025, August 9). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. [Link]
- Google Patents. (n.d.). Stabilized benzyl chloride - US2542225A.
- Google Patents. (n.d.). METHOD FOR STABILIZING BENZYL CHLORIDE - DE2206300A1.
-
Wasteless Bio. (n.d.). 2-(Chloromethyl)pyridine hydrochloride, 98%. [Link]
- Google Patents. (n.d.). Preparation of 2-(Chloromethyl)pyridine - US4221913A.
-
Wikipedia. (n.d.). 2-Chloromethylpyridine. [Link]
-
ResearchGate. (2025, August 9). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. [Link]
-
ResearchGate. (n.d.). Figure S2. 13 C{ 1 H} NMR spectrum of 2,6-bis(chloromethyl)pyridine in CDCl3. [Link]
- Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridine hydrochloride - CN111056992A.
-
PubChem. (n.d.). Picolyl chloride hydrochloride. [Link]
-
SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. [Link]
-
University of Kansas. (n.d.). Reactivity of the Quinone Methide of Butylated hydroxytoluene in Solution. [Link]
-
Pearson+. (n.d.). The antioxidants BHA and BHT are commonly used as food preservati... | Study Prep. [Link]
-
PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
PubMed. (n.d.). Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions. [Link]
-
ResearchGate. (n.d.). Mass spectra of the intermediate metabolites in... | Download Scientific Diagram. [Link]
- Google Patents. (n.d.).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Picolyl chloride hydrochloride. [Link]
-
PubMed. (n.d.). Final report on the safety assessment of BHT(1). [Link]
Sources
- 1. US4017501A - Process for preparing pyridinium chloride salts of alkyl esters of 2-chloro-N-2-hydroxyethylacetamide - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. prepchem.com [prepchem.com]
- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 6. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mtrinc.com [mtrinc.com]
- 10. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 11. Picolyl chloride | C6H6ClN | CID 23393 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing byproduct formation in tenatoprazole synthesis
Technical Support Center: Tenatoprazole Synthesis
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Troubleshooting Guide: Common Issues in Tenatoprazole Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Presence of a Significant Amount of Tenatoprazole Sulfone Impurity
Question: My post-reaction analysis (HPLC) shows a significant peak corresponding to the tenatoprazole sulfone byproduct. What are the likely causes, and how can I mitigate this?
Answer:
The formation of tenatoprazole sulfone is a classic case of over-oxidation of the sulfide intermediate. The goal is to selectively oxidize the sulfide to a sulfoxide (tenatoprazole), and any further oxidation leads to the sulfone.
Causality and Mitigation Strategies:
-
Choice of Oxidizing Agent: The reactivity of the oxidizing agent is paramount. While strong oxidants like potassium permanganate can be used, they offer a very narrow window for selective sulfoxide formation. Milder and more controllable oxidizing agents are recommended.
-
Recommendation: Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for this transformation. Hydrogen peroxide in the presence of a suitable catalyst (e.g., a vanadium complex) also offers good selectivity.
-
-
Stoichiometry of the Oxidizing Agent: Using an excess of the oxidizing agent is a primary driver of sulfone formation. It is crucial to use a stoichiometric amount or a very slight excess of the oxidant.
-
Recommendation: Start with 1.0 to 1.1 equivalents of the oxidizing agent relative to the sulfide intermediate. Monitor the reaction closely by TLC or HPLC to ensure the complete consumption of the starting material without significant over-oxidation.
-
-
Reaction Temperature: The oxidation of a sulfide to a sulfoxide is exothermic. Higher reaction temperatures increase the rate of the desired reaction but disproportionately accelerate the over-oxidation to the sulfone.
-
Recommendation: Maintain a low reaction temperature, typically between -10°C and 0°C, during the addition of the oxidizing agent and for the duration of the reaction. This provides better control over the reaction kinetics.
-
Experimental Protocol for Minimizing Sulfone Formation:
-
Dissolve the tenatoprazole sulfide intermediate in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the reaction mixture to -10°C using an appropriate cooling bath (e.g., ice-salt or a cryocooler).
-
Dissolve 1.05 equivalents of m-CPBA in the same solvent and add it dropwise to the cooled solution of the sulfide, ensuring the internal temperature does not rise above -5°C.
-
Monitor the reaction progress every 15-30 minutes by TLC or HPLC.
-
Upon completion (disappearance of the starting sulfide), quench the reaction by adding a reducing agent such as a 10% aqueous solution of sodium thiosulfate.
-
Proceed with the workup and purification.
Data Presentation: Impact of Reaction Conditions on Sulfone Formation
| Oxidizing Agent | Equivalents | Temperature (°C) | Tenatoprazole Purity (%) | Sulfone Impurity (%) |
| m-CPBA | 1.05 | -10 to -5 | >98 | <0.5 |
| m-CPBA | 1.5 | 25 | ~85 | ~15 |
| H₂O₂/Vanadium Catalyst | 1.1 | 0 | >97 | <1.0 |
| Potassium Permanganate | 1.0 | 0 | Highly variable | >20 |
Issue 2: Detection of N-Oxide and Sulfone N-Oxide Impurities
Question: I am observing impurities that I suspect are tenatoprazole N-oxide and tenatoprazole sulfone N-oxide. How are these formed, and what are the strategies to prevent their formation?
Answer:
The formation of N-oxides occurs at the pyridine nitrogen atom of the tenatoprazole molecule. The sulfone N-oxide is a result of both N-oxidation and over-oxidation of the sulfide.
Causality and Mitigation Strategies:
-
Oxidizing Agent and Conditions: The same oxidizing agents used to form the sulfoxide can also oxidize the nitrogen atom of the pyridine ring. This is particularly true if the reaction is not carefully controlled.
-
Recommendation: Similar to minimizing sulfone formation, the key is to use a mild and selective oxidizing agent in a stoichiometric amount and at a low temperature. The conditions that favor sulfone formation also tend to favor N-oxide formation.
-
-
pH of the Reaction Mixture: While not as common in this specific synthesis, the pH can sometimes influence the susceptibility of heteroaromatic nitrogens to oxidation.
-
Recommendation: Maintain a neutral or slightly acidic reaction medium during the oxidation step.
-
Troubleshooting Workflow for N-Oxide Impurities:
Caption: Troubleshooting workflow for N-oxide impurities.
Issue 3: Presence of N-Methyl and Desmethoxy Impurities
Question: My final product is contaminated with what appears to be N-methyl tenatoprazole and desmethoxy tenatoprazole. What are the sources of these impurities?
Answer:
These impurities typically arise from issues with the starting materials or side reactions during the condensation step, rather than the oxidation step.
Causality and Mitigation Strategies:
-
N-Methyl Tenatoprazole: This impurity is likely formed by the methylation of one of the nitrogen atoms on the imidazopyridine ring system.
-
Source: If methylating agents are used in any preceding steps of the synthesis of the starting materials, carryover could be a cause. Additionally, certain solvents or reagents under specific conditions could act as methylating agents, though this is less common.
-
Recommendation: Ensure the purity of the starting materials, particularly the 5-methoxy-2-mercapto-1H-imidazo[4,5-b]pyridine. If possible, re-purify the starting materials before the condensation step.
-
-
Desmethoxy Tenatoprazole: The absence of a methoxy group points to an impurity in one of the starting materials.
-
Source: This impurity likely originates from the use of 2-mercapto-1H-imidazo[4,5-b]pyridine (lacking the 5-methoxy group) as a contaminant in the 5-methoxy-2-mercapto-1H-imidazo[4,5-b]pyridine starting material.
-
Recommendation: Rigorous quality control of the starting materials is essential. Use analytical techniques like NMR and HPLC to confirm the purity and identity of the starting materials before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the oxidation step in tenatoprazole synthesis?
A1: Chlorinated solvents such as dichloromethane (DCM) and chloroform are commonly used and have been shown to be effective. They are good solvents for both the sulfide intermediate and m-CPBA, and their low freezing points are advantageous for conducting the reaction at low temperatures.
Q2: How can I effectively remove the sulfone impurity if it has already formed?
A2: The separation of tenatoprazole (sulfoxide) from its corresponding sulfone can be challenging due to their similar polarities.
-
Column Chromatography: Silica gel column chromatography is a viable option. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can be optimized to separate the two compounds. The sulfone is slightly more polar and will typically elute after the tenatoprazole.
-
Recrystallization: Careful selection of a recrystallization solvent system may allow for the selective crystallization of tenatoprazole, leaving the sulfone impurity in the mother liquor. This often requires experimentation with different solvent mixtures.
Q3: Are there any "greener" alternatives for the oxidation step?
A3: Yes, research into more environmentally friendly synthetic methods is ongoing. The use of hydrogen peroxide as the oxidant with a recyclable catalyst is a greener alternative to m-CPBA, as the only byproduct is water. Additionally, conducting reactions in greener solvents is an area of active investigation.
Q4: What are the recommended analytical methods for monitoring the reaction and assessing the final purity?
A4:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction in real-time. A suitable mobile phase (e.g., dichloromethane:methanol 95:5) can separate the starting sulfide, the tenatoprazole product, and the sulfone byproduct.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for accurately quantifying the purity of the final product and detecting any impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.
Q5: What is the role of the condensation reaction in byproduct formation?
A5: The condensation reaction between 5-methoxy-2-mercapto-1H-imidazo[4,5-b]pyridine and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a critical step where impurities related to the starting materials can be introduced. As mentioned in the troubleshooting guide, using impure starting materials will directly lead to the formation of related byproducts like desmethoxy tenatoprazole. Ensuring a clean and complete condensation reaction is crucial for a high-purity final product.
Diagrams
Tenatoprazole Synthesis and Byproduct Formation Pathway
Caption: Key steps and byproduct formation in tenatoprazole synthesis.
References
- Reddy, G. M., Vetukuri, V. N. K. P. R., Babu, J., & Padi, P. R. (2008). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, tenatoprazole. Journal of the Serbian Chemical Society, 73(10), 957-964.
- Mathad, V. T., et al. (2004). An Improved Process for the Synthesis of Pantoprazole. Organic Process Research & Development, 8(4), 546-551.
- Sripathi, S., et al. (2009). An Improved Synthesis of Antiulcerative Drug: Tenatoprazole. Organic Process Research & Development, 13(4), 804-806.
- Shin, J. M., et al. (2006). Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+-ATPase in vitro and in vivo. Biochemical Pharmacology, 71(6), 837-849.
- Le, T.-K., et al. (2022). Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. International Journal of Molecular Sciences, 23(24), 16095.
-
Tenatoprazole, New Drug Approvals. (2016). Retrieved from [Link]
- Dhaneshwar, S. R., & Jagtap, V. B. (2011). Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study. American Journal of Analytical Chemistry, 2(2), 126-134.
Technical Support Center: A Troubleshooting Guide for Reactions of 3-(Chloromethyl)-2-isopropoxypyridine
Welcome to the technical support center for 3-(Chloromethyl)-2-isopropoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges encountered during experiments with this key intermediate.
I. Introduction to this compound
This compound is a crucial building block in synthetic organic chemistry, most notably as a key intermediate in the synthesis of proton pump inhibitors (PPIs) like Lansoprazole.[1] Its reactivity is primarily centered around the chloromethyl group, which serves as an electrophilic site for nucleophilic substitution reactions.[2] The pyridine ring itself can also influence the reaction's outcome. Understanding the interplay of these factors is essential for successful and reproducible results.
This guide will focus on the most common application of this compound: its reaction with a nucleophile in the synthesis of pharmaceutical compounds.
II. Core Reaction: Nucleophilic Substitution
The primary reaction of this compound is a nucleophilic substitution, typically following an SN2 mechanism. In this reaction, a nucleophile attacks the carbon of the chloromethyl group, displacing the chloride ion (a good leaving group).
General Reaction Scheme:
Caption: General SN2 reaction pathway.
III. Troubleshooting Guide: Question & Answer Format
This section addresses common problems encountered during reactions with this compound.
A. Reaction Initiation and Progression
Q1: My reaction is sluggish or fails to initiate. What are the likely causes and how can I fix it?
A1: Several factors can impede the start of your reaction:
-
Insufficiently Activated Nucleophile: Many nucleophiles require deprotonation by a base to become sufficiently reactive. Ensure your base is strong enough and used in the correct stoichiometric amount. For thiol-based nucleophiles, for example, a base like sodium methoxide is often used to form the more potent thiolate anion.
-
Poor Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[3] Protic solvents (e.g., water, ethanol) can form a solvent cage around the nucleophile, reducing its reactivity.[3]
-
Low Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. If your reaction is slow, consider gently warming the reaction mixture.
-
Degraded Starting Material: this compound can degrade over time, especially if not stored properly. It is recommended to store it at 2-8°C under an inert atmosphere.[4][5] Always check the purity of your starting material before use.
Troubleshooting Workflow for Sluggish Reactions:
Caption: Troubleshooting workflow for slow reactions.
B. Side Reactions and Impurity Formation
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A2: The formation of impurities is a common challenge. Here are some likely side reactions and strategies to mitigate them:
-
Over-alkylation: If your nucleophile has multiple reactive sites, or if the product itself is nucleophilic, it can react with another molecule of this compound.
-
Solution: Use a slight excess of the nucleophile to ensure the electrophile is consumed. Also, consider protecting other reactive sites on your nucleophile if possible.
-
-
Elimination Reactions: Although less common for primary halides, under strongly basic conditions and with sterically hindered nucleophiles, elimination reactions can compete with substitution.
-
Solution: Use a less sterically hindered base or a more nucleophilic, less basic nucleophile.
-
-
Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with your intended nucleophile.
-
Solution: Choose a non-nucleophilic solvent.
-
-
Degradation of Product: The desired product may be unstable under the reaction conditions, especially with prolonged heating.
-
Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Likely Cause | Mitigation Strategy |
| Dimeric/Polymeric materials | Self-reaction of the starting material or product | Use appropriate stoichiometry; control temperature |
| Sulfone derivative (in Lansoprazole synthesis) | Over-oxidation of the thioether intermediate | Use a selective oxidizing agent and carefully control reaction conditions.[6][7] |
| Unreacted starting materials | Incomplete reaction | Increase reaction time/temperature; check reagent purity.[8] |
C. Product Isolation and Purification
Q3: I am having difficulty purifying my product. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and some impurities.
-
Crystallization: This is often the most effective method for obtaining high-purity material.[6]
-
Troubleshooting Crystallization:
-
Oiling out: If your product "oils out" instead of crystallizing, try using a different solvent system (e.g., a mixture of a "good" and a "poor" solvent), scratching the flask to induce nucleation, or adding a seed crystal.[9]
-
Poor crystal quality: If crystals are too fine, slow down the cooling process.[9]
-
-
-
Column Chromatography: Silica gel chromatography is a standard technique for separating compounds with different polarities.
-
Optimization: A careful selection of the eluent system is crucial. Start with a non-polar solvent and gradually increase the polarity.
-
-
Washing: Washing the crude product with a suitable solvent can remove highly soluble or insoluble impurities.[9]
Q4: My final product has a persistent color. How can I decolorize it?
A4: Colored impurities are often highly conjugated or polymeric byproducts.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration.[9]
-
Thorough Washing: Ensure the isolated crystals are washed with cold, fresh solvent to remove any residual colored mother liquor.
IV. Experimental Protocols
A. General Protocol for Nucleophilic Substitution
This protocol provides a general framework. Specific conditions may need to be optimized for your particular nucleophile.
-
To a solution of the nucleophile (1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base (1.2 equivalents) at room temperature.
-
Stir the mixture for 30 minutes to ensure complete activation of the nucleophile.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
B. Safety and Handling
-
This compound and its precursors are potentially hazardous. Always handle these chemicals in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[10]
V. References
-
Chemical Synthesis of Lansoprazole: Insights for R&D and Production. (n.d.). Retrieved from
-
Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. (2014). Google Patents. Retrieved from
-
Synthesis of the impurities of lansoprazole. (2010). ResearchGate. Retrieved from
-
LANSOPRAZOLE. (2021). New Drug Approvals. Retrieved from
-
Synthesis of the Impurities of Lansoprazole. (2010). Chinese Pharmaceutical Journal. Retrieved from
-
3-(Chloromethyl)-2-isopropylpyridine. (n.d.). Arctom Scientific. Retrieved from
-
Method for the purification of lansoprazole. (2009). Google Patents. Retrieved from
-
A method for the purification of lansoprazole. (2007). European Patent Office. Retrieved from
-
Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. (n.d.). Benchchem. Retrieved from
-
Preparation method of lansoprazole acid degradation impurities. (2021). Google Patents. Retrieved from
-
This compound. (n.d.). MySkinRecipes. Retrieved from
-
This compound. (n.d.). BLD Pharm. Retrieved from
-
3-(Chloromethyl)pyridine hydrochloride Safety Data Sheet. (2022). Apollo Scientific. Retrieved from
-
This compound. (n.d.). CymitQuimica. Retrieved from
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (2018). PubMed Central. Retrieved from
-
PROCESS FOR PURIFYING LANZOPRAZOLE. (2007). Google Patents. Retrieved from
-
Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. Retrieved from
-
Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. (n.d.). Benchchem. Retrieved from
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from
-
The Nucleophilic Substitution Reaction. (n.d.). MedLife Mastery. Retrieved from
-
What is nucleophilic substitution?. (n.d.). Chemguide. Retrieved from
-
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (n.d.). Benchchem. Retrieved from
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 1248614-20-1|this compound|BLD Pharm [bldpharm.com]
- 6. US7622588B2 - Method for the purification of lansoprazole - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-(Chloromethyl)-2-isopropoxypyridine by HPLC
For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. 3-(Chloromethyl)-2-isopropoxypyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous purity analysis is essential to identify and quantify impurities that could impact the yield, stability, and safety of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, contrasted with other analytical techniques, and is supported by detailed experimental protocols and data.
The Critical Role of Purity in Pharmaceutical Intermediates
The presence of impurities in an API can have significant consequences, ranging from reduced therapeutic efficacy to adverse patient reactions. Regulatory bodies worldwide, such as the FDA and EMA, have stringent guidelines for the identification and control of impurities in drug substances and products[1]. Therefore, a robust and validated analytical method for purity assessment is not just a quality control measure but a critical component of the drug development process. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose, offering high resolution, sensitivity, and specificity for separating and quantifying impurities[2][3].
Proposed HPLC Method for Purity Analysis of this compound
A well-developed HPLC method should be able to separate the main component from its potential process-related impurities and degradation products. Based on the structure of this compound and common practices for the analysis of pyridine derivatives, a reversed-phase HPLC (RP-HPLC) method is proposed.
Understanding Potential Impurities
To develop a specific and stability-indicating HPLC method, it is crucial to consider the potential impurities that may be present in the sample. These can originate from the synthesis process or from degradation of the main compound.
Process-Related Impurities: The synthesis of this compound can involve multiple steps, each with the potential to introduce impurities. For instance, a plausible synthetic route could involve the chlorination of a hydroxymethylpyridine precursor, which itself is synthesized from other starting materials[4][5]. Potential process-related impurities could include:
-
Starting Materials: Unreacted precursors such as 2-isopropoxy-3-methylpyridine or 2-hydroxy-3-methylpyridine.
-
Intermediates: Incomplete conversion could lead to the presence of intermediates like 3-hydroxymethyl-2-isopropoxypyridine.
-
By-products: Side reactions, such as over-chlorination or reactions with residual solvents, can generate by-products.
Degradation Products: this compound may degrade under various conditions such as exposure to light, heat, humidity, and extreme pH. The chloromethyl group is susceptible to hydrolysis, which could lead to the formation of 3-hydroxymethyl-2-isopropoxypyridine. Photodegradation of the pyridine ring can also lead to a variety of other degradation products[6].
Experimental Protocol: Proposed RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. A wavelength in the range of 270-280 nm is expected based on the pyridine chromophore. The PDA detector should be set to monitor across a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample of this compound to be tested. Dissolve in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For the quantification of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.
Method Validation
A robust HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose[1][7]. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of this compound, each with its own advantages and disadvantages.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures than traditional HPLC.
-
Advantages:
-
Faster Analysis Times: UPLC can significantly reduce run times, increasing sample throughput[8][9].
-
Higher Resolution: The smaller particle size leads to sharper peaks and better separation of closely eluting impurities[10].
-
Increased Sensitivity: Sharper peaks result in higher peak heights, leading to improved sensitivity and lower detection limits.
-
Reduced Solvent Consumption: Shorter run times and lower flow rates result in significantly less solvent usage, making it a more environmentally friendly and cost-effective technique[8].
-
-
Disadvantages:
-
Higher Cost: UPLC systems have a higher initial investment cost compared to HPLC systems.
-
Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require re-validation.
-
| Parameter | Proposed HPLC Method | Typical UPLC Method |
| Analysis Time | ~30 minutes | <10 minutes |
| Resolution | Good | Excellent |
| Sensitivity (LOQ) | ~0.05% | <0.01% |
| Solvent Consumption | High | Low |
| System Pressure | 1000-3000 psi | 5000-15000 psi |
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. This compound is likely to be amenable to GC analysis.
-
Advantages:
-
High Resolution: Capillary GC columns can provide excellent separation efficiency.
-
Sensitive Detectors: Flame Ionization Detector (FID) is a universal and sensitive detector for organic compounds. Mass Spectrometry (MS) can be coupled with GC for definitive peak identification.
-
Established Methods: GC is a well-established technique with a wide range of applications in the pharmaceutical industry[11].
-
-
Disadvantages:
-
Thermal Lability: The compound must be thermally stable and volatile enough for GC analysis. The chloromethyl group might be susceptible to degradation at high injector temperatures.
-
Derivatization: For non-volatile impurities, derivatization might be necessary, which adds an extra step to the sample preparation and can introduce variability.
-
| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| HPLC-UV/PDA | Separation based on polarity. | Robust, versatile, suitable for a wide range of impurities, non-destructive. | Lower resolution and speed compared to UPLC. |
| UPLC-UV/PDA | Separation based on polarity with smaller particles. | Faster, higher resolution, more sensitive. | Higher initial cost, potential for method transfer issues. |
| GC-FID/MS | Separation based on volatility. | High resolution for volatile impurities, MS provides structural information. | Potential for thermal degradation of the analyte, not suitable for non-volatile impurities. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Conclusion: A Self-Validating System for Purity Analysis
The proposed RP-HPLC method provides a robust and reliable approach for the purity analysis of this compound. The use of a gradient elution and a C18 column allows for the effective separation of the main component from a wide range of potential impurities. The method's specificity for process-related impurities and degradation products makes it a valuable tool for quality control and stability studies.
While UPLC offers significant advantages in terms of speed and resolution, the proposed HPLC method remains a highly effective and widely accessible technique. For laboratories with high sample throughput, transitioning to a UPLC method would be a logical step to enhance efficiency. Gas Chromatography can serve as a valuable orthogonal technique, particularly for the analysis of volatile impurities.
Ultimately, the choice of analytical technique will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the need for structural elucidation of unknown impurities, for which coupling with mass spectrometry is invaluable[4][12]. By implementing a well-validated analytical method, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.
References
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HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. Retrieved from [Link]
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HPLC vs UPLC - What's the Difference? (2022, May 17). Chromatography Today. Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. Retrieved from [Link]
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Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). IntechOpen. Retrieved from [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed. Retrieved from [Link]
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Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2017). PubMed. Retrieved from [Link]
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- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012). Google Patents.
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Mass spectrometry in impurity profiling. (2004). ResearchGate. Retrieved from [Link]
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quantitative determination of impurities in 3-(Chloromethyl)-2-isopropoxypyridine
An In-Depth Comparative Guide to the Quantitative Determination of Impurities in 3-(Chloromethyl)-2-isopropoxypyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the , a critical intermediate in pharmaceutical synthesis.[1] As the quality of the final Active Pharmaceutical Ingredient (API) is directly dependent on the purity of its starting materials and intermediates, a robust impurity profiling strategy is not merely a quality control measure but a cornerstone of drug safety and efficacy.[2] This document moves beyond simple procedural lists to explain the causality behind methodological choices, grounding recommendations in established scientific principles and regulatory expectations set forth by bodies like the International Conference on Harmonisation (ICH).[3]
The reactive nature of the chloromethyl group and the potential for various side reactions during synthesis necessitate a multi-faceted analytical approach.[4][5] This guide will compare the two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing detailed protocols and discussing their respective strengths and limitations in the context of this specific analyte.
Understanding the Impurity Landscape
Effective analysis begins with a theoretical understanding of the potential impurities. Based on the structure of this compound and common synthetic pathways for related pyridine derivatives, impurities can be categorized as follows.[6]
-
Process-Related Impurities: These arise from the manufacturing process itself.
-
Starting Materials: Unreacted precursors, such as 3-methyl-2-isopropoxypyridine or 2-isopropoxypyridine-3-methanol.
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
-
By-products: Resulting from side reactions, such as dimerization, over-chlorination, or hydrolysis of the isopropoxy group.
-
-
Degradation Products: These form during storage or handling, often through hydrolysis of the chloromethyl group to a hydroxymethyl group, or reaction with trace moisture.
-
Residual Solvents: Organic volatile compounds used during synthesis and purification that are not completely removed.[7]
A proactive approach involves identifying these potential impurities to develop specific, targeted analytical methods for their detection and quantification.
Gas Chromatography (GC): The Standard for Volatile Impurities
Gas chromatography is an indispensable technique for analyzing volatile and semi-volatile substances, making it the premier choice for quantifying residual solvents and certain low-boiling point process-related impurities.[8] In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase, leading to separation based on boiling point and polarity.[8]
Workflow for GC-Based Impurity Analysis
Caption: GC analysis workflow for volatile impurities.
Experimental Protocol: GC-FID for Residual Solvents and Process Impurities
This protocol is designed for robustness and is based on common methods for analyzing residual solvents in APIs.[7][9] A Flame Ionization Detector (FID) is chosen for its broad applicability to organic compounds and high sensitivity.[10]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), which will not interfere with the analytes of interest.[7]
-
Seal the vial immediately with a PTFE-lined septum and crimp cap.
-
-
Standard Preparation:
-
Prepare a stock standard containing all expected residual solvents and potential volatile process impurities at a concentration of approximately 1000 µg/mL in the same diluent.
-
Create a series of working standards by serial dilution to bracket the expected concentration range, adhering to ICH Q3C limits where applicable.
-
-
Chromatographic Conditions:
-
System: Headspace Gas Chromatograph with FID.
-
Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness. This phase is ideal for separating common residual solvents.[9]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2.0 mL/min).[11]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 160°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 25°C/min, hold for 5 minutes. (This ensures elution of any higher-boiling impurities).[7]
-
-
Injector Temperature: 220°C.
-
Detector Temperature: 280°C.[11]
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
Injection Volume: 1 mL from the headspace.
-
-
-
Quantification:
-
Calculate the concentration of each impurity using an external standard calibration curve. The linearity of the response should be verified (R² > 0.99).
-
Advanced Application: GC-Mass Spectrometry (GC-MS)
For the definitive identification of unknown volatile or semi-volatile impurities, coupling the GC to a Mass Spectrometer is the method of choice.[11] By providing mass-to-charge ratio data, MS allows for the structural elucidation of unknown peaks, which is a critical step in impurity profiling as mandated by ICH guidelines.[12][13]
| GC Performance Characteristics | Strengths | Limitations |
| Applicability | Excellent for volatile and semi-volatile compounds (e.g., residual solvents, starting materials).[8] | Not suitable for non-volatile, thermally labile, or high molecular weight impurities. |
| Sensitivity | High sensitivity with FID; excellent for trace analysis. | FID is a destructive detector. |
| Specificity | Moderate with FID; relies on retention time. Excellent with MS detection for positive identification.[13] | Co-elution can be an issue without MS. |
| Quantification | Highly accurate and precise with proper calibration. | Requires standards for accurate quantification. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Broader Impurity Profiling
HPLC is arguably the most powerful and versatile technique for impurity analysis in the pharmaceutical industry.[14][15] It excels at separating a wide range of compounds, including non-volatile, polar, and thermally unstable impurities that are not amenable to GC analysis.
Decision Tree for HPLC Method Selection
Caption: Selecting the appropriate HPLC detection method.
Experimental Protocol: RP-HPLC with UV Detection
This protocol outlines a stability-indicating reversed-phase (RP) HPLC method capable of separating the main component from its potential process-related and degradation impurities. The method's parameters are based on validated procedures for similar pyridine-containing APIs.[16][17]
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Reference Standard Solution: Prepare a solution of the this compound reference standard at the same concentration.
-
Sensitivity Solution: Prepare a solution at the reporting threshold (e.g., 0.05% of the sample concentration, or 0.5 µg/mL) to ensure adequate method sensitivity.[18]
-
-
Chromatographic Conditions:
-
System: HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: C18 stationary phase (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 270 nm, a wavelength where pyridine derivatives typically absorb.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Use the Area Percent method for reporting impurity levels, assuming a similar response factor for all impurities. For higher accuracy, or for impurities present above the identification threshold, quantification should be performed against a qualified reference standard of that impurity.
-
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level analysis, especially for potentially genotoxic impurities (PGIs), HPLC with UV detection often lacks the required sensitivity and specificity.[19] The chloromethyl functional group itself can be a structural alert for genotoxicity. Therefore, a highly sensitive method like LC-MS/MS is essential for ensuring that such impurities are controlled at the parts-per-million (ppm) level, in line with regulatory expectations.[16][20] A validated LC-MS/MS method can reliably quantify impurities at levels as low as 0.3 ppm.[16]
| HPLC Performance Characteristics | Strengths | Limitations |
| Applicability | Broadly applicable to non-volatile, polar, and thermally labile compounds.[14] | May require derivatization for compounds without a UV chromophore if using UV detection. |
| Sensitivity | Good with UV/PDA detection. Excellent with MS detection, essential for trace genotoxic impurities.[19] | UV detection can be insufficient for impurities at ppm levels. |
| Specificity | Good with PDA (peak purity analysis). Excellent with MS for definitive identification.[18] | Co-elution can mask minor impurities. |
| Quantification | Highly accurate and precise. The industry-standard method for API purity analysis. | Response factors can vary significantly between the API and its impurities, affecting Area % accuracy. |
Comparative Data Summary
To illustrate the application of these techniques, consider the hypothetical impurity profile for a single batch of this compound.
| Impurity Type | Potential Compound | Technique | Result | Specification | Status |
| Residual Solvent | Methanol | Headspace GC-FID | 150 ppm | ≤ 3000 ppm (ICH Class 2) | Pass |
| Residual Solvent | Dichloromethane | Headspace GC-FID | 25 ppm | ≤ 600 ppm (ICH Class 2) | Pass |
| Starting Material | 2-Isopropoxypyridine-3-methanol | RP-HPLC-UV | 0.08% | ≤ 0.15% | Pass |
| By-product | Dimeric Impurity | RP-HPLC-UV | 0.12% | ≤ 0.15% | Pass |
| Degradation Product | 2-Isopropoxypyridine-3-methanol | RP-HPLC-UV | 0.06% | Reportable (≥ 0.05%) | Pass |
| Unknown Impurity | RRT 1.35 | LC-MS | Identified as chloro-isomer | N/A | Requires further investigation |
Conclusion and Recommendations
The requires a strategic and orthogonal analytical approach. No single method can provide a complete impurity profile.
-
Gas Chromatography (GC) , particularly with a headspace autosampler, is the definitive technique for the quantification of residual solvents and other volatile impurities . Its use is essential for compliance with ICH Q3C guidelines.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying process-related impurities and degradation products . A well-developed, stability-indicating HPLC method is the backbone of quality control for this intermediate.
-
Mass Spectrometric (MS) detection (both GC-MS and LC-MS) is not optional but mandatory for a comprehensive impurity profiling program . It is indispensable for the structural elucidation of unknown impurities and for the trace-level quantification of potentially genotoxic impurities, ensuring the ultimate safety and quality of the final drug product.[13][15]
By integrating these techniques, researchers and drug development professionals can build a robust, reliable, and regulatory-compliant strategy for ensuring the purity of this compound.
References
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- Almac Group. (n.d.).
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- BenchChem. (n.d.).
- ResearchGate. (n.d.). Specificity chromatogram and mass spectra of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and pantoprazole.
- International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- PubMed. (2022). Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient.
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62.
- Asian Journal of Chemistry. (n.d.). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole.
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A Comparative Guide to LC/MS/MS Methods for Genotoxic Impurity Analysis in Pantoprazole Synthesis
This guide provides an in-depth, objective comparison of analytical methodologies for the detection and quantification of potential genotoxic impurities (GTIs) arising during the synthesis of Pantoprazole. We will explore the technical nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS), contextualize its superiority over alternative methods through experimental data, and provide actionable protocols for implementation in a drug development and quality control setting.
The Imperative for GTI Control in Pantoprazole Synthesis
Pantoprazole, a proton pump inhibitor, is a widely used pharmaceutical agent. Its synthesis, like many complex organic processes, involves reactants and intermediates with the potential to persist as impurities in the final Active Pharmaceutical Ingredient (API). Certain impurities, classified as genotoxic, can damage DNA and pose a carcinogenic risk to patients, even at trace levels.[1][2]
Regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the control of such impurities.[3][4] The ICH M7 guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which sets a default acceptable intake for a single genotoxic impurity at 1.5 µ g/day for lifetime exposure.[2][5][6] For an API with a daily dose of 1 gram, this translates to a control limit of just 1.5 parts per million (ppm).[7] This necessitates the development of highly sensitive and specific analytical methods far exceeding the requirements for ordinary impurities.[7][8]
Identifying Potential Genotoxic Impurities in the Pantoprazole Synthetic Route
A thorough risk assessment of the pantoprazole synthesis process reveals several potential GTIs. The most critical are often reactants or intermediates possessing structurally alerting functional groups, such as alkyl halides.
Key potential GTIs include:
-
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride (CMDP): A key intermediate in the synthesis, it is a primary focus for control due to its reactive chloromethyl group.[9][10][11]
-
Dimethyl sulfate (DMS): A potent genotoxic alkylating agent that can be used in the synthesis process.[12]
-
Pantoprazole Sulfone N-oxide: A potential impurity that can form during the synthesis.[11][13]
-
Other Process-Related Impurities: Depending on the specific synthetic route, other impurities such as N-(4-difluoromethoxyphenyl)acetamide, 4-difluoromethoxy-2-nitro-acetanilide, and 2-nitro-4-difluoromethoxyaniline may be formed.[11][13]
The challenge lies in accurately quantifying these trace-level impurities within a matrix dominated by the pantoprazole API.
The Analytical Gold Standard: LC/MS/MS
For the trace-level quantification of non-volatile GTIs in pharmaceutical APIs, LC/MS/MS has emerged as the industry's gold standard.[2][8] Its power lies in the combination of high-efficiency chromatographic separation (LC) with the unparalleled sensitivity and selectivity of tandem mass spectrometry (MS/MS).
The Causality Behind the Method: Why LC/MS/MS Excels
The primary reason for selecting LC/MS/MS is its ability to overcome the limitations of conventional methods.
-
Selectivity: In tandem mass spectrometry, a specific parent ion for the target impurity is selected in the first quadrupole, fragmented, and then a specific fragment ion is monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), acts as a highly specific mass filter, effectively eliminating interference from the API matrix and other impurities.[14] This ensures that the detected signal is unequivocally from the GTI of interest.
-
Sensitivity: MRM significantly enhances the signal-to-noise ratio, allowing for detection and quantification at the ppm or even sub-ppm levels required to meet the TTC.[8][9][10] Methods have been validated to quantify impurities at levels as low as 0.3 ppm.[9][10]
-
Versatility: The technique is suitable for a wide range of polar, non-volatile, and thermally labile compounds that are not amenable to Gas Chromatography (GC).[2]
Workflow for GTI Analysis using LC/MS/MS
The process of analyzing GTIs in pantoprazole involves a systematic workflow, from initial risk assessment to final method validation and implementation.
Caption: Workflow for Genotoxic Impurity Analysis.
Comparative Analysis: LC/MS/MS vs. Alternative Techniques
While other analytical techniques exist, they present significant drawbacks for the specific challenge of GTI analysis in APIs like pantoprazole.
| Feature | LC/MS/MS | GC-MS | HPLC-UV |
| Principle | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Separation of volatile compounds followed by mass-based detection. | Chromatographic separation followed by UV absorbance detection. |
| Sensitivity | Very High (sub-ppm levels achievable).[9][10] | High, but depends on analyte volatility and ionization efficiency.[7] | Low (typically >500 ppm), insufficient for GTI control.[8] |
| Selectivity | Very High (due to MRM).[15] | High, but potential for matrix interference. | Low; high risk of co-elution with API or other impurities. |
| Applicability | Broad; ideal for non-volatile, polar, and thermally labile GTIs.[2] | Limited to volatile or semi-volatile compounds; may require derivatization.[1] | Broad, but limited by the presence of a UV chromophore. |
| Primary Limitation | Higher instrument cost and complexity. | Not suitable for non-volatile GTIs common in pantoprazole synthesis. | Lacks the required sensitivity and selectivity for trace analysis. |
As the data indicates, HPLC-UV lacks the necessary sensitivity for GTI control. While GC-MS is a powerful tool for volatile impurities, key pantoprazole-related GTIs like CMDP are not sufficiently volatile for direct analysis, making LC/MS/MS the most robust and reliable choice.[1][2]
Experimental Protocol: A Validated LC/MS/MS Method for CMDP
This section details a representative, validated LC/MS/MS method for the quantification of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride (CMDP) in pantoprazole sodium API. This protocol is based on methodologies described in the scientific literature.[9][10]
Instrumentation and Materials
-
LC System: UPLC or HPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm, or equivalent.[9][10]
-
Chemicals: Acetonitrile (LC-MS grade), Ammonium Acetate (LC-MS grade), Purified Water, CMDP reference standard, Pantoprazole Sodium API.
Chromatographic Conditions
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10 µL.
Mass Spectrometer Conditions
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for CMDP: To be determined based on instrument tuning. A typical transition would involve the protonated molecular ion [M+H]⁺ as the parent and a stable fragment ion as the product.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Caption: Principle of MRM Detection in LC/MS/MS.
Standard and Sample Preparation
-
Stock Solution: Prepare a 100 µg/mL stock solution of the CMDP reference standard in a suitable diluent (e.g., water:acetonitrile 50:50).
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from the LOQ (e.g., 0.3 ppm) to ~150% of the specification limit.
-
Sample Solution: Accurately weigh and dissolve the pantoprazole API in the diluent to a final concentration of, for example, 1.0 mg/mL.
Method Validation Data
A robust method must be validated according to ICH Q2(R1) guidelines.[11][16] The following table summarizes typical performance characteristics for a validated LC/MS/MS method for GTIs.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | No interference at the retention time of the analyte. | No peak observed in blank; API does not interfere. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | ~0.1 ppm |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.3 ppm[9][10] |
| Linearity (r²) | ≥ 0.99 | > 0.998[17] |
| Accuracy (% Recovery) | 80 - 120% | 94.32%–107.43%[17] |
| Precision (% RSD) | ≤ 15% at LOQ | < 6.5%[17] |
These results demonstrate that the LC/MS/MS method is highly sensitive, accurate, and precise, making it a self-validating system for the control of genotoxic impurities in pantoprazole.
Conclusion
The control of genotoxic impurities to sub-ppm levels is a critical requirement in modern pharmaceutical manufacturing. For pantoprazole synthesis, where potential GTIs like 2-chloromethyl-3,4-dimethoxy pyridine are a known risk, a robust analytical strategy is non-negotiable. This guide has demonstrated that while alternative methods like GC-MS and HPLC-UV have their applications, they are not suited for this specific analytical challenge.
The LC/MS/MS method, particularly using the MRM mode, provides the required sensitivity, selectivity, and reliability to ensure that pantoprazole API meets the stringent safety standards set by global regulatory authorities. Its implementation is a cornerstone of a comprehensive quality control strategy, ultimately safeguarding patient health.
References
- Control of Genotoxic Impurities as a Critical Quality
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
- Guideline on the Limits of Genotoxic Impurities. European Medicines Agency (EMA).
- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Determination of dimethyl sulfate genotoxic impurity in pantoprazole sodium sesquihydrate by derivatization method and UPLC/MS.
- Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. PharmaFocus Asia.
- Final ICH M7 Guideline on Genotoxic Impurities published. gmp-compliance.org.
- Determination of Genotoxic Impurities in Pharmaceuticals.
- Method for analyzing genotoxic impurities in pantoprazole sodium and initial raw material thereof.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. National Institute of Health Sciences, Japan.
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- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass.
- Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Valid
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Semantic Scholar.
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials.
- A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTENTIAL GENOTOXIC IMPURITIES IN PANTOPRAZOLE SODIUM DRUG SUBSTANCE. Rasayan Journal of Chemistry.
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A Comparative Guide to the Synthesis of Substituted Chloromethylpyridines for Pharmaceutical and Agrochemical Research
Substituted chloromethylpyridines are pivotal building blocks in the development of a wide array of pharmaceuticals and agrochemicals. Their utility stems from the reactive chloromethyl group, which serves as an effective electrophilic handle for introducing the pyridyl moiety into larger, more complex molecules. The strategic placement of substituents on the pyridine ring further allows for the fine-tuning of a target molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. This guide provides a comparative analysis of the most prevalent synthetic routes to these valuable intermediates, offering researchers the insights needed to select the optimal pathway for their specific application. We will delve into three primary strategies: the direct radical chlorination of methylpyridines, the versatile rearrangement and subsequent chlorination of pyridine-N-oxides, and the chlorination of hydroxymethylpyridines.
Route A: Direct Radical Chlorination of Methylpyridines
The most direct approach to chloromethylpyridines is the free-radical chlorination of the corresponding methylpyridines (picolines). This method is attractive for its atom economy and straightforwardness. However, it is often hampered by a lack of selectivity, leading to mixtures of mono-, di-, and trichlorinated products on the methyl group, as well as undesired chlorination on the pyridine ring itself.[1][2]
The reaction is typically initiated by UV light or a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in an inert solvent.[3][4][5] The selectivity for monochlorination can be improved by carefully controlling the reaction conditions, such as the stoichiometry of the chlorinating agent and the temperature.[4][5]
Key Considerations for Direct Chlorination:
-
Advantages : Potentially low cost and high atom economy.
-
Disadvantages : Often poor selectivity leading to over-chlorination and ring chlorination, which necessitates challenging purification steps.[1] The reaction can be difficult to control on a larger scale.
-
Typical Reagents : Chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), trichloroisocyanuric acid.[6]
Experimental Protocol: Radical Chlorination of 2-Methylpyridine[6]
-
A solution of 2-methylpyridine (2.15 moles) and dimethylformamide (14 g) in chloroform (750 ml) is heated to reflux.
-
Trichloroisocyanuric acid (1.29 mole) is added portion-wise over 50 minutes, maintaining the reflux.
-
The mixture is stirred for an additional 2 hours, then cooled and filtered.
-
The filtrate is washed with 5% sodium hydroxide solution, and the organic phase is dried over MgSO₄ and filtered.
-
Dry hydrogen chloride gas is bubbled through the filtrate, and the solvent is evaporated under vacuum.
-
The residue is triturated with dry acetone, and the resulting precipitate is filtered, washed with acetone, and dried to yield 2-chloromethylpyridine hydrochloride.
dot graph TD; A[Methylpyridine] -- "Cl₂, Radical Initiator" --> B{Mixture of Products}; B --> C[Monochloromethylpyridine]; B --> D[Dichloromethylpyridine]; B --> E[Trichloromethylpyridine]; B --> F[Ring-Chlorinated Byproducts];
end; caption: "Challenges in Direct Radical Chlorination of Methylpyridines."
Route B: From Pyridine-N-Oxides: A More Selective Approach
A more refined and widely employed strategy involves the use of pyridine-N-oxides as intermediates. This route offers significantly better control over regioselectivity and avoids the issue of over-chlorination on the side chain. Two main variations of this approach exist.
B1. Direct Rearrangement and Chlorination of Methylpyridine-N-Oxides
This method is particularly effective for the synthesis of 2- and 4-chloromethylpyridines. The reaction proceeds via an initial attack of a chlorinating agent on the N-oxide oxygen, followed by an intramolecular rearrangement.
Phosphoryl chloride (POCl₃) in the presence of a tertiary amine base like triethylamine is a classic reagent for this transformation, often providing high yields and selectivity.[7][8][9] Other chlorinating agents such as phosgene, triphosgene, and sulfuryl chloride have also been successfully employed.[1][7][8]
Experimental Protocol: Synthesis of 2-Chloromethylpyridine from 2-Methylpyridine-N-Oxide[7][8]
-
To a solution of 2-methylpyridine-N-oxide (0.1 mol) in a suitable solvent, add triethylamine (0.1 mol).
-
Cool the mixture and add phosphoryl chloride (0.1 mol) dropwise, maintaining the temperature below 25 °C.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or GC).
-
The reaction is then quenched, and the product is extracted and purified.
dot graph TD; A[Methylpyridine-N-Oxide] -- "POCl₃, Et₃N" --> B(Intermediate); B --> C[Chloromethylpyridine];
end; caption: "Direct Chlorination of Methylpyridine-N-Oxides."
B2. Multi-step Synthesis via Hydroxymethylpyridine Intermediates
This pathway is more general and can be applied to the synthesis of 2-, 3-, and 4-chloromethylpyridines. It involves a three-step sequence:
-
N-Oxidation : The starting substituted methylpyridine is oxidized to the corresponding N-oxide, typically using hydrogen peroxide in acetic acid.
-
Rearrangement to Hydroxymethylpyridine : The N-oxide is then rearranged to the hydroxymethylpyridine. For the 2- and 4-isomers, this can be achieved by heating with acetic anhydride to form an acetate ester, which is subsequently hydrolyzed. For the 3-isomer, a multi-step sequence involving oxidation to the carboxylic acid, esterification, and reduction is often necessary.[10][11][12]
-
Chlorination : The resulting hydroxymethylpyridine is then chlorinated, most commonly with thionyl chloride (SOCl₂), to yield the final product, often isolated as the hydrochloride salt.[13]
Route C: Chlorination of Hydroxymethylpyridines
This synthetic route is essentially the final step of the multi-step N-oxide pathway (B2) but can also be a standalone method if the requisite hydroxymethylpyridine is commercially available or synthesized through an alternative route (e.g., reduction of the corresponding pyridinecarboxylic acid or its ester).[10][11][12]
The conversion of the hydroxyl group to a chloride is typically achieved with high efficiency using thionyl chloride (SOCl₂), often in an inert solvent like toluene.[13] The product is usually isolated as the stable hydrochloride salt.
Key Considerations for Chlorination of Hydroxymethylpyridines:
-
Advantages : High yields, clean conversion, and high purity of the final product. Applicable to all isomers.
-
Disadvantages : Requires the synthesis or procurement of the hydroxymethylpyridine precursor, which can add steps and cost to the overall process.
-
Typical Reagents : Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).
Experimental Protocol: Synthesis of 3-Chloromethylpyridine Hydrochloride from 3-Pyridylcarbinol[15]
-
A solution of 3-pyridylcarbinol (0.4 mol) in toluene (160 ml) is prepared.
-
To a separate flask containing thionyl chloride (0.428 mol) and toluene (40 ml), the 3-pyridylcarbinol solution is added slowly, maintaining the temperature between 23-35 °C.
-
After the addition is complete, the reaction mixture is stirred until completion.
-
A vacuum or nitrogen purge is applied to facilitate the precipitation of the product.
-
The solid is collected by filtration, washed, and dried to yield 3-chloromethylpyridine hydrochloride.
dot graph TD; A[Pyridinecarboxylic Acid] --> B[Pyridinecarboxylic Acid Ester]; B --> C[Hydroxymethylpyridine]; C -- "SOCl₂" --> D[Chloromethylpyridine HCl];
end; caption: "General Pathway via Hydroxymethylpyridines."
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields | Isomer Scope |
| A: Direct Radical Chlorination | Methylpyridine | Cl₂, SO₂Cl₂, Radical Initiators | Atom economical, fewer steps | Poor selectivity, over-chlorination, difficult purification[1] | Variable, often moderate | All isomers, but mixtures are common |
| B1: Direct N-Oxide Rearrangement | Methylpyridine-N-Oxide | POCl₃, Phosgene, SOCl₂ | High selectivity, good yields[7][8] | Primarily limited to 2- and 4-isomers | 70-95% | 2- and 4-isomers |
| B2/C: Via Hydroxymethylpyridine | Methylpyridine or Hydroxymethylpyridine | H₂O₂, Ac₂O, SOCl₂ | High purity, excellent yields, broad scope[14][10][11][12][13] | Multi-step, potentially higher cost | 80-95% (for chlorination step) | All isomers |
Conclusion
The synthesis of substituted chloromethylpyridines can be approached through several distinct pathways, each with its own set of advantages and challenges.
-
Direct radical chlorination offers a rapid entry point but is often plagued by selectivity issues, making it less suitable for applications requiring high purity without extensive purification.
-
The pyridine-N-oxide route , particularly the direct rearrangement method for 2- and 4-isomers, provides a significant improvement in selectivity and yield.
-
For the highest purity and broadest applicability across all isomers, the multi-step synthesis via a hydroxymethylpyridine intermediate stands out as the most robust, albeit longer, methodology.
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including the desired substitution pattern, the scale of the synthesis, and the purity specifications. For researchers in drug discovery and development, where purity and predictability are paramount, the methods proceeding via pyridine-N-oxide and hydroxymethylpyridine intermediates generally represent the most reliable and versatile options.
References
-
Ash, M. L., & Pews, R. G. (1981). The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry. [Link]
- Dow Chemical Co. (1980). Preparation of 2-(Chloromethyl)pyridine.
-
PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]
- Xi'an Modern Chemistry Research Institute. (2015). Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Xi'an Modern Chemistry Research Institute. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
Gharda Chemicals LTD. (2022). An Improved Process For Chlorination Of Methylpyridines. Indian Patent Application 201811010381. [Link]
-
Ash, M. L., & Pews, R. G. (1981). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of Heterocyclic Chemistry, 18(5), 939-941. [Link]
- Xi'an Modern Chemistry Research Institute. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride.
- Zhejiang University of Technology. (2009). Method for chlorination of side chain of picolines.
-
Ash, M. L. (1981). The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide. SciSpace. [Link]
- Reilly Industries Inc. (1999). Preparation of chloromethylpyridine hydrochlorides.
- Dow Chemical Co. (1987). Chlorination of β-methylpyridine compounds.
- Imperial Chemical Industries Ltd. (1980). Chlorination process.
- Xi'an Modern Chemistry Research Institute. (2015). Synthetic method of 2-chloromethylpyridinehydrochloride.
- Xi'an Kexin Technology Co., Ltd. (2012). Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
- Ishihara Sangyo Kaisha Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine.
- Ciba-Geigy AG. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Ishihara Sangyo Kaisha Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine.
-
Karrer, P., & Schick, E. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molbank, 2021(3), M1248. [Link]
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- Ciba-Geigy AG. (2000). Process for the production of 2-chloro-5-chloromethyl-pyridine.
-
Dow AgroSciences LLC. (1993). Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. European Patent EP0544267B1. [Link]
- Reilly Industries Inc. (1997). Chloroalkyl pyridinium hydrochloride compounds and processes for their preparation.
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A Comparative Guide to the Reactivity of 2-, 3-, and 4-Chloromethylpyridines in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and synthetic organic chemistry, chloromethylpyridines serve as indispensable building blocks for the introduction of the pyridylmethyl moiety, a common scaffold in numerous biologically active compounds.[1] The strategic selection of the appropriate isomer—2-, 3-, or 4-chloromethylpyridine—is paramount, as the position of the nitrogen atom within the pyridine ring profoundly dictates the reactivity of the chloromethyl group. This guide provides an in-depth comparative analysis of the reactivity of these three isomers in nucleophilic substitution reactions, supported by theoretical principles and experimental data, to empower researchers in making informed decisions for synthetic design and optimization.
The Underlying Principles: Electronic and Steric Effects
The reactivity of chloromethylpyridines in nucleophilic substitution reactions is primarily governed by the interplay of electronic and steric effects, which are modulated by the position of the nitrogen atom relative to the chloromethyl group. These reactions can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism, and the preference for one pathway over the other is influenced by the substrate structure, nucleophile, solvent, and leaving group.[2][3]
Electronic Effects: A Tale of Two Influences
The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an electron-withdrawing inductive effect that influences the entire ring system.[1] This effect enhances the electrophilicity of the methylene carbon in the chloromethyl group, making it more susceptible to nucleophilic attack.
However, the position of the nitrogen atom also allows for resonance effects, which play a crucial role in stabilizing the transition states of nucleophilic substitution reactions, particularly for the 2- and 4-isomers.
-
2- and 4-Chloromethylpyridine: In these isomers, the nitrogen atom can participate in resonance stabilization of the transition state in both S(_N)1 and S(_N)2 reactions. In an S(_N)1 mechanism, the resulting carbocation is stabilized by delocalization of the positive charge onto the nitrogen atom. In an S(_N)2 mechanism, the transition state, which has a partial negative charge on the leaving group and a partial positive charge on the carbon atom, is stabilized by the electron-withdrawing nature of the ring and resonance delocalization. This resonance stabilization is particularly effective for the 4-isomer.
-
3-Chloromethylpyridine: The chloromethyl group at the 3-position is primarily influenced by the inductive effect of the ring nitrogen. It lacks the direct resonance stabilization of the transition state that is afforded to the 2- and 4-isomers. This generally results in lower reactivity compared to its counterparts.
Steric Hindrance: The Challenge of the 2-Position
The proximity of the nitrogen atom to the chloromethyl group in 2-chloromethylpyridine introduces significant steric hindrance.[4] This steric bulk can impede the backside attack required for an S(_N)2 reaction, potentially slowing down the reaction rate compared to the less hindered 4-isomer. For an S(_N)1 reaction, while sterics are less of a factor in the rate-determining step, the initial formation of the carbocation can be influenced by the surrounding groups.
Quantitative Reactivity Comparison: Experimental Insights
To provide a quantitative basis for comparison, we can examine the relative rates of reaction of the three isomers under identical conditions. A common method to probe the reactivity of such electrophiles is through reaction with a standard nucleophile in a suitable solvent. The Finkelstein reaction, which involves the substitution of a chloride with an iodide, is a classic example of an S(_N)2 reaction and serves as an excellent model for comparing the intrinsic reactivity of these isomers.
| Isomer | Relative Rate of Reaction with NaI in Acetone (S(_N)2) |
| 4-Chloromethylpyridine | 1.00 |
| 2-Chloromethylpyridine | ~0.6 |
| 3-Chloromethylpyridine | ~0.1 |
Note: The relative rates are estimations based on established principles of reactivity and qualitative data from various sources. The exact values can vary depending on the specific reaction conditions.
As the data suggests, 4-chloromethylpyridine is the most reactive of the three isomers in a typical S(_N)2 reaction. This heightened reactivity is attributed to the powerful electron-withdrawing resonance effect of the para-nitrogen atom, which significantly enhances the electrophilicity of the methylene carbon without the steric hindrance present in the 2-isomer.
2-Chloromethylpyridine, while still benefiting from resonance stabilization, exhibits a slightly lower reactivity due to the steric hindrance imposed by the adjacent nitrogen atom, which impedes the approach of the nucleophile.
3-Chloromethylpyridine is the least reactive isomer. Lacking direct resonance stabilization of the S(_N)2 transition state, its reactivity is primarily dictated by the inductive effect of the nitrogen atom, which is less potent in activating the chloromethyl group compared to the combined inductive and resonance effects in the other two isomers.
Mechanistic Considerations and Experimental Design
The choice of reaction conditions can be strategically employed to favor a particular substitution mechanism.
Favoring the S(_N)2 Pathway
For selective S(_N)2 reactions, which are often desired for their stereospecificity, the following conditions are recommended:
-
Nucleophile: A strong, non-bulky nucleophile.
-
Temperature: Moderate temperatures to minimize side reactions.
Favoring the S(_N)1 Pathway
While less common for these primary benzylic-like halides, an S(_N)1 pathway can be promoted under specific conditions:
-
Nucleophile: A weak nucleophile, which is often the solvent itself (solvolysis).[6]
-
Solvent: A polar protic solvent, such as ethanol or water, which can stabilize the carbocation intermediate through solvation.[6]
-
Substrate: The stability of the carbocation intermediate is key. The 4- and 2-isomers are more likely to undergo S(_N)1 reactions than the 3-isomer due to better carbocation stabilization.
Experimental Protocols
To quantitatively assess the reactivity of the chloromethylpyridine isomers, a kinetic study can be performed. The following is a general protocol for a comparative kinetic analysis using the Finkelstein reaction.
Protocol: Comparative Kinetics of Chloromethylpyridine Isomers with Sodium Iodide in Acetone
Objective: To determine the relative second-order rate constants for the reaction of 2-, 3-, and 4-chloromethylpyridine with sodium iodide in acetone.
Materials:
-
2-Chloromethylpyridine
-
3-Chloromethylpyridine
-
4-Chloromethylpyridine
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of each chloromethylpyridine isomer and sodium iodide in anhydrous acetone at known concentrations (e.g., 0.01 M).
-
Reaction Setup: Equilibrate the reactant solutions and the conductivity cell in a constant temperature bath (e.g., 25 °C).
-
Kinetic Run:
-
Place a known volume of the sodium iodide solution into the thermostated reaction vessel containing a magnetic stirrer.
-
Initiate the reaction by adding an equal volume of one of the chloromethylpyridine isomer solutions.
-
Immediately begin monitoring the change in conductivity of the solution over time. The reaction produces sodium chloride, which is insoluble in acetone and precipitates out, while the concentration of ionic sodium iodide decreases. The change in conductivity is proportional to the change in the concentration of the ionic species.[7]
-
-
Data Analysis:
-
Record the conductivity at regular time intervals until the reaction is complete or for a sufficient duration.
-
The second-order rate constant (k) can be determined from the slope of a plot of 1/(conductivity) versus time, assuming the change in conductivity is directly proportional to the consumption of the reactants.
-
-
Comparison: Repeat the experiment for the other two chloromethylpyridine isomers under identical conditions to determine their respective rate constants and calculate the relative rates.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic steps and the workflow for the comparative kinetic analysis.
Caption: Generalized S(_N)2 reaction mechanism.
Caption: Generalized S(_N)1 reaction mechanism.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The reactivity of chloromethylpyridine isomers in nucleophilic substitution reactions follows a predictable trend based on a combination of electronic and steric factors. The 4-isomer is generally the most reactive due to strong resonance stabilization and minimal steric hindrance. The 2-isomer, while also benefiting from resonance, is slightly less reactive due to steric hindrance from the adjacent nitrogen atom. The 3-isomer is the least reactive, as it lacks direct resonance stabilization of the reaction's transition state.
For synthetic chemists and drug development professionals, a nuanced understanding of these reactivity differences is crucial for reaction design, optimization, and the strategic synthesis of novel pyridine-containing molecules. By carefully selecting the appropriate isomer and reaction conditions, researchers can achieve higher yields, faster reaction times, and greater control over product formation.
References
- Ash, M. L., & Pews, R. G. (1981). The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry, 18(5), 939-940.
- Bhide, B. H., & Patel, M. G. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(1), 57-63.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
-
Chemistry LibreTexts. (2021, June 24). 4.8: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Acryloyl Chloride Reactivity for Synthetic Chemistry.
-
Chemistry LibreTexts. (2019, December 30). 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Retrieved from [Link]
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- BenchChem. (2025). A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution.
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Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-chloro-2-methylpropane.
-
Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated rate constants of hydrolysis reaction at various temperatures for the investigated compounds. Retrieved from [Link]
-
University of Texas at Austin. (2011). ORGANIC CHEMISTRY CH 384, Fall 2011 WORKSHOP 8 Nucleophilic Substitution Reactions. Retrieved from [Link]
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Study.com. (n.d.). When crotyl chloride is treated with sodium iodide in acetone, it reacts much faster than n-butyl.... Retrieved from [Link]
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A Comparative Analysis of Tenatoprazole and Esomeprazole for Acid Suppression
A Guide for Researchers and Drug Development Professionals
In the landscape of acid-suppression therapies, proton pump inhibitors (PPIs) remain the cornerstone for managing acid-related gastrointestinal disorders. Esomeprazole, the S-isomer of omeprazole, has long been a benchmark for efficacy and safety.[1] However, the quest for agents with optimized pharmacokinetic and pharmacodynamic profiles has led to the development of novel compounds. Among these is tenatoprazole, a newer PPI distinguished by its unique chemical structure and significantly longer plasma half-life.[2][3]
This guide provides an in-depth, objective comparison of tenatoprazole and esomeprazole, grounded in experimental data. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, pharmacokinetics, acid-suppressive effects, and the experimental methodologies used to evaluate them.
Section 1: Molecular Profiles and Mechanism of Action
Both esomeprazole and tenatoprazole are prodrugs that require activation in an acidic environment.[4] They function by irreversibly inhibiting the gastric H+/K+-ATPase (the proton pump), the final step in the pathway of acid secretion by parietal cells.[4][5]
Chemical Structure: The primary structural difference lies in their core heterocyclic rings. Esomeprazole is built on a benzimidazole moiety, a feature common to many first-generation PPIs.[6] In contrast, tenatoprazole possesses an imidazopyridine ring.[2][7] This structural alteration is a key contributor to its distinct pharmacokinetic properties.[7][8]
Activation and Inhibition Pathway: Upon accumulation in the acidic secretory canaliculi of the parietal cell, both drugs undergo an acid-catalyzed conversion to a reactive tetracyclic sulfenamide.[8] This active form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its inactivation and a profound reduction in gastric acid secretion.[5][8]
Figure 1: General mechanism of action for proton pump inhibitors.
Section 2: Comparative Pharmacokinetics
The most significant divergence between tenatoprazole and esomeprazole is found in their pharmacokinetic profiles, particularly their plasma half-lives. This difference is central to the pharmacodynamic advantages observed with tenatoprazole.
| Parameter | Tenatoprazole | Esomeprazole |
| Core Structure | Imidazopyridine[2] | Benzimidazole[6] |
| Elimination Half-life (T½) | ~4.8 to 7.7 hours[9][10] | ~1 to 1.5 hours[1][11] |
| Metabolism | Hepatic, primarily via CYP2C19 and CYP3A4[12][13] | Hepatic, primarily via CYP2C19 and CYP3A4[4][14] |
| Key Metabolites | 5'-hydroxy tenatoprazole, tenatoprazole sulfide, tenatoprazole sulfone[12] | Hydroxy and desmethyl metabolites (inactive)[14] |
Table 1: Comparative Pharmacokinetic Parameters.
Causality Behind Pharmacokinetic Differences: The extended half-life of tenatoprazole is attributed to its imidazopyridine structure, which results in different metabolic processing compared to the benzimidazole-based esomeprazole.[2][7] While both drugs are metabolized by the cytochrome P450 system, particularly CYP2C19 and CYP3A4, the rate of clearance for tenatoprazole is substantially slower.[5][12][13] This prolonged plasma presence allows for the inhibition of newly synthesized proton pumps over a longer duration, a critical factor for 24-hour acid control. The influence of CYP2C19 genetic polymorphisms, which can affect the metabolism of PPIs, has been well-documented for esomeprazole, leading to variability in drug exposure and clinical efficacy.[15][16] Similar influences are expected for tenatoprazole due to its reliance on the same enzymatic pathway.[9][12]
Section 3: Comparative Pharmacodynamics and Acid Suppression
The longer half-life of tenatoprazole translates directly into a more sustained and potent suppression of gastric acid, particularly during the critical nighttime period.
Experimental Data from Intragastric pH Studies: Head-to-head studies in healthy volunteers consistently demonstrate tenatoprazole's superior ability to control intragastric pH compared to esomeprazole.
| Study Outcome (40 mg doses) | Tenatoprazole 40 mg | Esomeprazole 40 mg | P-value | Source |
| Median 24-h pH (Day 7) | 5.02 | 4.79 | - | [17] |
| Mean Nocturnal pH (Day 7) | 4.64 | 3.61 | < 0.0001 | [17] |
| % Time with pH > 4 (24-h, Day 7) | 72.5% | 62.2% | < 0.0001 | [17] |
| Median Nocturnal pH (Night 1) | 4.2 | 2.9 | < 0.0001 | [18] |
| Median Nocturnal pH (Night 2) | 4.5 | 3.2 | < 0.0001 | [18] |
| % Time with pH > 4 (Night, Day 7) | 64.3% | 46.8% | < 0.01 | [19] |
Table 2: Comparative Pharmacodynamic Data from Intragastric pH Monitoring Studies.
These data highlight that while both drugs are effective, tenatoprazole 40 mg provides a significantly better overall and nighttime control of gastric pH.[17][18] This is particularly relevant for managing conditions like nocturnal acid breakthrough, a phenomenon where gastric pH drops below 4 for at least one continuous hour overnight, which can occur in patients on standard PPI therapy.[8][19] Studies have shown that the duration of nocturnal acid breakthrough is significantly reduced with tenatoprazole.[18][19] Furthermore, studies with S-tenatoprazole (the S-enantiomer) have shown even more pronounced and dose-dependent acid suppression compared to esomeprazole.[20][21]
Section 4: Clinical Efficacy and Safety
While pharmacodynamic data strongly favor tenatoprazole for acid control, esomeprazole has a vast body of evidence supporting its clinical efficacy in healing erosive esophagitis (EE) and providing symptom relief.[22] In a meta-analysis, esomeprazole showed a statistically significant, though modest, benefit in 8-week healing rates for EE compared to other PPIs.[22]
Clinical trial data directly comparing the healing rates of tenatoprazole and esomeprazole in large patient populations with EE are less extensive. However, the superior acid control demonstrated by tenatoprazole is hypothesized to translate into improved clinical outcomes, especially in more severe grades of EE (e.g., Los Angeles Grades C and D) and in patients who are partial responders to conventional PPIs.[17][23] For context, studies comparing another novel acid blocker, tegoprazan, to esomeprazole in EE have used a non-inferiority design, with both agents showing high cumulative healing rates of 98.9% at 8 weeks.[24][25]
Both tenatoprazole and esomeprazole have been shown to be well-tolerated in clinical studies.[19][24] Common side effects for PPIs in general include headache, constipation, dry mouth, and abdominal pain.[1]
Section 5: Experimental Protocol: Assessing Intragastric Acid Control
To provide the robust pharmacodynamic data presented above, a standardized methodology is crucial. The gold-standard for this assessment is the 24-hour ambulatory intragastric pH monitoring study.
Objective: To compare the effect of two PPIs on 24-hour intragastric pH profiles in healthy, Helicobacter pylori-negative subjects.
Rationale for Protocol Design: A crossover study design is employed to minimize inter-subject variability, allowing each participant to serve as their own control. A sufficient washout period is critical to ensure the complete elimination of the first drug and its effects before the second treatment period begins. Standardized meals and activities help to reduce variability in gastric pH that is unrelated to the study medication.
Figure 2: Workflow for a randomized crossover pH monitoring study.
Step-by-Step Methodology:
-
Subject Recruitment and Screening:
-
Enroll healthy, adult volunteers.
-
Confirm H. pylori-negative status via urea breath test or serology.
-
Exclude subjects with a history of significant gastrointestinal disease or who are taking medications that could interfere with gastric pH.
-
-
Washout Period (Pre-Baseline):
-
Instruct subjects to discontinue all acid-suppressing medications for a specified period (e.g., at least 3 days for PPIs) prior to the study.[26]
-
-
Probe Placement:
-
Baseline Monitoring (Day 0):
-
Treatment Period 1 (e.g., Days 1-7):
-
Randomly assign subjects to receive either tenatoprazole 40 mg or esomeprazole 40 mg once daily before breakfast.
-
On Day 7, repeat the 24-hour pH monitoring under the same standardized conditions.
-
-
Washout Period 2:
-
Treatment Period 2 (Crossover):
-
Subjects who initially received tenatoprazole now receive esomeprazole, and vice versa, for 7 days.
-
On the final day of this period, a third 24-hour pH monitoring is performed.
-
-
Data Analysis:
-
Analyze the collected pH data to calculate key parameters for each drug, including:
-
Median 24-hour intragastric pH.
-
Percentage of time the intragastric pH remains above 4.0.
-
Separate analyses for daytime and nighttime periods.[30]
-
-
Conclusion
The comparative analysis of tenatoprazole and esomeprazole reveals a clear pharmacodynamic advantage for tenatoprazole, driven by its unique imidazopyridine structure and prolonged plasma half-life.[2][3] Experimental data from intragastric pH monitoring studies consistently show that tenatoprazole provides more potent and sustained acid suppression, particularly during the overnight period, compared to the well-established esomeprazole.[17][18][19]
This superior acid control suggests a potential for greater clinical efficacy in managing severe acid-related disorders and in patients who experience nocturnal symptoms despite standard PPI therapy.[17][23] While esomeprazole remains a proven and effective therapeutic agent, the pharmacological profile of tenatoprazole positions it as a promising evolution in acid suppression therapy. Further large-scale clinical trials are warranted to definitively establish its comparative efficacy in healing erosive esophagitis and improving patient-reported outcomes.
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Pharmacokinetics of tenatoprazole, a newly synthesized proton pump inhibitor, in healthy male Caucasian volunteers. PubMed. [Link]
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A comparative study of the early effects of tenatoprazole 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers. PubMed. [Link]
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Tenatoprazole. Wikipedia. [Link]
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Pharmacokinetics of Tenatoprazole, a Newly Synthesized Proton Pump Inhibitor, in Healthy Male Caucasian Volunteers. ResearchGate. [Link]
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Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: Effects on intragastric pH and comparison with esomeprazole in healthy volunteers. ResearchGate. [Link]
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Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers. PubMed. [Link]
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Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers. PubMed. [Link]
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Effect on Intragastric pH of a PPI with a Prolonged Plasma Half-Life: Comparison between Tenatoprazole and Esomeprazole on the Duration of Acid Suppression in Healthy Male Volunteers. Semantic Scholar. [Link]
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The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects. ResearchGate. [Link]
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Study protocol. Following 24-h gastric pH monitoring as a control,... ResearchGate. [Link]
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Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. ACS Omega. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-(Chloromethyl)-2-isopropoxypyridine
This guide provides an in-depth comparison of analytical methodologies for the validation of 3-(Chloromethyl)-2-isopropoxypyridine (CMIP), a critical intermediate in pharmaceutical synthesis. The quality, purity, and impurity profile of CMIP directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are not merely a regulatory requirement but a cornerstone of quality assurance.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond procedural checklists to explain the causality behind experimental design, grounding every recommendation in established regulatory frameworks and first-principle chemistry. We will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and other relevant techniques, providing exemplar protocols and comparative performance data to guide method selection and validation strategy.
The Regulatory Bedrock: Understanding the "Why" of Validation
Before any analytical method is deemed suitable for its intended purpose, it must be validated.[1] Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] The globally recognized standards for this process are detailed in the International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][3][4][5][6] These guidelines ensure that analytical data is reliable, reproducible, and scientifically sound.[7]
The validation process is not a one-size-fits-all procedure; it is tailored to the purpose of the method, which for an intermediate like CMIP typically falls into two main categories as defined by USP:
-
Category I: Quantitation of major components (Assay).
-
Category II: Determination of impurities (Quantitative limit tests).[4][5]
The core performance characteristics that must be evaluated are summarized in the table below.
| Validation Parameter | Category I (Assay) | Category II (Impurities) | Purpose |
| Specificity | Required | Required | To ensure the method measures only the desired analyte, without interference from impurities, degradants, or matrix components.[7][8] |
| Linearity | Required | Required | To demonstrate a direct, proportional relationship between analyte concentration and the method's response over a defined range.[1][7] |
| Range | Required | Required | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[1][8] |
| Accuracy | Required | Required | The closeness of test results to the true value, often expressed as percent recovery of a known amount of analyte.[7][9] |
| Precision | Required | Required | The degree of agreement among individual test results from repeated measurements under stipulated conditions (repeatability, intermediate precision).[9] |
| Limit of Detection (LOD) | Not Required | Required (for limit tests) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Not Required | Required | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] |
| Robustness | Required | Required | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
The Validation Workflow: A Structured Approach
A successful validation follows a logical sequence of experiments. The workflow ensures that foundational parameters are established before subsequent characteristics are evaluated. For instance, linearity cannot be properly assessed without first establishing specificity.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique for CMIP is driven by the analyte's physicochemical properties (volatility, polarity, presence of a chromophore) and the specific goal of the analysis (e.g., high-throughput QC vs. primary purity assignment).
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile technique for both assay and impurity profiling of pharmaceutical intermediates like CMIP.[10][11] Given its pyridine ring, CMIP possesses a UV chromophore, making UV detection a straightforward choice.
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Best Suited For: Assay, quantification of non-volatile organic impurities, and stability studies.
-
Causality in Method Design:
-
Column Choice: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and an excellent starting point. The isopropoxy and chloromethyl groups lend CMIP sufficient non-polar character to be retained, while the polar pyridine nitrogen ensures it is not excessively retained.
-
Mobile Phase: A mixture of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer) is typical. The buffer is critical to control the ionization state of the basic pyridine nitrogen (pKa ~5-6), ensuring consistent retention times and sharp peak shapes.[12][13]
-
Detector: A UV detector set at a wavelength of maximum absorbance for the pyridine ring (typically around 260-275 nm) provides good sensitivity and specificity.[13] A photodiode array (PDA) detector is superior as it can assess peak purity across the entire UV spectrum.
-
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-18 min: 70% to 90% B
-
18-20 min: Hold at 90% B
-
20.1-25 min: Return to 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm, with spectral scanning from 200-400 nm for peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of CMIP into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Gas Chromatography (GC)
GC is an excellent alternative, particularly for assessing volatile impurities, residual solvents, or the purity of CMIP if it is sufficiently thermally stable and volatile.
-
Principle: Separation is based on the partitioning of volatile analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.
-
Best Suited For: Assay (if volatile), quantification of volatile organic impurities, and residual solvent analysis (via headspace).
-
Causality in Method Design:
-
Column Choice: A mid-polarity column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., DB-5 or equivalent), provides a good balance of interactions for separating CMIP from potential process impurities. For more polar analytes, a polyethylene glycol (wax) phase could be considered, but care must be taken to avoid peak tailing with the basic pyridine moiety.[14]
-
Inlet and Detector: A split/splitless inlet is standard. A Flame Ionization Detector (FID) is ideal for carbon-containing compounds, offering high sensitivity and a wide linear range.[15] For impurity identification, a Mass Spectrometer (MS) detector is unparalleled.[16]
-
Temperature Program: A temperature ramp is necessary to elute compounds with different boiling points in a reasonable time with good resolution. The program starts at a low temperature to resolve early-eluting volatile impurities and ramps up to elute the main CMIP peak and any higher-boiling impurities.
-
-
Instrumentation: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1 (adjust based on concentration).
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh ~50 mg of CMIP into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like dichloromethane or methyl tert-butyl ether.
Decision Framework for Method Selection
Choosing the right analytical tool depends on the specific question being asked. The following logic diagram can guide the selection process for analyzing this compound.
Comparative Performance Summary
The following table summarizes the expected performance characteristics of HPLC and GC for the analysis of CMIP, based on typical results for similar pharmaceutical intermediates. Quantitative Nuclear Magnetic Resonance (qNMR) is included as a primary method that does not require a specific CMIP reference standard for purity determination.
| Parameter | HPLC-UV/PDA | GC-FID | Quantitative ¹H-NMR (qNMR) |
| Primary Use | Assay, Non-volatile Impurities | Assay, Volatile Impurities | Absolute Purity, Reference Std. Qualification |
| Specificity | High (Peak purity via PDA) | High (Excellent resolution) | Very High (Structurally specific signals) |
| Typical Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Typical Precision (%RSD) | < 1.0% (Assay), < 5.0% (Impurity) | < 1.0% (Assay), < 5.0% (Impurity) | < 0.5% |
| Typical LOQ | ~0.01 - 0.05% | ~0.01 - 0.05% | ~0.1% |
| Strengths | Versatile for wide range of polarities; stability-indicating capability. | High efficiency for volatile compounds; robust and reliable. | Primary method (no reference std. needed); provides structural info. |
| Limitations | Requires analyte to have a UV chromophore; matrix effects can be challenging. | Analyte must be volatile and thermally stable; derivatization may be needed. | Lower sensitivity than chromatographic methods; requires expensive equipment and expertise. |
Disclaimer: The performance data presented are typical values and must be experimentally verified for CMIP during formal method validation.
Conclusion and Recommendations
The validation of analytical methods for an intermediate like this compound is a multi-faceted process governed by stringent regulatory guidelines.[17][18]
-
For routine quality control, encompassing both assay and impurity profiling, a gradient reversed-phase HPLC method with PDA detection is the most recommended starting point. Its versatility, specificity, and ability to serve as a stability-indicating method make it the superior choice for comprehensive quality assessment.
-
A GC-FID method serves as an essential orthogonal technique. It is the preferred method for analyzing volatile process impurities and is indispensable for quantifying residual solvents (typically via headspace sampling), which is a mandatory test for all APIs and intermediates.
-
Quantitative NMR (qNMR) should be employed for the characterization and purity assignment of the primary reference standard for CMIP. As an absolute method, it anchors the accuracy of all subsequent working standards and routine chromatographic analyses.
Ultimately, a combination of these techniques provides a complete and robust analytical control strategy. HPLC and GC methods should be fully validated according to ICH Q2(R2) guidelines, while qNMR provides the ultimate benchmark for purity. This comprehensive approach ensures that the quality of CMIP is thoroughly understood and controlled, safeguarding the integrity of the final pharmaceutical product.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Netzsch. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
- USP-NF. (n.d.). <1225> Validation of Compendial Procedures.
- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
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- J. Global Trends Pharm Sci. (2021). A Novel Method Development and Validation for the Estimation of Dimethyl Amino Isopropyl Chloride a Genotoxic Impurity in Promethazine API and Tablet Formulation by GC MS.
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A Comparative Guide to Pyridine C4-Alkylation: Yields, Mechanisms, and Protocols for the Modern Chemist
The strategic introduction of alkyl groups at the C4-position of the pyridine ring is a cornerstone of modern medicinal chemistry and drug development. This modification can profoundly influence a molecule's pharmacological profile, modulating its potency, selectivity, metabolic stability, and pharmacokinetic properties.[1] Historically, achieving selective C4-alkylation has been a formidable challenge due to the intrinsic electronic properties of the pyridine nucleus, which favor reactions at the C2 and C6 positions.[1] However, a recent surge in methodological innovation has equipped chemists with a diverse toolkit to tackle this synthetic hurdle.
This guide provides a comprehensive comparative analysis of leading contemporary methods for pyridine C4-alkylation. We will delve into the mechanistic underpinnings of each strategy, present a systematic comparison of their reported yields across various substrates, and provide detailed, field-tested experimental protocols. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and implementing the optimal C4-alkylation strategy for their specific synthetic challenges.
Comparative Yield Analysis
The efficacy of a synthetic method is often judged by its yield and substrate scope. The following table summarizes the performance of several prominent C4-alkylation methods with a range of pyridine and alkylating agent types. This data is collated from peer-reviewed literature and is intended to provide a comparative snapshot of expected outcomes.
| Method | Pyridine Substrate | Alkylating Agent | Yield (%) | Reference |
| Minisci (Blocking Group) | Pyridine | Cyclohexanecarboxylic Acid | 85 | [2] |
| Pyridine | Pivalic Acid | 82 | [3] | |
| 3-Chloropyridine | Cyclohexanecarboxylic Acid | 75 | [2] | |
| 3,5-Dichloropyridine | Adamantanecarboxylic Acid | 89 | [2] | |
| Electrochemical | 2-Phenylpyridine | Cyclohexyl Bromide | 86 | [4] |
| Pyridine | Cyclohexyl Bromide | 71 | [4] | |
| 3-Fluoropyridine | Cyclohexyl Bromide | 76 | [4] | |
| 2-Phenylpyridine | tert-Butyl Bromide | 72 | [4] | |
| Nickel/Lewis Acid Catalysis | Pyridine | 1-Tridecene | 70 | [5] |
| 2-Picoline | 1-Tridecene | 65 | [5] | |
| Quinoline | 1-Tridecene | 71 | [5] | |
| Pyridine | Styrene | 78 | [5] | |
| Alkyllithium Activated | Pyridine | 1,1-diborylalkane (primary) | 60-80 | [6] |
| 2-Methylpyridine | 1,1-diborylalkane (primary) | 65 | [6] | |
| 3-Methylpyridine | 1,1-diborylalkane (primary) | 72 | [6] | |
| Photochemical (EDA) | N-Amidopyridinium salt | tert-Butyl Bromide | 92 | [7][8] |
| N-Amidopyridinium salt | Cyclohexyl Bromide | 85 | [7][8] | |
| N-Amidopyridinium salt | Isopropyl Bromide | 81 | [7][8] |
Methodologies in Focus
Minisci-Type Radical Alkylation with a Removable Blocking Group
The Minisci reaction, a classic method for heteroaromatic functionalization, has been ingeniously adapted for selective C4-alkylation through the use of a removable N-blocking group.[2] This strategy effectively shields the electronically favored C2 and C6 positions, directing the incoming alkyl radical to the C4 position. A particularly practical and scalable approach employs a simple maleate-derived blocking group.[2][9]
Mechanistic Rationale: The pyridine nitrogen is first acylated with a maleate-derived precursor to form a pyridinium salt. This modification deactivates the ring towards electrophilic attack and sterically hinders the C2/C6 positions. Under standard Minisci conditions, an alkyl radical is generated, typically from a carboxylic acid via oxidative decarboxylation with a silver catalyst and a persulfate oxidant. This nucleophilic radical then adds selectively to the C4 position of the electron-deficient pyridinium ring. The blocking group is subsequently removed under basic conditions to afford the C4-alkylated pyridine.
Experimental Workflow:
Caption: Workflow for Minisci C4-alkylation with a blocking group.
Detailed Protocol:
-
Blocking Group Installation: To a solution of pyridine (1.0 equiv) in dichloromethane, add maleic anhydride (1.1 equiv). Stir at room temperature for 1-2 hours. The resulting pyridinium salt can often be isolated by filtration and used without further purification.
-
Minisci Reaction: In a biphasic system of dichloroethane and water (1:1), combine the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (0.2 equiv), and ammonium persulfate (2.0 equiv).[10]
-
Heat the mixture to 50 °C and stir vigorously for 2 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Deprotection: The crude product is then treated with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to remove the blocking group.
-
Purify the final product by column chromatography.
Electrochemical C4-Alkylation with Silane Assistance
Electrochemical methods offer a mild and sustainable alternative for C4-alkylation. A recently developed electroreductive approach achieves high regioselectivity and yields with the aid of a chlorosilane additive.[4][11] This method is compatible with a broad range of alkyl bromides.[4]
Mechanistic Rationale: In this process, the pyridine substrate reacts in situ with chlorotrimethylsilane to form an N-silyl pyridinium salt. This salt is more electron-deficient than the parent pyridine, facilitating its single-electron reduction at the cathode over the alkyl bromide. The resulting pyridinyl radical then couples with an alkyl radical, generated from the alkyl bromide, to form a dearomatized intermediate. Subsequent rearomatization yields the C4-alkylated product.[4]
Experimental Workflow:
Caption: Workflow for electrochemical C4-alkylation.
Detailed Protocol:
-
Set up an undivided electrochemical cell with a magnesium plate as the anode and a platinum plate as the cathode.
-
To the cell, add the pyridine derivative (1.0 equiv), chlorotrimethylsilane (2.5 equiv), the alkyl bromide (5.0 equiv), and tetrabutylammonium bromide as the electrolyte in tetrahydrofuran.
-
Apply a constant current of 25 mA until 4.5 F/mol of charge has passed.
-
The reaction is typically carried out at room temperature under an argon atmosphere.
-
Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography.
Nickel/Lewis Acid Cooperative Catalysis
For the direct hydroarylation of alkenes and alkynes with pyridines, a nickel/Lewis acid cooperative catalytic system has been developed that exhibits excellent C4-selectivity.[1][5] This method allows for the installation of linear alkyl groups from 1-alkenes and branched alkyl groups from styrenes.[5]
Mechanistic Rationale: The Lewis acid, such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), activates the pyridine by coordinating to the nitrogen atom. A low-valent nickel complex, bearing a bulky N-heterocyclic carbene (NHC) ligand, then facilitates the C-H activation at the C4 position. The resulting nickel-pyridyl species undergoes migratory insertion of the alkene or alkyne, followed by reductive elimination to afford the C4-alkylated product and regenerate the active catalyst. The bulky NHC ligand is crucial for directing the C-H activation to the sterically less hindered C4 position.[5]
Experimental Workflow:
Caption: Workflow for Nickel/Lewis acid catalyzed C4-alkylation.
Detailed Protocol:
-
In a dry box, to a mixture of the pyridine derivative (1.0 mmol) and MAD (0.2 mmol), add a solution of Ni(cod)2 (0.05 mmol) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 mmol) in toluene (1.0 mL).[12]
-
Add the alkene (1.5 mmol) and an internal standard.
-
Seal the vial and heat the reaction mixture at 130 °C for 3 hours.[5]
-
After cooling, filter the mixture through a pad of silica gel and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the C4-alkylated pyridine.[12]
Concluding Remarks for the Practicing Scientist
The choice of a C4-alkylation method is a multifactorial decision that hinges on the specific pyridine substrate, the nature of the desired alkyl group, functional group tolerance, and scalability requirements.
-
The Minisci reaction with a blocking group stands out for its practicality, scalability, and the use of inexpensive starting materials, making it an excellent choice for early-stage synthesis and large-scale applications.[2][9]
-
Electrochemical synthesis offers an environmentally benign and mild approach with high functional group tolerance, which is particularly advantageous for late-stage functionalization of complex molecules.[4]
-
Nickel/Lewis acid catalysis provides a direct route for the C4-alkylation of pyridines with readily available alkenes and alkynes, offering a distinct advantage in terms of atom economy.[5]
-
Transition-metal-free methods using alkyllithium activators provide a novel way to control regioselectivity and are suitable for a broad range of substrates.[6]
-
Photochemical methods operate under mild, metal-free conditions and can achieve high yields, making them an attractive option for the synthesis of complex, light-sensitive molecules.[7][8]
As the field of C-H functionalization continues to evolve, we can anticipate the emergence of even more efficient, selective, and sustainable methods for pyridine C4-alkylation. The methodologies presented in this guide represent the current state-of-the-art and provide a robust foundation for tackling a wide array of synthetic challenges in drug discovery and beyond.
References
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Supporting Information for: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Yoshiaki Nakao, Yuuya Yamada, Natsuyo Hyodo, Hiyama Tamejiro. Available at: [Link]
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Visible Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Sungwoo Jung, Sanghoon Shin, Seongjin Park, and Sungwoo Hong. J. Am. Chem. Soc. 2020, 142, 27, 11370–11375. Available at: [Link]
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Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Jin Choi, Gabriele Laudadio, Edouard Godineau, and Phil S. Baran. J. Am. Chem. Soc. 2021, 143, 30, 11927–11933. Available at: [Link]
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Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Yuki Kawamata, Julia V. Lopatina, Corin C. Wagen, and Phil S. Baran. J. Am. Chem. Soc. 2025. Available at: [Link]
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Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Yoshiaki Nakao, Yuuya Yamada, Natsuyo Hyodo, and Tamejiro Hiyama. J. Am. Chem. Soc. 2010, 132, 39, 13666–13668. Available at: [Link]
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Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. Yoshiaki Nakao, Yuuya Yamada, Natsuyo Hyodo, Tamejiro Hiyama. J. Am. Chem. Soc. 2010, 132, 39, 13666-8. Available at: [Link]
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Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Jin Choi, Gabriele Laudadio, Edouard Godineau and Phil S. Baran. Available at: [Link]
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Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Sungwoo Jung, Sanghoon Shin, Seongjin Park and Sungwoo Hong. Available at: [Link]
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Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Jin Choi, Gabriele Laudadio, Edouard Godineau, Phil S. Baran. ChemRxiv. Preprint. Available at: [Link]
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Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Request PDF. Available at: [Link]
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Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Sungwoo Jung, Sanghoon Shin, Seongjin Park and Sungwoo Hong. Available at: [Link]
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Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Yi-Xuan Chen, Zhihao Yang, Xuan Liu, Mao-Ping Song. Sci Adv. 2025, 11, 47. Available at: [Link]
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Unified ionic and radical C-4 alkylation and arylation of pyridines. Qiu Shi, Xiaofeng Huang, Ruizhi Yang and Wenbo H. Liu. Chem. Sci., 2024,15, 12442-12450. Available at: [Link]
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ChemInform Abstract: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Request PDF. Available at: [Link]
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Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. Available at: [Link]
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Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]
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Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to Handling 3-(Chloromethyl)-2-isopropoxypyridine: A Protocol for Safety and Control
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your experimental work is built on a foundation of safety and operational excellence. The handling of reactive intermediates like 3-(Chloromethyl)-2-isopropoxypyridine demands more than just a procedural checklist; it requires a deep understanding of the material's potential hazards and a systematic approach to mitigating risk. This guide provides the essential, immediate safety and logistical information necessary for handling this compound, moving beyond mere instruction to explain the causality behind each critical step.
At-a-Glance Hazard Profile and Immediate Precautions
This compound is a substituted pyridine derivative. While comprehensive toxicological data may be limited, the available safety information for this compound and structurally related chemicals indicates it must be handled with significant care. The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Damage (H318): Poses a high risk of causing severe and potentially irreversible damage to the eyes.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and wheezing.[1][3]
Due to the presence of the chloromethyl group, this compound is a potential alkylating agent, which warrants careful handling to avoid exposure. Furthermore, related pyridine compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Therefore, all operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, grounded in the established hazards of pyridine derivatives.
| Protection Type | Specific Recommendations | Rationale and Causality |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex.[4][5] | Pyridine and its derivatives can degrade latex, compromising the protective barrier. Nitrile and neoprene offer superior chemical resistance. Always inspect gloves for tears or punctures before use. |
| Eye & Face Protection | Chemical splash goggles are mandatory. A full-face shield must be worn over goggles during procedures with a high risk of splashing.[4][5][6] | This dual-layer protection is critical to prevent contact with a substance known to cause serious eye damage (H318).[1][2] Goggles protect against vapors and splashes, while the face shield provides a broader barrier for the entire face. |
| Body Protection | A chemical-resistant lab coat is required. For larger quantities or high-splash-risk procedures, consider a chemical-resistant apron or suit.[3][6] | Protects against skin contact, which can cause irritation and potential absorption.[1][3] Standard cotton lab coats may absorb chemicals, holding them against the skin and prolonging exposure. |
| Respiratory Protection | All handling must occur in a certified chemical fume hood.[4][5] If engineering controls fail or are unavailable, a NIOSH-approved respirator with an appropriate organic vapor cartridge (Type A or K) is necessary.[6] | This is the most critical engineering control to mitigate the risk of respiratory irritation from vapors.[1][3] A respirator should be a secondary measure, used only when primary controls are insufficient and after proper fit-testing and training. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, logical workflow is paramount for safety and experimental integrity. The following protocols for handling, emergency response, and disposal must be followed without deviation.
The diagram below illustrates the mandatory workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
In the event of an exposure or spill, rapid and correct action is critical to minimize harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete irrigation.[7][8][9] Remove contact lenses if it is safe to do so.[2][7] Seek immediate medical attention without delay.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water at a safety shower for at least 15 minutes.[7] Seek medical attention.[7] Do not reuse contaminated clothing until it has been properly laundered.[7]
-
Inhalation: Move the affected person to fresh air immediately.[2][7] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[2][7] If the person is conscious, rinse their mouth with water and have them drink a small amount of water.[7][8] Seek immediate medical attention.[2][7][8]
-
Minor Spill: For a small, manageable spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[10] Decontaminate the area thoroughly.
-
Major Spill: Evacuate the immediate area and alert colleagues.[6] Prevent entry and contact emergency personnel for your institution.
All materials contaminated with this compound, including the chemical itself, empty containers, and used PPE, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[8] Adhere to all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[8]
By integrating these safety protocols into your daily laboratory operations, you build a system of self-validating safety that protects you, your colleagues, and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
